Thiobutabarbital
Description
Structure
3D Structure
Properties
IUPAC Name |
5-butan-2-yl-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELNEDBPWKHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=S)NC1=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
947-08-0 (mono-hydrochloride salt) | |
| Record name | Thiobutabarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90871862 | |
| Record name | 5-(Butan-2-yl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | THIOBUTABARBITAL SODIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Readily soluble (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | THIOBUTABARBITAL SODIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
947-08-0, 2095-57-0 | |
| Record name | THIOBUTABARBITAL SODIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21101 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Ethyldihydro-5-(1-methylpropyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiobutabarbital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inactin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inactin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Butan-2-yl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(sec-butyl)-5-ethyldihydro-2-thioxopyrimidine-4,6(1H,5H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOBUTABARBITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N0251U7JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiobutabarbital's Mechanism of Action on GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiobutabarbital, a member of the barbiturate (B1230296) class of drugs, exerts its sedative, hypnotic, and anesthetic effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction between this compound and the GABA-A receptor. It summarizes key quantitative data, details common experimental protocols for studying these interactions, and provides visual representations of the signaling pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related barbiturates, such as thiopental (B1682321) and pentobarbital (B6593769), to provide a comprehensive overview of its mechanism of action.
Core Mechanism of Action
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron.[1] This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
This compound, like other barbiturates, does not bind to the same site as GABA. Instead, it binds to a distinct allosteric site located within the transmembrane domain (TMD) of the GABA-A receptor.[2] This binding induces a conformational change in the receptor that potentiates the effect of GABA. The primary mechanism of action can be summarized in two key ways:
-
Potentiation of GABA-ergic currents: At lower concentrations, this compound enhances the efficacy of GABA. It increases the duration of the chloride channel opening in response to GABA binding, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.[3]
-
Direct activation of the receptor: At higher concentrations, this compound can directly gate the GABA-A receptor channel, causing it to open even in the absence of GABA.[4] This direct agonistic activity contributes significantly to its anesthetic effects.
Quantitative Data Summary
While specific quantitative data for this compound is scarce, the following table summarizes key parameters for closely related barbiturates, providing a comparative context for its likely potency and efficacy. The data is primarily derived from electrophysiological studies on recombinant GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines.
| Compound | Receptor Subunit Composition | Parameter | Value | Reference(s) |
| Thiopental (S-enantiomer) | α1β2γ2 | EC50 for GABA Potentiation (with 3 µM GABA) | 26.0 ± 3.2 µM | [5] |
| Thiopental (racemic) | α1β2γ2 | EC50 for GABA Potentiation (with 3 µM GABA) | 35.9 ± 4.2 µM | [5] |
| Thiopental (R-enantiomer) | α1β2γ2 | EC50 for GABA Potentiation (with 3 µM GABA) | 52.5 ± 5.0 µM | [5] |
| Pentobarbital | Neocortical Neurons | EC50 for increasing IPSC decay time | 41 µM | [6] |
| Pentobarbital | Cultured Rat Hippocampal Neurons | EC50 for GABA Potentiation (with 1 µM GABA) | 94 µM | [4] |
| Pentobarbital | Cultured Rat Hippocampal Neurons | EC50 for Direct Activation | 0.33 mM | [4] |
| Pentobarbital | Thalamic Neurons | EC50 for increasing IPSC duration | 53 µM | [7] |
| Phenobarbital | Neocortical Neurons | EC50 for increasing IPSC decay time | 144 µM | [6] |
| Phenobarbital | Neocortical Neurons | EC50 for Direct Activation (agonism) | 133 µM | [6] |
| Phenobarbital | Cultured Rat Hippocampal Neurons | EC50 for GABA Potentiation (with 1 µM GABA) | 0.89 mM | [4] |
| Phenobarbital | Cultured Rat Hippocampal Neurons | EC50 for Direct Activation | 3.0 mM | [4] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound at the GABA-A Receptor
The following diagram illustrates the allosteric modulation of the GABA-A receptor by this compound, leading to an enhanced inhibitory signal.
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Experimental Workflow for Investigating this compound's Effects
This diagram outlines a typical experimental workflow to characterize the effects of this compound on GABA-A receptors.
Caption: A typical experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on GABA-A receptors.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol is adapted for studying the modulation of recombinant GABA-A receptors.[8]
I. Expression of GABA-A Receptors in Xenopus Oocytes
-
Oocyte Preparation: Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.
-
Defolliculation: Treat the oocytes with collagenase (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.
-
cRNA Injection: Inject each oocyte with 50 nL of a solution containing cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2s) at a concentration of approximately 10-50 ng/µL per subunit.
-
Incubation: Incubate the injected oocytes at 16-18°C in Barth's solution supplemented with antibiotics for 2-7 days to allow for receptor expression.
II. Electrophysiological Recording
-
Solutions:
-
Recording Solution (Frog Ringer's solution): 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.5.
-
Drug Solutions: Prepare stock solutions of GABA and this compound in the recording solution.
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with the recording solution.
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-5 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
-
Data Acquisition:
-
GABA Potentiation:
-
Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the peak current amplitude in the presence and absence of this compound to determine the potentiation.
-
-
Direct Activation:
-
Apply increasing concentrations of this compound in the absence of GABA to determine if it directly activates the receptor.
-
-
Data Analysis:
-
Plot the normalized current response against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the EC50 (concentration for half-maximal effect) and the Hill coefficient.
-
-
Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells
This protocol is suitable for studying GABA-A receptors expressed in a mammalian cell line like HEK293.[9]
I. Cell Culture and Transfection
-
Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) and a marker gene (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubation: Use the cells for recording 24-48 hours post-transfection.
II. Electrophysiological Recording
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
-
Recording Setup:
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a GFP-positive cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition and Analysis:
-
Follow the same principles for drug application and data analysis as described for the TEVC method (Section 4.1, part III).
-
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to the GABA-A receptor complex in native tissue preparations.[10][11]
I. Membrane Preparation
-
Tissue Homogenization: Homogenize rat brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
-
Centrifugation: Perform a series of centrifugation steps to isolate the synaptic membranes. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.
-
Washing: Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.
-
Protein Quantification: Determine the protein concentration of the final membrane preparation using a standard assay (e.g., Bradford or BCA).
II. Binding Assay
-
Assay Components:
-
Radioligand: A radiolabeled ligand that binds to a specific site on the GABA-A receptor complex (e.g., [3H]muscimol for the GABA site, or a radiolabeled barbiturate if available).
-
Unlabeled Ligand (this compound): A range of concentrations of this compound to compete with the radioligand.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the same site as the radioligand (e.g., unlabeled GABA for [3H]muscimol) to determine non-specific binding.
-
-
Incubation:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 45-90 minutes).
-
-
Termination and Separation:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a competition binding equation to determine the IC50 (concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound's mechanism of action is centered on its role as a positive allosteric modulator of the GABA-A receptor. By binding to a site within the transmembrane domain, it enhances the inhibitory effects of GABA by prolonging chloride channel opening and, at higher concentrations, directly activates the receptor. While specific quantitative data for this compound remains elusive in the public domain, the extensive research on related barbiturates provides a robust framework for understanding its pharmacological effects. The experimental protocols detailed in this guide offer a comprehensive approach for researchers to further investigate the nuanced interactions of this compound and other modulators with the GABA-A receptor, contributing to the development of safer and more effective therapeutic agents.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective interaction of thiopentone enantiomers with the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GABA A receptor subunits heterologously expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Thiobutabarbital
This guide provides a comprehensive overview of the chemical properties and synthesis of Thiobutabarbital, a short-acting barbiturate (B1230296) derivative. Designed for researchers, scientists, and professionals in drug development, this document details its structural information, physicochemical properties, and a detailed protocol for its synthesis.
Chemical Structure and Identification
This compound, also known as Inactin or Brevinarcon, is a sedative, anticonvulsant, and hypnotic agent.[1][2] Its chemical structure is characterized by a pyrimidine (B1678525) ring with two carbonyl groups, a thiocarbonyl group, and two alkyl substituents at the 5-position. The presence of a sulfur atom in place of an oxygen atom at the 2-position classifies it as a thiobarbiturate, which generally results in a faster onset and shorter duration of action compared to its oxy-barbiturate counterpart.
The molecule contains a stereocenter at the sec-butyl group, meaning it exists as a racemic mixture of two enantiomers, (R)- and (S)-forms.[2]
Table 1: Chemical Identifiers and Structural Information for this compound
| Identifier | Value |
| IUPAC Name | 5-sec-butyl-5-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione[1][2] |
| Other Names | Thibutabarbital, Inactin, Brevinarcon, 5-sec-Butyl-5-ethyl-2-thiobarbituric acid[1][2][3] |
| CAS Number | 2095-57-0[1][4] |
| Molecular Formula | C₁₀H₁₆N₂O₂S[1][2][4] |
| Canonical SMILES | CCC(C)C1(CC)C(=O)NC(=S)NC1=O[5] |
| InChI | InChI=1S/C10H16N2O2S/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)[1][2] |
| InChIKey | IDELNEDBPWKHGK-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value |
| Molar Mass | 228.31 g/mol [1][2][4] |
| Melting Point | 163-165 °C[4], 169 °C[6] |
| Solubility | Readily soluble in water (as sodium salt)[4][7] |
| Density | 1.19 g/cm³[8] |
| XLogP3 | 2.2[8][9] |
| Hydrogen Bond Donors | 2[8] |
| Hydrogen Bond Acceptors | 3[8] |
| Pharmacological Class | Short-acting barbiturate, sedative, hypnotic[2][10] |
Synthesis of this compound
The synthesis of this compound is classically achieved through the condensation of a disubstituted malonic ester with thiourea (B124793). This reaction is a standard method for producing thiobarbituric acid derivatives. The key starting material is diethyl 2-(sec-butyl)-2-ethylmalonate.
This protocol describes the synthesis of this compound from diethyl 2-(sec-butyl)-2-ethylmalonate and thiourea.
Materials and Reagents:
-
Diethyl 2-(sec-butyl)-2-ethylmalonate
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Activated charcoal
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be performed with caution in an ice bath to control the temperature. This creates the sodium ethoxide base required for the condensation.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a solution of diethyl 2-(sec-butyl)-2-ethylmalonate and thiourea in absolute ethanol. The mixture is then heated under reflux for several hours to drive the condensation reaction to completion.
-
Isolation of the Sodium Salt: After the reflux period, the ethanol is removed by distillation. The resulting residue contains the sodium salt of this compound. This crude salt is dissolved in water.
-
Precipitation of this compound: The aqueous solution of the sodium salt is filtered and then acidified with concentrated hydrochloric acid. The acidification protonates the barbiturate ring, causing the free acid form of this compound to precipitate out of the solution.
-
Purification: The crude this compound precipitate is collected by filtration, washed with cold water, and then dried. For further purification, the product can be recrystallized from a suitable solvent system, such as aqueous ethanol. Decolorizing with activated charcoal may be necessary to remove colored impurities.
-
Drying and Characterization: The purified crystals are dried under vacuum. The final product's identity and purity can be confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Modern Synthetic Approaches
While the classical condensation remains a robust method, modern synthetic chemistry offers alternative routes. A recently described three-step synthesis for various thiobarbiturate derivatives can be adapted for this compound.[11] This method involves a manganese(III) acetate-mediated carbon-carbon bond formation between a terminal alkene and a malonate derivative as the key first step.[11] This is followed by further modifications and the final condensation with thiourea.[11] These newer methods can offer advantages in terms of substrate scope and milder reaction conditions.
This guide provides the fundamental chemical and synthetic knowledge required for the scientific exploration and development of this compound. The detailed protocols and structured data are intended to be a valuable resource for professionals in the field.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [chemeurope.com]
- 4. This compound [drugfuture.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | 2095-57-0 | FT28222 | Biosynth [biosynth.com]
- 7. This compound Sodium | C10H15N2NaO2S | CID 23710500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. 5-Ethyldihydro-5-(1-Methylpropyl)-2-Thioxo-4,6(1H,5H)-Pyrimidinedione | C10H16N2O2S | CID 3032373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 11. New Methodology for the Synthesis of Thiobarbiturates Mediated by Manganese(III) Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Thiobutabarbital: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobutabarbital, a short-acting thiobarbiturate derivative, has been utilized in veterinary medicine as a sedative, anticonvulsant, and hypnotic agent for surgical anesthesia since the 1950s.[1] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action, and established experimental protocols. The information presented herein is intended to support researchers and drug development professionals in their understanding and potential application of this compound.
Chemical and Physical Data
This compound and its sodium salt are the common forms of this compound. Their key chemical identifiers and properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | 5-sec-butyl-5-ethyl-2-thiobarbituric acid |
| CAS Number | 2095-57-0 |
| PubChem CID | 3032373 |
Table 2: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₂O₂S |
| Molecular Weight | 228.31 g/mol [2] |
Table 3: Chemical Identification of this compound Sodium
| Identifier | Value |
| Chemical Name | Sodium 5-sec-butyl-5-ethyl-2-thiobarbiturate |
| CAS Number | 947-08-0 |
Table 4: Molecular Properties of this compound Sodium
| Property | Value |
| Molecular Formula | C₁₀H₁₅N₂NaO₂S |
| Molecular Weight | 250.29 g/mol |
Mechanism of Action
This compound, like other barbiturates, exerts its effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[4][5]
This compound binds to a distinct allosteric site on the GABA-A receptor, different from the GABA binding site.[6][7] This binding event potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to a more significant and prolonged inhibitory signal.[3][6] This enhanced inhibition in the central nervous system is responsible for the sedative, anticonvulsant, and hypnotic properties of this compound.
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Protocols
The following protocols are based on established methodologies for the use of this compound as an anesthetic agent in rodents. These are intended as a guide and may require optimization based on specific experimental needs and institutional guidelines.
Anesthesia Induction in Rats
This protocol details the use of this compound for non-survival surgical procedures in rats.
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Preparation of Anesthetic Solution: Prepare a fresh solution of this compound sodium in sterile saline. The concentration should be calculated to deliver the desired dose in a suitable injection volume.
-
Animal Preparation:
-
Weigh the rat accurately to determine the correct dosage.
-
The recommended dosage for this compound is 100-160 mg/kg for male rats, administered intraperitoneally (IP).
-
Place the rat on a heating pad to maintain body temperature throughout the procedure.
-
-
Anesthetic Administration:
-
Administer the calculated dose of this compound solution via IP injection.
-
-
Monitoring:
-
Continuously monitor the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Monitor respiratory rate and mucous membrane color.
-
-
Post-Procedure:
-
For non-survival procedures, euthanize the animal under deep anesthesia.
-
Table 5: this compound Dosage and Administration for Rats
| Parameter | Recommendation |
| Species | Rat (Male) |
| Dosage | 100-160 mg/kg |
| Route of Administration | Intraperitoneal (IP) |
| Duration of Action | >4-6 hours |
Note: this compound is not recommended for use in female rats or mice due to inconsistent responses.
Caption: Experimental workflow for this compound-induced anesthesia in rats.
Conclusion
This compound remains a relevant compound for researchers in need of a long-acting anesthetic for non-survival procedures in male rats. Its well-understood mechanism of action, centered on the potentiation of GABA-A receptor-mediated inhibition, provides a solid foundation for its application in various experimental settings. The data and protocols presented in this guide are intended to facilitate the safe and effective use of this compound in scientific research. As with any experimental procedure, adherence to institutional animal care and use guidelines is paramount.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5-Ethyldihydro-5-(1-Methylpropyl)-2-Thioxo-4,6(1H,5H)-Pyrimidinedione | C10H16N2O2S | CID 3032373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Discovery and Development of Thiobutabarbital
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of Thiobutabarbital, a short-acting thiobarbiturate. It details the historical context of its invention by Ernest H. Volwiler and Donalee L. Tabern at Abbott Laboratories in the 1930s, its synthesis via the condensation of a substituted malonic ester with thiourea, and its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This document consolidates available quantitative data on its anesthetic properties and outlines experimental protocols for its synthesis and preclinical evaluation. Signaling pathways and a generalized drug development workflow are visualized to provide a clear understanding of its pharmacological profile and historical development trajectory.
Discovery and Historical Context
This compound, chemically known as 5-sec-butyl-5-ethyl-2-thiobarbituric acid, emerged from the intensive research into sedative and hypnotic agents that characterized the early 20th century. The foundational work on barbiturates was laid in 1864 by Adolf von Baeyer, who first synthesized barbituric acid.[1][2] However, it was not until the early 1900s that the therapeutic potential of barbituric acid derivatives was realized.[1]
This compound was invented in the 1950s and is recognized as a short-acting barbiturate (B1230296) derivative.[3][4] Its development can be attributed to the pioneering work of Ernest H. Volwiler and Donalee L. Tabern at Abbott Laboratories. Their research in the 1930s led to the development of several important barbiturates, including Pentothal (thiopental sodium), a structurally similar thiobarbiturate.[2][5][6] The key innovation in the development of thiobarbiturates was the substitution of the oxygen atom at the C2 position of the barbituric acid ring with a sulfur atom, which was found to significantly influence the anesthetic properties of the compounds.
The United States Patent 2,153,729, filed on April 16, 1934, and granted on April 11, 1939, to Volwiler and Tabern, describes the synthesis of a series of thio-barbituric acid derivatives, including the class of compounds to which this compound belongs. This patent highlights the intended use of these compounds as hypnotics and sedatives with a shorter duration of action and rapid detoxification within the body, making them suitable for surgical anesthesia.
This compound was later marketed under trade names such as Inactin and Brevinarcon and found its primary application in veterinary medicine as an intravenous anesthetic for surgical procedures.[3][4]
Synthesis of this compound
The synthesis of this compound follows the general principle of barbiturate synthesis, which involves the condensation of a disubstituted malonic ester with urea (B33335) or, in this case, thiourea.
Experimental Protocol: General Synthesis of 5,5-Disubstituted-2-Thiobarbituric Acids
This protocol is based on the general method described in U.S. Patent 2,153,729.
Materials:
-
Diethyl 2-(sec-butyl)-2-ethylmalonate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To this solution, add one molecular equivalent of diethyl 2-(sec-butyl)-2-ethylmalonate and one to two molecular equivalents of thiourea.
-
Condensation Reaction: Heat the reaction mixture to reflux for several hours to facilitate the condensation reaction.
-
Isolation of the Sodium Salt: After the reaction is complete, distill off the ethanol. The resulting solid is the impure sodium salt of this compound.
-
Purification: Dissolve the impure sodium salt in cold water. Acidify the solution with hydrochloric acid to precipitate the this compound free acid.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield a crystalline solid.
Pharmacological Profile
Mechanism of Action
Like other barbiturates, this compound exerts its primary pharmacological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[7]
Barbiturates act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the opening of the receptor's associated chloride ion (Cl⁻) channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus resulting in CNS depression. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their anesthetic and potentially toxic effects.[7]
Pharmacokinetics and Pharmacodynamics
This compound is classified as a short-acting barbiturate. The substitution of sulfur for oxygen at the C2 position increases the lipid solubility of the molecule. This high lipid solubility allows for rapid penetration of the blood-brain barrier, leading to a quick onset of anesthesia. The short duration of action is primarily due to the redistribution of the drug from the brain to other tissues, such as muscle and adipose tissue, rather than rapid metabolism.
While specific pharmacokinetic parameters for this compound are not extensively documented in recent literature, studies on similar thiobarbiturates like thiopental (B1682321) provide insights. For instance, the initial rapid decline in plasma concentration following intravenous administration is attributed to this redistribution phase. The elimination half-life is longer and is dependent on hepatic metabolism.[8]
Quantitative Data
Quantitative pharmacological data for this compound is sparse in modern literature. The following table summarizes available data, primarily from older studies and veterinary guidelines.
| Parameter | Species | Value | Route of Administration | Reference |
| Anesthetic Dose | Rat | 80 mg/kg | Intraperitoneal (IP) | [5] |
Preclinical and Clinical Development
Preclinical Evaluation
The preclinical development of barbiturates in the mid-20th century involved a series of in vivo studies to determine their efficacy and safety.
Experimental Protocol: Determination of Anesthetic Efficacy in Rodents
This generalized protocol is based on common practices for evaluating anesthetic agents.
Animals: Male Wistar rats (200-250 g).
Procedure:
-
Drug Preparation: Prepare a solution of this compound sodium in sterile saline.
-
Administration: Administer the drug via intraperitoneal (IP) or intravenous (IV) injection at various doses.
-
Assessment of Anesthesia:
-
Onset of Action: Time from injection to the loss of the righting reflex (the ability of the animal to return to an upright position when placed on its back).
-
Duration of Anesthesia: Time from the loss of the righting reflex to its return.
-
Depth of Anesthesia: Assessed by the absence of a pedal withdrawal reflex in response to a noxious stimulus (e.g., a pinch of the paw).
-
-
Data Analysis: Determine the median effective dose (ED50) for the loss of the righting reflex using a probit analysis.
Experimental Protocol: Acute Toxicity Study (LD50 Determination)
Animals: Mice or rats.
Procedure:
-
Dose Groups: Administer single, escalating doses of this compound to different groups of animals.
-
Observation: Observe the animals for a specified period (typically 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: Calculate the median lethal dose (LD50), the dose at which 50% of the animals die, using a statistical method such as the Reed-Muench or probit analysis.[4]
Clinical Use
Information regarding formal clinical trials of this compound (Brevinarcon) in humans is limited in the available literature. Its primary and most well-documented use has been in veterinary medicine as the anesthetic agent Inactin. Veterinary anesthesia protocols often involve the use of this compound for surgical procedures in various animal species, particularly in research settings.
Signaling Pathways
The primary signaling pathway affected by this compound is the GABAergic system. By enhancing the inhibitory effects of GABA, it leads to a widespread depression of neuronal activity in the CNS.
While the principal mechanism is through GABA-A receptors, the sedative and hypnotic effects of barbiturates are a result of their actions on various neuronal circuits throughout the brain. For instance, their effects on the reticular activating system are thought to contribute to their sleep-inducing properties.
There is also evidence that barbiturates can modulate other neurotransmitter systems, such as the excitatory glutamatergic system. Some studies suggest that at high concentrations, barbiturates can inhibit glutamate (B1630785) receptors, further contributing to CNS depression. However, the primary and most clinically relevant mechanism of action remains the potentiation of GABAergic inhibition.
Conclusion
This compound represents a significant development in the history of anesthetic agents. Its discovery by Volwiler and Tabern at Abbott Laboratories provided a valuable tool for inducing short-duration anesthesia, particularly in the field of veterinary medicine. Its synthesis, based on the well-established chemistry of barbiturates, and its mechanism of action as a potent modulator of the GABA-A receptor, underscore the principles of early- to mid-20th-century drug development. While its use has largely been superseded by newer agents with more favorable safety profiles, the study of this compound's history and pharmacology offers valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. encyclopedia.com [encyclopedia.com]
- 2. Abbott Laboratories, est. 1888 - Made-in-Chicago Museum [madeinchicagomuseum.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Abbott History: Founding, Timeline, and Milestones - Zippia [zippia.com]
- 6. companies.jrank.org [companies.jrank.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Effects of phenobarbital on thiopental pharmacokinetics in greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiobutabarbital Sodium Salt: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Thiobutabarbital sodium salt, a short-acting thiobarbiturate, is utilized in veterinary medicine as an anesthetic. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe use in pre-clinical studies and for the development of potential new therapeutic applications. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound sodium salt, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways.
Core Physicochemical Properties
| Property | Value/Information | Source |
| Chemical Name | Sodium 5-butan-2-yl-5-ethyl-4,6-dioxo-1H-pyrimidine-2-thiolate | PubChem[1] |
| CAS Number | 947-08-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₅N₂NaO₂S | PubChem[1] |
| Molecular Weight | 250.29 g/mol (anhydrous basis) | Sigma-Aldrich[2] |
| Physical Appearance | Yellowish-white amorphous powder or crystals | ChemicalBook, PubChem[1][3] |
Solubility Profile
| Solvent | Solubility | Notes | Source |
| Water | > 10 mg/mL | "Readily soluble". Solutions should not be stored for more than 8 hours at 4°C, suggesting potential for degradation. | Sigma-Aldrich, PubChem[1][2] |
| Alcohol | Soluble | ChemicalBook[3] | |
| Organic Solvents | Generally soluble | Thiobarbiturate derivatives are often soluble in organic solvents. Specific data for this compound sodium salt is lacking. | ResearchGate[4] |
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the well-established shake-flask method for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound sodium salt
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound sodium salt to a scintillation vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Tightly cap the vials and place them in an orbital shaker/incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow for the sedimentation of the excess solid. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15-30 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound sodium salt.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure accuracy.
Caption: Workflow for determining aqueous solubility.
Stability Profile
This compound sodium salt is known to be unstable in aqueous solutions, particularly with prolonged storage. It is also sensitive to acidic conditions and strong reducing agents. As a thiobarbiturate, it is susceptible to degradation via hydrolysis, oxidation, and photolysis.
General Stability Information:
-
Aqueous Solution: Sigma-Aldrich recommends that aqueous solutions should not be stored for more than 8 hours at 4°C, indicating significant instability.[2]
-
Hygroscopicity: The compound is slightly hygroscopic, meaning it can absorb moisture from the air, which could potentially accelerate degradation.
-
Incompatibilities: It is incompatible with acids and strong reducing agents. Reactions with acids can lead to the liberation of hydrogen sulfide.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Experimental Protocol for Forced Degradation Studies:
Materials:
-
This compound sodium salt
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (as per ICH Q1B guidelines)
-
Oven for thermal stress
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Sample Preparation: Prepare solutions of this compound sodium salt in water or a suitable co-solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the drug solution and keep it at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the drug solution and maintain it at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add H₂O₂ to the drug solution and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug or a solution to high temperature (e.g., 80°C) in an oven.
-
Photodegradation: Expose the drug solution or solid to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze them using a validated stability-indicating HPLC method.
-
Data Analysis: Determine the percentage of degradation of this compound sodium salt and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control. Peak purity should be assessed to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradation products.
Caption: Potential degradation pathways for this compound sodium salt.
Analytical Methodologies
A robust and validated analytical method is crucial for accurately quantifying this compound sodium salt in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Key Components of a Stability-Indicating HPLC Method:
-
Column: A reversed-phase column, such as a C18, is typically suitable for separating thiobarbiturates from their degradation products.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the mobile phase should be optimized to achieve good peak shape and resolution.
-
Detection: UV detection is generally appropriate for thiobarbiturates. The detection wavelength should be selected at the absorbance maximum of this compound sodium salt.
-
Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the parent drug from all potential degradation products is a critical aspect of its validation.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound sodium salt. While it is known to be readily soluble in water, there is a lack of specific quantitative data across a range of solvents and conditions. Its limited stability in aqueous solutions necessitates careful handling and storage. The provided experimental protocols offer a framework for researchers to generate the specific solubility and stability data required for their work. Further investigation into the degradation pathways and the identification of degradation products is crucial for a complete understanding of the compound's characteristics and for the development of stable formulations.
References
Inactin® (Thiobutabarbital): A Technical Guide for Veterinary Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inactin®, the brand name for Thiobutabital, is a short-acting thiobarbiturate derivative that functions as a long-lasting anesthetic agent in veterinary research.[1] Developed in the 1950s, it possesses sedative, hypnotic, and anticonvulsant properties. Its primary application is in non-survival surgical and physiological studies in rodents, particularly rats. A key advantage of Inactin® for research is its minimal impact on cardiovascular tone and renal output compared to other injectable anesthetics, making it a preferred choice for studies where maintaining stable physiological parameters is critical.
Pharmacology and Mechanism of Action
Like other barbiturates, Thiobutabarbital's primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This action enhances the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and subsequent depression of the central nervous system (CNS), ranging from mild sedation to general anesthesia.
Data Presentation
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-sec-Butyl-5-ethyl-2-thiobarbituric acid sodium salt |
| Synonyms | Inactin, Brevinarcon, this compound sodium salt hydrate |
| CAS Number | 947-08-0 |
| Molecular Formula | C₁₀H₁₅N₂NaO₂S · xH₂O |
| Molecular Weight | 250.29 g/mol (anhydrous basis) |
| Form | Solid, powder |
| Color | Light yellow |
| Solubility | Soluble in water. It is not recommended to store solutions for more than 8 hours at 4°C. |
Anesthetic Properties and Dosage Guidelines for Rodents
| Species | Dosage Range (Intraperitoneal) | Duration of Action | Key Considerations |
| Rat (Male) | 100-160 mg/kg | 4-6 hours | Consistent and long-lasting surgical plane of anesthesia. Often does not require redosing for non-survival studies.[1] |
| Rat (Female) | Not consistently effective | - | Females may not respond reliably to this compound. Alternative anesthetics like isoflurane (B1672236) or ketamine cocktails are often recommended.[1] |
| Mouse | Not consistently effective | - | Mice do not respond consistently to this compound; therefore, it is often not considered a primary option for this species.[1] |
Comparative Effects on Cardiovascular Parameters in Rats
| Anesthetic Agent | Effect on Blood Pressure | Effect on Heart Rate | Primary Mechanism of Cardiovascular Effect |
| Inactin® (this compound) | Minimal effect | Minimal effect | Less depression of cardiovascular tone compared to other agents. |
| Isoflurane | Decrease | Increase (compensatory) | Primarily decreases systemic vascular resistance.[2] |
| Pentobarbital | Can cause hypotension | Variable, can be high | Myocardial depression.[3][4] |
| Ketamine/Xylazine | Can cause initial hypertension, then hypotension | Can cause bradycardia (xylazine effect) | Complex effects on sympathetic tone. |
| Urethane | Minimal effect | Minimal effect | Stable cardiovascular parameters, but has safety concerns for personnel.[2] |
Experimental Protocols
General Anesthesia Induction Protocol for Rats (Intraperitoneal)
1. Solution Preparation:
-
Prepare a stock solution of Inactin® by dissolving it in sterile 0.9% saline or distilled water to a concentration of 100 mg/mL (0.1 g/mL).
-
The solution should be freshly prepared for each experiment, as storage for more than 8 hours is not recommended.
-
Warm the solution to body temperature before administration to reduce the risk of hypothermia.[5]
2. Administration:
-
Weigh the rat accurately to determine the correct dose (100-160 mg/kg).
-
Restrain the rat securely, tilting it into a head-down position.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6]
-
Insert a 23-25 gauge needle at a 30-40° angle and aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
3. Monitoring:
-
Continuously monitor the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
-
Monitor respiratory rate (normal under anesthesia: 70-110 breaths/min) and mucous membrane color.[7]
-
Provide thermal support (e.g., a heating pad) to prevent hypothermia, as rodents have a high surface area to body mass ratio.[8]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[8]
Specific Application: Anesthesia for Cisplatin-Induced Neuropathy Studies in Mice
While Inactin® is not consistently effective in mice, some studies have utilized it. For establishing a cisplatin-induced neuropathy model where an injectable anesthetic is desired, the following general procedure, adapted from established cisplatin (B142131) protocols, can be considered, though alternatives like a ketamine/xylazine cocktail are more common.
1. Cisplatin Administration Protocol:
-
A common protocol involves intraperitoneal (i.p.) injections of cisplatin at a dose of 2.3 mg/kg daily for 5 days, followed by a 5-day rest period, repeated for two cycles.[9]
2. Anesthesia for Procedural Assessments (e.g., behavioral testing):
-
If a short-acting anesthetic is required for procedures on anesthetized animals within the study, a low-dose ketamine/xylazine combination is often preferred in mice.
-
Should Inactin® be trialed, careful dose-finding studies would be necessary, starting at the lower end of the rodent dosage range and monitoring for anesthetic depth and side effects.
Mandatory Visualizations
Caption: this compound's mechanism of action on the GABA-A receptor.
Caption: A typical experimental workflow for using Inactin® anesthesia.
References
- 1. SURGICAL PREPARATION OF RATS AND MICE FOR INTRAVITAL MICROSCOPIC IMAGING OF ABDOMINAL ORGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of anesthetic agent, depth of anesthesia and body temperature on cardiovascular functional parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Injectable Anesthetic Combinations on Left Ventricular Function and Cardiac Morphology in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Anesthesia in Rats | Animals in Science [queensu.ca]
- 9. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
The Hepatic Microsomal Metabolism of Thiobutabarbital: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hepatic microsomal metabolism of thiobutabarbital. While specific quantitative kinetic data for this compound is not extensively available in the public domain, this document synthesizes the current understanding of barbiturate (B1230296) metabolism, the role of hepatic microsomal enzymes, and detailed experimental protocols for the in vitro characterization of this compound's metabolic fate. The guide outlines the presumed metabolic pathways, the involvement of cytochrome P450 (CYP) enzymes, and methodologies for determining key metabolic parameters. Visualizations of metabolic pathways and experimental workflows are provided to facilitate comprehension. This guide is intended to be a valuable resource for researchers initiating studies on the metabolism and drug interaction potential of this compound.
Introduction
This compound, a short-acting thiobarbiturate, is primarily utilized in veterinary medicine as an anesthetic.[1] Like other barbiturates, its pharmacokinetic and pharmacodynamic profiles are significantly influenced by its metabolism in the liver. The hepatic microsomal enzyme system, particularly the cytochrome P450 (CYP) superfamily, is the principal catalyst for the biotransformation of a vast array of xenobiotics, including barbiturates.[2] Understanding the metabolism of this compound is crucial for predicting its duration of action, potential for drug-drug interactions, and inter-individual variability in response.
This guide details the methodologies to elucidate the metabolic pathways of this compound and quantify its metabolic stability using in vitro hepatic microsomal systems.
This compound Metabolism by Hepatic Microsomal Enzymes
The metabolism of barbiturates by hepatic microsomal enzymes primarily involves oxidative reactions catalyzed by the CYP450 system.[2] For thiobarbiturates like this compound, two main metabolic pathways are anticipated:
-
Oxidation of the side chains: This involves the hydroxylation of the alkyl side chains at the C5 position. This is a common metabolic route for many barbiturates, leading to the formation of more polar, inactive metabolites that can be more readily excreted.
-
Desulfuration: This process involves the replacement of the sulfur atom at the C2 position with an oxygen atom, converting the thiobarbiturate to its corresponding oxybarbiturate analog.
Putative Metabolic Pathways of this compound
Based on the known metabolism of other thiobarbiturates, the following metabolic pathways for this compound are proposed.
Caption: Putative Phase I and Phase II metabolic pathways of this compound.
Role of Cytochrome P450 Isoforms
While specific data for this compound is limited, studies on other barbiturates suggest the involvement of several CYP isoforms. Notably, enzymes from the CYP2C and CYP3A subfamilies are known to metabolize barbiturates.[2] For instance, CYP2C9, CYP2C19, and CYP3A4 are induced by barbiturates and are involved in their metabolism.[2] The specific contributions of these and other CYP isoforms to the metabolism of this compound would need to be determined experimentally.
Quantitative Data on this compound Metabolism
A thorough review of the scientific literature did not yield specific quantitative data on the in vitro metabolism of this compound by hepatic microsomal enzymes. To facilitate future research, the following tables are provided as templates for the presentation of experimentally determined metabolic parameters.
Metabolic Stability of this compound in Liver Microsomes
This table can be used to summarize the metabolic stability of this compound in liver microsomes from different species.
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data to be determined | Data to be determined |
| Rat | Data to be determined | Data to be determined |
| Mouse | Data to be determined | Data to be determined |
| Dog | Data to be determined | Data to be determined |
Enzyme Kinetic Parameters for this compound Metabolism
This table is a template for presenting the kinetic parameters of this compound metabolism by specific CYP isoforms.
| CYP Isoform | Michaelis-Menten Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/pmol CYP) | Intrinsic Clearance (CLint, Vmax/Km, µL/min/pmol CYP) |
| CYP2C9 | Data to be determined | Data to be determined | Data to be determined |
| CYP2C19 | Data to be determined | Data to be determined | Data to be determined |
| CYP3A4 | Data to be determined | Data to be determined | Data to be determined |
| Other(s) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the hepatic microsomal metabolism of this compound.
Microsomal Stability Assay
This assay determines the rate of disappearance of this compound when incubated with liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in hepatic microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for analytical quantification)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the phosphate buffer and liver microsomes (e.g., 0.5 mg/mL final protein concentration) at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated degradation.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The ratio of quenching solvent to sample is typically 2:1 or 3:1 (v/v).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Caption: Workflow for the microsomal stability assay of this compound.
Metabolite Identification using LC-MS/MS
This protocol outlines the general procedure for identifying the metabolites of this compound formed in hepatic microsomes.
Objective: To identify the major and minor metabolites of this compound produced by hepatic microsomal enzymes.
Materials:
-
Same as for the Microsomal Stability Assay.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation:
-
Perform a larger scale incubation of this compound with liver microsomes and the NADPH regenerating system, as described in the microsomal stability assay. A longer incubation time (e.g., 60-120 minutes) may be necessary to generate sufficient quantities of metabolites for detection.
-
Include a control incubation without this compound to identify background peaks.
-
-
Sample Preparation:
-
Quench the reaction and process the sample as described previously.
-
The supernatant can be concentrated under a stream of nitrogen to increase the concentration of metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode (tandem MS) to obtain fragmentation patterns of the parent drug and its metabolites.
-
-
Data Processing and Metabolite Identification:
-
Compare the chromatograms of the this compound-incubated sample with the control sample to identify unique peaks corresponding to metabolites.
-
Determine the accurate mass of the potential metabolite peaks to propose elemental compositions.
-
Predict potential biotransformations (e.g., hydroxylation [+16 Da], desulfuration [-S+O]) and search for the corresponding masses in the full scan data.
-
Analyze the MS/MS fragmentation patterns of the parent drug and the putative metabolites. The fragmentation of metabolites often retains characteristic fragments of the parent drug, aiding in structural elucidation.
-
Utilize metabolite identification software to assist in data analysis and structural annotation.
-
Caption: Workflow for the identification of this compound metabolites.
CYP450 Reaction Phenotyping
This experiment identifies the specific CYP isoforms responsible for the metabolism of this compound.
Objective: To determine the relative contribution of major CYP isoforms to the metabolism of this compound.
Methods:
-
Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and measure the rate of its depletion or the formation of a specific metabolite.
-
Chemical Inhibition: Incubate this compound with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for specific CYP isoforms. A significant decrease in the rate of metabolism in the presence of an inhibitor suggests the involvement of that particular CYP enzyme.
-
Immunoinhibition: Use antibodies specific to individual CYP isoforms to inhibit their activity in pooled human liver microsomes.
Data Analysis: The results from these experiments will indicate which CYP enzymes are primarily responsible for the metabolism of this compound.
Conclusion
This technical guide provides a framework for the in-depth investigation of the hepatic microsomal metabolism of this compound. While specific quantitative data for this compound is currently lacking in the literature, the outlined experimental protocols provide a clear path for researchers to determine its metabolic stability, identify its metabolites, and characterize the enzymes responsible for its biotransformation. A thorough understanding of these metabolic processes is essential for the safe and effective use of this compound and for predicting its potential for drug-drug interactions. The provided templates for data presentation and the visualized workflows are intended to guide the design and reporting of future studies in this area.
References
Stereoisomerism and Enantiomers of Thiobutabarbital: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobutabarbital, known commercially as Inactin or Brevinarcon, is a short-acting thiobarbiturate derivative developed in the 1950s.[1] It exerts sedative, anticonvulsant, and hypnotic effects and continues to be utilized in veterinary medicine for surgical anesthesia induction.[1] A critical and often overlooked aspect of this compound's pharmacology is its stereochemistry. The molecule possesses a single chiral center, giving rise to two non-superimposable mirror-image isomers known as enantiomers: (R)-Thiobutabarbital and (S)-Thiobutabarbital. The drug is commercially supplied as a racemate, which is a 1:1 mixture of both enantiomers.[1][2]
While direct and extensive research on the individual enantiomers of this compound is notably scarce in publicly available literature, significant insights can be gleaned from the stereoselective properties of structurally similar thiobarbiturates, such as thiopental (B1682321). For thiopental, it has been established that the (S)-enantiomer is approximately twice as potent as the (R)-enantiomer as a hypnotic agent.[3][4] This difference is attributed to a stereoselective interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] It is therefore highly probable that the enantiomers of this compound also exhibit clinically relevant differences in their pharmacological and toxicological profiles. This guide aims to provide a comprehensive overview of the stereoisomerism of this compound, infer its stereoselective pharmacology based on analogous compounds, and outline experimental approaches for the separation and synthesis of its individual enantiomers.
Stereochemistry of this compound
The chemical structure of this compound is 5-sec-butyl-5-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.[5] The chirality of the molecule originates from the carbon atom at the 5-position of the pyrimidine (B1678525) ring, which is bonded to four different substituents: an ethyl group, a sec-butyl group, and two carbonyl groups within the ring. This results in the existence of two enantiomeric forms, (R) and (S).
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [5] |
| Molar Mass | 228.31 g/mol | [5] |
| CAS Number | 2095-57-0 | [5] |
| IUPAC Name | 5-(butan-2-yl)-5-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | [5] |
Postulated Signaling Pathway: Stereoselective Modulation of GABA-A Receptors
The primary pharmacological target for barbiturates is the GABA-A receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system.[3] Barbiturates enhance the effect of GABA by binding to a specific allosteric site on the receptor, which increases the duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[6]
Studies on the enantiomers of thiopental have demonstrated that their interaction with the GABA-A receptor is stereoselective. The (S)-enantiomer displays a higher affinity and potency for the receptor compared to the (R)-enantiomer.[3][4] It is therefore hypothesized that the enantiomers of this compound exhibit a similar stereoselective interaction with the GABA-A receptor, with the (S)-enantiomer being the more potent modulator.
Caption: Postulated stereoselective signaling pathway of this compound enantiomers at the GABA-A receptor.
Comparative Pharmacological and Toxicological Profiles (Inferred)
In the absence of direct experimental data for the individual enantiomers of this compound, the following table presents a hypothetical comparison based on the established properties of other chiral thiobarbiturates like thiopental.[3][4] This information should be considered illustrative and requires experimental verification.
Table 2: Inferred Comparative Data for this compound Enantiomers
| Parameter | (S)-Thiobutabarbital (Eutomer - Inferred) | (R)-Thiobutabarbital (Distomer - Inferred) | Racemic this compound |
| Pharmacodynamics | |||
| Hypnotic Potency (ED₅₀) | More Potent (Lower ED₅₀) | Less Potent (Higher ED₅₀) | Intermediate Potency |
| GABA-A Receptor Affinity | Higher | Lower | Intermediate Affinity |
| Pharmacokinetics | |||
| Metabolic Clearance | Potentially Slower | Potentially Faster | - |
| Plasma Protein Binding | Potentially Higher | Potentially Lower | - |
| Toxicology | |||
| Acute Toxicity (LD₅₀) | Potentially More Toxic (Lower LD₅₀) | Potentially Less Toxic (Higher LD₅₀) | Intermediate Toxicity |
Experimental Protocols
Chiral Separation of this compound Enantiomers by HPLC (Proposed Methodology)
A validated method for the chiral separation of this compound enantiomers is not readily found in the literature. However, a general approach using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be proposed based on established methods for other barbiturates.
Objective: To achieve baseline separation and enable quantification of the (R)- and (S)-enantiomers of this compound.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Chiral stationary phase column (e.g., polysaccharide-based such as Chiralpak® IA, IB, IC, or cellulose-based like Chiralcel® OD, OJ).
Reagents:
-
Racemic this compound standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (B130326) (IPA)
-
HPLC-grade ethanol (B145695) (EtOH)
-
Trifluoroacetic acid (TFA) (optional mobile phase additive)
Proposed Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (IPA or EtOH). A typical starting composition would be 95:5 (v/v) n-hexane:IPA. The ratio should be optimized to achieve optimal resolution and retention times. A small amount of TFA (e.g., 0.1%) may be added to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 20-40 °C (to be optimized).
-
Detection Wavelength: Determined by UV spectroscopy of this compound in the mobile phase (a wavelength of approximately 290 nm is expected for thiobarbiturates).
-
Injection Volume: 5 - 20 µL.
Method Development and Validation:
-
Dissolve racemic this compound in the mobile phase to prepare a standard solution.
-
Equilibrate the chosen chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and evaluate the chromatogram for the separation of two peaks.
-
Systematically vary the mobile phase composition (e.g., from 98:2 to 80:20 n-hexane:alcohol) and column temperature to optimize the resolution (Rs > 1.5) between the enantiomeric peaks.
-
Once optimal conditions are established, the method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.
Caption: A generalized experimental workflow for the chiral separation of this compound enantiomers.
Synthesis of Enantiopure this compound (Conceptual Synthetic Strategy)
A detailed, published protocol for the asymmetric synthesis of this compound enantiomers is not currently available. A plausible synthetic approach would likely involve the stereoselective alkylation of a thiobarbiturate precursor.
Retrosynthetic Approach: The key disconnection would be at the C5-sec-butyl bond, suggesting a stereoselective alkylation of 5-ethyl-2-thiobarbituric acid.
Proposed Synthetic Steps:
-
Preparation of 5-ethyl-2-thiobarbituric acid: This precursor can be synthesized via the condensation of diethyl ethylmalonate and thiourea (B124793) in the presence of a strong base such as sodium ethoxide.
-
Asymmetric Alkylation:
-
Chiral Auxiliary Approach: Covalently attach a chiral auxiliary to the thiobarbiturate ring. Then, perform a diastereoselective alkylation at the C5 position using an achiral sec-butyl halide. Subsequent removal of the chiral auxiliary would yield the desired enantiomer.
-
Catalytic Asymmetric Alkylation: Deprotonate 5-ethyl-2-thiobarbituric acid with a suitable base to form the enolate. The enantioselective alkylation with a sec-butyl electrophile can then be carried out in the presence of a chiral phase-transfer catalyst or a chiral metal complex.
-
-
Purification and Characterization: The final product would require purification by chromatography. The enantiomeric excess (e.e.) of the synthesized this compound would be determined using the developed chiral HPLC method. The absolute configuration would need to be confirmed using techniques such as X-ray crystallography or by comparison to a standard of known configuration.
Future Directions and Conclusion
The stereochemistry of this compound represents a significant knowledge gap with important clinical and pharmacological implications. The historical use of this drug as a racemate means that patients have been exposed to a 1:1 mixture of what are likely two distinct pharmacological agents. Based on strong evidence from analogous thiobarbiturates, it is highly probable that the (S)- and (R)-enantiomers of this compound differ in their potency, pharmacokinetics, and toxicity.
Future research should prioritize the following:
-
Development of robust and validated analytical methods for the chiral separation of this compound enantiomers.
-
Asymmetric synthesis or preparative chiral separation to obtain enantiopure (R)- and (S)-Thiobutabarbital.
-
In vitro and in vivo studies to definitively characterize and compare the pharmacodynamic (e.g., GABA-A receptor affinity and modulation) and pharmacokinetic (ADME) properties of the individual enantiomers.
-
Comparative toxicology studies to assess the relative safety profiles of the enantiomers.
A thorough understanding of the stereoselective pharmacology of this compound could pave the way for the development of an enantiopure formulation, potentially offering a superior therapeutic window with enhanced efficacy and reduced side effects compared to the currently used racemate. This would be in line with the modern pharmaceutical paradigm of developing single-enantiomer drugs to optimize therapeutic outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective interaction of thiopentone enantiomers with the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Ethyldihydro-5-(1-Methylpropyl)-2-Thioxo-4,6(1H,5H)-Pyrimidinedione | C10H16N2O2S | CID 3032373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Thiobutabarbital degradation pathways and byproducts
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Thiobutabarbital
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a short-acting thiobarbiturate, is utilized in veterinary medicine for its sedative, anticonvulsant, and hypnotic properties.[1][2] Understanding its stability and degradation profile is crucial for ensuring its safety, efficacy, and the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, its degradation byproducts, and the experimental methodologies for their investigation.
Forced degradation studies are essential in identifying potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.[3][4] These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[5][6]
Degradation Pathways and Byproducts
The degradation of this compound can be initiated through several mechanisms, including hydrolysis, oxidation, and photolysis. Additionally, metabolism in vivo represents a significant pathway for its biotransformation.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[4] The stability of this compound is significantly influenced by pH.
Acidic Conditions:
Alkaline Conditions:
In alkaline environments, barbiturates can undergo ring cleavage. For instance, the alkaline hydrolysis of 1,3-dimethylphenobarbital results in the reversible cleavage of the barbiturate (B1230296) ring at the 1,6-position, forming a malonuric acid derivative.[8] This is followed by an irreversible 1,2-ring opening and decarboxylation to yield N,N-dimethylethylphenylmalondiamide as the final product.[8] While this specific pathway has not been documented for this compound, a similar degradation pattern involving ring opening is a plausible pathway under basic conditions.
| Stress Condition | Potential Degradation Byproduct | Parent Compound Studied | Citation |
| Acidic Hydrolysis | Butabarbital | This compound | |
| Alkaline Hydrolysis | Malonuric acid derivative, Diamide derivative | 1,3-dimethylphenobarbital | [8] |
Oxidative Degradation
Oxidation is another critical degradation pathway for many drug substances and can be initiated by exposure to oxygen, peroxides, or metal ions.[9] For thiobarbiturates, the thio-group is susceptible to oxidation. While specific studies on the forced oxidative degradation of this compound are not extensively published, the conversion to its oxygen analogue, Butabarbital, is a likely outcome. The metabolism of other thiocarbamate-containing compounds has been shown to involve oxidation at various alkyl groups, leading to hydroxylated and cyclized metabolites.[10]
Photolytic Degradation
Photodegradation can occur when a drug substance is exposed to light, particularly UV radiation.[11] The energy from light can induce photochemical reactions, leading to the formation of degradation products.[12] While specific photolytic degradation products of this compound have not been reported, studies on other psychotropic drugs have demonstrated that light can cause ring cleavage and other structural modifications.[13]
Thermal Degradation
Elevated temperatures can accelerate the degradation of drug substances.[14][15] Thermal degradation studies are typically conducted by exposing the solid drug or a solution to high temperatures.[16] For barbiturates, thermal decomposition can lead to the formation of various byproducts. For example, the thermal decomposition of the 1,3-dimethyl derivative of phenobarbital (B1680315) in the presence of a methylating agent yields N-methyl-2-phenylbutyramide, N,N-dimethyl-2-phenylbutyramide, and other related compounds.[17]
Metabolism
In vivo, this compound is metabolized by hepatic microsomal enzymes.[18] The biotransformation of thiobarbiturates can involve oxidation of the side chains, leading to the formation of carboxylic acids and ketones, as well as desulfuration to the corresponding barbiturate.[2]
Experimental Protocols
The following are generalized protocols for forced degradation studies, which can be adapted for this compound.
General Procedure for Forced Degradation Studies
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.[19] This stock solution is then subjected to various stress conditions. Samples are withdrawn at different time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating analytical method, typically HPLC.[20]
1. Acidic Hydrolysis:
-
A solution of this compound is treated with 0.1 M to 1 M hydrochloric acid.[19]
-
The mixture is heated (e.g., at 60°C or reflux) for a specified period.[5]
-
Samples are taken at various intervals, cooled, and neutralized with a suitable base (e.g., sodium hydroxide) before analysis.
2. Alkaline Hydrolysis:
-
A solution of this compound is treated with 0.1 M to 1 M sodium hydroxide (B78521).[5]
-
The mixture is kept at room temperature or heated for a defined time.
-
Samples are withdrawn, cooled, and neutralized with a suitable acid (e.g., hydrochloric acid) prior to analysis.
3. Oxidative Degradation:
-
A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[9]
-
The reaction is monitored over time, and samples are taken for analysis.
4. Photolytic Degradation:
-
A solution of this compound is exposed to a combination of UV and visible light in a photostability chamber.[6]
-
A control sample is kept in the dark to differentiate between photolytic and thermal degradation.
-
Samples are analyzed at appropriate time points.
5. Thermal Degradation:
-
Solid this compound powder is exposed to dry heat (e.g., 80-100°C) in a controlled oven.[14]
-
A solution of this compound is also heated to assess degradation in the solution state.
-
Samples are withdrawn and analyzed at specified intervals.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[16][21][22]
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used.[21]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. Gradient elution may be necessary to separate all components.
-
Detection: UV detection at a wavelength where this compound and its potential byproducts absorb is generally employed.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is a powerful tool for the identification and structural elucidation of unknown degradation products.[23][24][25][26]
-
The mass spectrometer provides mass-to-charge ratio information, which aids in determining the molecular weight and fragmentation pattern of the byproducts.
Visualizations
Proposed Degradation Pathway of this compound under Acidic Conditions
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biotransformation of thiopental and other thiobarbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism of the thiocarbamate herbicide SUTAN in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermal decomposition of 1,3-dimethyl derivative of phenobarbital in trimethylanilinium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 19. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product [mdpi.com]
- 21. Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Liquid chromatography-mass spectrometry (LC-MS) investigation of the thiobarbituric acid reactive substances (TBARS) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 25. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Physicochemical Properties of Thiobutabarbital: An In-depth Technical Guide for Formulation Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiobutabarbital (also known as Inactin or Brevinarcon) is a short-acting barbiturate (B1230296) derivative developed in the 1950s.[1] It exhibits sedative, anticonvulsant, and hypnotic effects and is primarily used in veterinary medicine for inducing surgical anesthesia.[1] For the successful formulation of this compound, a thorough understanding of its physicochemical properties is paramount. These properties govern its solubility, stability, and bioavailability, directly impacting the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and discusses the implications of these properties for formulation development, particularly for parenteral administration.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. This data is crucial for pre-formulation studies and for guiding the development of a stable and effective dosage form.
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | 5-sec-butyl-5-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | [1] |
| Other Names | This compound, Inactin, Brevinarcon, 5-sec-Butyl-5-ethyl-2-thiobarbituric acid | [1] |
| CAS Number | 2095-57-0 | [1] |
| Molecular Formula | C10H16N2O2S | [1] |
| Molecular Weight | 228.31 g/mol | [1] |
| Chemical Structure | This compound contains a stereocenter and exists as a racemic mixture of (R)- and (S)-enantiomers. | [1] |
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 169 °C | [2] |
| Boiling Point | Not available (likely decomposes at high temperatures) | |
| pKa (predicted) | 7.21 ± 0.40 | [3] |
| LogP | 2.85 (similar to Thiopental) | [4] |
| Solubility | This compound: Sparingly soluble in water. This compound Sodium: Readily soluble in water. | [5] |
| Stability | Aqueous solutions are not recommended for storage for more than 8 hours at 4°C. Degrades in artificial gastric juice. | [6][7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of this compound are outlined below. These protocols are based on standard pharmaceutical testing procedures.
Determination of pKa by Potentiometric Titration
The pKa of this compound, a weak acid, can be determined using potentiometric titration.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol (B129727) or ethanol) due to its limited aqueous solubility, and then dilute with water to a known concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the analyte solution in a thermostated vessel and use a magnetic stirrer for continuous mixing.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity and is a critical parameter for predicting its absorption and distribution.
Methodology:
-
Phase Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Drug Solution Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning: Mix a known volume of the drug solution with a known volume of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the drug between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase.
Determination of Solubility
The solubility of this compound and its sodium salt can be determined using the shake-flask method.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method like HPLC with UV detection.
-
Reporting: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL or mol/L).
Stability Studies
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a this compound formulation. These studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[4][8]
Methodology:
-
Forced Degradation Studies: Subject this compound solutions to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. This helps to identify potential degradation products and degradation pathways. A study on the degradation of this compound in artificial gastric juice showed that it undergoes degradation to butabarbital through oxidative desulfurization.[6]
-
Formal Stability Studies: Store the final drug product in its proposed packaging at various temperature and humidity conditions as specified by ICH guidelines (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).[9]
-
Analytical Testing: At specified time points, analyze the samples for appearance, pH, assay of the active ingredient, and levels of degradation products using a validated stability-indicating analytical method (e.g., HPLC).
Implications for Formulation Development
The physicochemical properties of this compound have significant implications for the development of a safe, stable, and effective formulation, particularly for its intended use as an intravenous anesthetic.
Solubility and Formulation of Injectable Solutions
This compound itself has low aqueous solubility. To overcome this for parenteral administration, it is typically formulated as its sodium salt, which is readily soluble in water.[5] The formulation process will involve dissolving the sodium salt of this compound in a suitable vehicle, such as Water for Injection. The concentration of the solution will be determined by the desired dose and the solubility of the salt.
pH and Stability
The pKa of this compound is approximately 7.21.[3] This means that the ionization of the molecule is highly dependent on the pH of the solution. To ensure the drug remains in its soluble ionized form, the pH of the formulation should be maintained above its pKa. Buffering agents may be necessary to control the pH and prevent precipitation. The stability of barbiturates is also pH-dependent, with hydrolysis being a potential degradation pathway. Therefore, the formulation's pH must be optimized to balance both solubility and stability.
Lipophilicity and Pharmacokinetics
The LogP value of this compound indicates its lipophilic nature. This property is crucial for its rapid onset of action as an anesthetic, as it allows the drug to readily cross the blood-brain barrier. The lipophilicity, along with other factors, influences its distribution and duration of action.
Stability and Shelf-life
The limited stability of aqueous solutions of this compound, even at refrigerated temperatures, suggests that a ready-to-use solution may have a short shelf-life.[7] Lyophilization (freeze-drying) of the formulated sodium salt is a common strategy to enhance the long-term stability of the drug product. The lyophilized powder can then be reconstituted with a suitable diluent immediately before administration.
Visualization of Formulation Logic
The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the key considerations for developing a parenteral formulation.
Caption: Formulation strategy for this compound.
Conclusion
The physicochemical properties of this compound, particularly its solubility, pKa, lipophilicity, and stability, are critical determinants in the design and development of a successful parenteral formulation. By leveraging the enhanced solubility of its sodium salt, carefully controlling the pH, and potentially employing lyophilization, a stable and effective intravenous anesthetic product can be formulated. A thorough understanding of these fundamental properties allows formulation scientists to navigate the challenges and optimize the performance of this compound-based medicines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 2095-57-0 | FT28222 | Biosynth [biosynth.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound Sodium | C10H15N2NaO2S | CID 23710500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Elucidation of Degradation Behavior of Barbiturates in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (V) [jstage.jst.go.jp]
- 7. benthamscience.com [benthamscience.com]
- 8. snscourseware.org [snscourseware.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Navigating the Labyrinth of Sedative-Hypnotic Cross-Tolerance: A Technical Guide Focused on Thiobutabarbital
For Immediate Release
[City, State] – [Date] – This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, offering a comprehensive examination of the cross-tolerance phenomena observed with Thiobutabarbital and other sedative-hypnotic agents. While specific quantitative data on this compound is limited due to its status as an older and less-studied compound, this paper extrapolates from the well-established class effects of short-acting barbiturates to provide a robust framework for understanding its pharmacological profile.
Executive Summary
This compound, a short-acting thiobarbiturate, is known for its sedative, anticonvulsant, and hypnotic properties, primarily utilized in veterinary medicine for surgical anesthesia.[1][2] Like other barbiturates, its mechanism of action centers on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3] Chronic administration of this compound can lead to the development of tolerance, a state characterized by a diminished response to the drug. A critical consequence of this tolerance is the high potential for cross-tolerance with other central nervous system (CNS) depressants that share similar mechanisms of action, including other barbiturates, benzodiazepines, and ethanol (B145695).[4] This guide synthesizes the available, albeit often indirect, evidence to provide a detailed overview of these interactions, including underlying molecular mechanisms, experimental assessment protocols, and quantitative data from related compounds.
Core Mechanism of Action and Tolerance
The primary target for this compound and other barbiturates is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[5] Barbiturates bind to a site on the GABA-A receptor distinct from the GABA and benzodiazepine (B76468) binding sites.[6] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a general depression of CNS activity.[3]
Tolerance, particularly functional tolerance, develops after prolonged exposure to barbiturates. This is a neuroadaptive process where the brain attempts to counteract the continuous drug-induced inhibition. The primary mechanism underlying this is a change in the expression and composition of GABA-A receptor subunits.[7][8] Chronic exposure to sedative-hypnotics can lead to a downregulation of certain GABA-A receptor subunits and an alteration in the subunit composition of the receptor complex, rendering it less sensitive to the effects of barbiturates and other allosteric modulators.[7]
Cross-Tolerance with Other Sedative-Hypnotics
Cross-tolerance occurs when tolerance to one drug confers tolerance to another, typically one with a similar mechanism of action. Due to their shared target, the GABA-A receptor, this compound is expected to exhibit significant cross-tolerance with other sedative-hypnotics.
Barbiturates
Studies on other barbiturates, such as pentobarbital (B6593769) and phenobarbital, have demonstrated robust cross-tolerance.[9][10][11][12] Animals made tolerant to one barbiturate (B1230296) show a decreased hypnotic response to another. This is attributed to the aforementioned changes in the GABA-A receptor, which would affect the binding and/or efficacy of any barbiturate.
Benzodiazepines
An interesting and clinically significant phenomenon is the asymmetrical cross-tolerance observed between barbiturates and benzodiazepines. Chronic barbiturate administration confers cross-tolerance to benzodiazepines. However, chronic benzodiazepine treatment often results in weak or no cross-tolerance to the effects of barbiturates.[7] This is likely due to the fact that barbiturates have additional mechanisms of action at higher concentrations, including direct gating of the GABA-A receptor and effects on other ion channels, which are not shared with benzodiazepines.[3]
Ethanol
Significant cross-tolerance exists between barbiturates and ethanol.[9][13] Both classes of drugs enhance GABA-A receptor function, and chronic exposure to either can lead to adaptations in this system, resulting in a reduced response to the other. Studies have shown that animals tolerant to ethanol exhibit a diminished hypnotic response to barbiturates.[13]
Quantitative Data on Cross-Tolerance (from related compounds)
Table 1: Cross-Tolerance between Barbiturates and Ethanol
| Tolerant Drug | Challenge Drug | Animal Model | Endpoint | Observation |
|---|---|---|---|---|
| Barbitone | Ethanol | Rat | Operant Behavior | Dose-effect curve for ethanol shifted to the right, indicating functional cross-tolerance.[9] |
| Ethanol | Barbital (B3395916) | Rat | Motor Impairment, Hypnosis | Significant cross-tolerance observed across multiple rat strains.[13] |
| Ethanol | Pentobarbital | Rat | Motor Impairment, Hypnosis | No significant cross-tolerance observed.[13] |
Table 2: Cross-Tolerance between Different Barbiturates
| Tolerant Drug | Challenge Drug | Animal Model | Endpoint | Observation |
|---|---|---|---|---|
| Phenobarbital (i.c.v.) | Pentobarbital (i.c.v.) | Rat | Hypnosis | Significant cross-tolerance observed.[10] |
| Phenobarbital (i.c.v.) | Barbital (i.c.v.) | Rat | Hypnosis | No cross-tolerance observed.[10] |
Experimental Protocols
The assessment of tolerance and cross-tolerance in a research setting requires well-defined experimental protocols. Below are methodologies adapted from studies on related sedative-hypnotics, which could be applied to this compound.
Induction of Chronic Tolerance
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: A regimen of daily intraperitoneal (i.p.) injections of this compound would be administered for a period of 7 to 14 days. The initial dose should be sufficient to produce a measurable hypnotic effect (e.g., loss of righting reflex). Dosing may need to be escalated over the treatment period to maintain this effect as tolerance develops.
-
Control Group: A control group receives daily injections of the vehicle (e.g., saline).
Assessment of Tolerance and Cross-Tolerance
-
Washout Period: Following the chronic dosing period, a washout period of 24-48 hours is typically employed to allow for the elimination of the drug from the system.
-
Challenge Doses: Both the tolerant and control groups are challenged with an acute dose of either this compound (to confirm tolerance) or another sedative-hypnotic (to assess cross-tolerance).
-
Endpoint Measurement: The primary endpoint is often the duration of the loss of righting reflex (LORR), a measure of hypnotic effect. The animal is placed on its back, and the time until it can right itself three times within 30 seconds is recorded. A significant reduction in the duration of LORR in the tolerant group compared to the control group indicates tolerance or cross-tolerance.
Signaling Pathways in Tolerance Development
The development of tolerance to this compound is a complex process of neuroadaptation. The central event is the alteration of the GABA-A receptor system in response to chronic over-stimulation.
Chronic exposure to a positive allosteric modulator like this compound leads to a persistent enhancement of GABAergic inhibition. In response, neurons initiate homeostatic mechanisms to restore the normal excitatory-inhibitory balance. This can involve the internalization and degradation of GABA-A receptors from the synaptic membrane, as well as changes in the transcription of genes encoding different receptor subunits.[7][8] For example, some studies on alcohol, another GABA-A modulator, have shown a decrease in the expression of certain alpha subunits (e.g., α1, α2) and an increase in others (e.g., α4) which are less sensitive to modulation by these drugs.[7] This altered receptor population is less responsive to this compound, leading to functional tolerance, and because the target is shared, this tolerance extends to other sedative-hypnotics.
Conclusion and Future Directions
This compound, as a classic short-acting barbiturate, is expected to exhibit a high degree of cross-tolerance with other barbiturates and ethanol, and an asymmetrical cross-tolerance with benzodiazepines. The underlying mechanism is rooted in the neuroadaptive changes of the GABA-A receptor system. While direct experimental data on this compound is sparse, the principles derived from the broader class of sedative-hypnotics provide a strong foundation for understanding its pharmacological profile in the context of chronic use.
Future research should aim to fill the existing gaps in the literature by conducting specific studies to quantify the degree of cross-tolerance between this compound and modern sedative-hypnotic agents. Furthermore, detailed molecular studies are needed to elucidate the specific changes in GABA-A receptor subunit expression following chronic this compound administration, which would provide a more complete picture of its neuroadaptive effects. This knowledge is crucial for both basic science research and for informing clinical practice where polysubstance use involving sedative-hypnotics is a concern.
References
- 1. Tolerance to sedative/hypnotic actions of GABAergic drugs correlates with tolerance to potentiation of extrasynaptic tonic currents of alcohol-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of anaesthetic and kinetic properties of this compound, butabarbital and hexobarbital after intravenous threshold doses in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unidirectional analgesic cross-tolerance between morphine and levorphanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Barbitone-induced tolerance to the effects of sedative-hypnotics and related compounds on operant behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-tolerance to centrally injected barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutual cross tolerance and tolerance studies with pentobarbital and delvinal sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study on the development of tolerance and cross tolerance to barbiturates in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tolerance to ethanol and cross-tolerance to pentobarbital and barbital in four rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
CNS depression effects of Thiobutabarbital at different dosages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobutabarbital, a short-acting thiobarbiturate, exerts dose-dependent depressant effects on the central nervous system (CNS), ranging from sedation and hypnosis to general anesthesia and, at high doses, coma and respiratory failure.[1] This technical guide provides an in-depth analysis of the CNS depressant effects of this compound at various dosages, drawing from available preclinical data. The information is intended to support research, scientific, and drug development professionals in understanding the pharmacological profile of this compound.
Quantitative Analysis of CNS Depression
The dose-dependent effects of this compound on the CNS are summarized in the following tables. Data has been compiled from various preclinical studies in rodent models.
Table 1: Lethal Dose (LD50) of this compound in Mice
| Route of Administration | LD50 (mg/kg) |
| Oral | 137 |
| Intraperitoneal | 116 |
| Subcutaneous | 228 |
| Intravenous | 218 |
| Intramuscular | 175 |
Data sourced from the Registry of Toxic Effects of Chemical Substances (RTECS).
Table 2: Anesthetic Effects of Intravenous this compound in Rats
| Parameter | Dosage / Infusion Rate | Observed Effect |
| Anesthesia Induction | Threshold dose | Burst suppression in EEG ("silent second" of ≥ 1 sec) |
| Duration of Anesthesia | Stepwise increase with increasing infusion rates | - |
| Acute Supersensitivity | 20 mg/kg/min | Abrupt increase in brain concentration |
| Loss of Righting Reflex | Recorded post-infusion | Duration is dose-dependent |
Data adapted from Wahlström, G. (1986).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines a key experimental protocol used to assess the CNS depressant effects of this compound.
Intravenous Threshold Technique for Anesthesia Assessment in Rats
This protocol, adapted from Wahlström (1986), is designed to determine the anesthetic threshold of this compound.
1. Animal Model:
-
Adult male rats are used.
2. Surgical Preparation:
-
Implantation of permanent electrodes for electroencephalogram (EEG) recording from the cerebral cortex and hippocampus.
-
Implantation of a permanent intravenous cannula, typically in the jugular vein, for drug administration.
3. Drug Administration:
-
This compound sodium is dissolved in a suitable vehicle (e.g., sterile saline).
-
The solution is infused intravenously at varying, precisely controlled rates using an infusion pump.
4. Monitoring and Endpoints:
-
Continuous EEG monitoring is performed throughout the experiment.
-
The primary endpoint for anesthesia is the "silent second" (SS), defined as a burst suppression in the EEG of one second or more. The dose at which this occurs is the threshold dose.
-
Following the induction of the anesthetic threshold, animals can be used for two types of follow-up studies:
-
Pharmacokinetic analysis: Animals are euthanized, and brain and other tissues are collected for the determination of this compound concentrations using methods like High-Performance Liquid Chromatography (HPLC).
-
Pharmacodynamic analysis: The infusion is stopped, and the animals are monitored for the duration of the "silent second" and the duration of the loss of righting reflex. The loss of righting reflex is assessed by placing the animal on its back and observing the time it takes to right itself.
-
5. Data Analysis:
-
Dose-rate curves are constructed by plotting the infusion rate against the observed anesthetic effects.
-
Statistical analysis is used to determine significant differences in the duration of SS and loss of righting reflex at different infusion rates.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for barbiturates, including this compound, is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.
dot
Caption: this compound's potentiation of GABAergic inhibition.
This compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding increases the duration of the opening of the chloride ion channel when GABA is bound, leading to an enhanced influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing the CNS depressant effects.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for assessing the CNS depressant effects of this compound and the logical relationship between dosage and the observed effects.
dot
Caption: Workflow for assessing CNS depressant effects.
dot
Caption: Dose-dependent progression of CNS depression.
Conclusion
This compound is a potent, short-acting CNS depressant with a clear dose-dependent effect profile. The primary mechanism of action is through the positive allosteric modulation of the GABA-A receptor. The provided quantitative data and experimental protocols offer a foundational understanding for professionals in the fields of pharmacology and drug development. Further research is warranted to elucidate the specific interactions of this compound with different GABA-A receptor subunit combinations and to explore its downstream signaling effects in more detail.
References
Methodological & Application
Application Notes and Protocols for Intraperitoneal Injection of Thiobutabarbital in Rats for Long-Term Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobutabarbital, also known as Inactin or Brevinarcon, is a short-acting barbiturate (B1230296) with sedative, anticonvulsant, and hypnotic properties.[1] It is utilized in veterinary medicine for inducing surgical anesthesia.[1] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound to achieve long-term anesthesia in rats for research purposes. The protocol includes information on dosage, administration, physiological monitoring, and potential complications. It is crucial to note that while this compound has a long duration of action compared to some other barbiturates, maintaining a stable plane of long-term anesthesia often requires careful monitoring and may necessitate repeated administrations or a continuous infusion, for which specific protocols are not widely established. Therefore, pilot studies are highly recommended to determine the optimal anesthetic regimen for specific experimental needs.
Mechanism of Action
This compound, like other barbiturates, exerts its anesthetic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4] GABA is the primary inhibitory neurotransmitter in the central nervous system.[3][4] this compound binds to a distinct site on the GABA-A receptor, increasing the duration of the chloride (Cl-) channel opening when GABA binds to the receptor.[2] This enhanced influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and resulting in generalized depression of the central nervous system, leading to sedation and anesthesia.
Data Presentation
The following tables summarize key quantitative data for the use of this compound and general anesthesia in rats.
Table 1: this compound Dosage and Anesthetic Properties in Rats
| Parameter | Value | Reference |
| Route of Administration | Intraperitoneal (IP) | General Practice |
| Dosage for Surgical Anesthesia | 80 mg/kg | [5] |
| Duration of Anesthesia | 60 - 240 minutes | [5] |
| Reported Sleep Time | 120 - 300 minutes | [5] |
Table 2: Normal Physiological Parameters in Anesthetized Rats
| Parameter | Normal Range | Reference |
| Respiratory Rate | 70 - 110 breaths/min (a 50% drop can be normal) | [6] |
| Pulse Rate | 260 - 500 beats/min | [6] |
| Body Temperature | 35.9°C - 37.5°C (96.6°F - 99.5°F) | [6] |
| Mucous Membrane Color | Pink | [6] |
| Capillary Refill Time (CRT) | < 2 seconds | [6] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound sodium salt
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile vials
-
Milligram scale
-
Vortex mixer
Protocol:
-
Aseptically weigh the required amount of this compound sodium salt.
-
Dissolve the powder in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL).
-
Ensure the solution is completely dissolved by vortexing.
-
Store the prepared solution according to the manufacturer's instructions, typically protected from light.
Intraperitoneal Injection Protocol
Materials:
-
Rat
-
Prepared this compound solution
-
Sterile 1 mL syringe with a 23-25 gauge needle
-
70% ethanol
-
Warming pad
Protocol:
-
Accurately weigh the rat to determine the correct dose volume.
-
Gently restrain the rat in a supine position, tilting the head downwards at a 30-45 degree angle to displace the abdominal organs.
-
Locate the injection site in the lower right abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, just through the abdominal wall. Aspirate briefly to ensure no urine or blood is withdrawn.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage, placing it on a warming pad to maintain body temperature.
Protocol for Long-Term Anesthesia
Maintaining a stable anesthetic plane for an extended period with injectable agents is challenging. The following are two potential approaches. A pilot study is essential to determine the appropriate redosing interval or infusion rate for your specific experimental conditions.
4.3.1. Intermittent Bolus Administration
-
Induce anesthesia with an initial dose of this compound (e.g., 80 mg/kg, IP).
-
Continuously monitor the depth of anesthesia using the pedal withdrawal reflex (toe pinch).
-
If the rat begins to show signs of lightening anesthesia (e.g., positive pedal withdrawal reflex, increased respiratory rate), administer a supplemental dose of this compound.
-
The supplemental dose should be a fraction of the initial induction dose (e.g., 25-50%).
-
Record the time and dose of all administrations to establish a redosing schedule.
4.3.2. Continuous Intraperitoneal Infusion (Conceptual)
This is a conceptual protocol as specific infusion rates for this compound in rats are not well-documented. It is adapted from protocols for other anesthetic agents.
-
Induce anesthesia with an initial bolus dose of this compound (e.g., 80 mg/kg, IP).
-
Once a surgical plane of anesthesia is reached, begin a continuous intraperitoneal infusion using a syringe pump connected to an IP catheter.
-
The starting infusion rate should be determined in a pilot study. A starting point could be a percentage of the initial induction dose delivered per hour.
-
Continuously monitor the depth of anesthesia and adjust the infusion rate as needed.
Physiological Monitoring and Supportive Care
Protocol:
-
Monitor Vital Signs: Record heart rate, respiratory rate, and body temperature every 15-30 minutes.
-
Maintain Body Temperature: Use a circulating warm water blanket or other heating device to prevent hypothermia.
-
Eye Lubrication: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
-
Fluid Support: For procedures lasting longer than one hour, consider administering subcutaneous or intraperitoneal sterile saline to maintain hydration.
-
Post-Anesthetic Recovery: Once the procedure is complete, continue to monitor the rat until it is fully ambulatory. Provide a heat source during the recovery period. Ensure easy access to food and water once the animal is able to eat and drink.
Potential Complications and Considerations
-
Respiratory Depression: Barbiturates can cause significant respiratory depression. Be prepared to provide respiratory support if necessary.
-
Hypothermia: Anesthetized rodents are prone to hypothermia, which can increase anesthetic risk and affect experimental outcomes.
-
Variable Anesthetic Depth: The depth of anesthesia from IP injections can be variable between animals and may fluctuate over time.
-
Peritonitis: Improper injection technique can lead to peritonitis.
-
Long-Term Effects: Prolonged anesthesia can have lasting physiological effects, including alterations in mitochondrial function and synaptic transmission, which should be considered in the experimental design.[3][7]
Conclusion
The intraperitoneal administration of this compound can be an effective method for achieving long-term anesthesia in rats for research purposes. However, due to the lack of established protocols for continuous long-term use, researchers must conduct pilot studies to determine the optimal dosing strategy for their specific needs. Careful and continuous physiological monitoring is paramount to ensure animal welfare and the integrity of the experimental data.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. mdpi.com [mdpi.com]
- 3. General Anesthesia Causes Long-term Impairment of Mitochondrial Morphogenesis and Synaptic Transmission in Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Anesthesia in Mouse Intravital Microscopy: A-Focus on Thiobutabarbital
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intravital microscopy (IVM) is a powerful technique for visualizing dynamic cellular and subcellular processes in living animals. Maintaining the physiological stability of the animal is paramount for acquiring meaningful data. Anesthesia is a critical component of this process, and the choice of anesthetic can significantly impact experimental outcomes.
Thiobutabarbital (also known as Inactin or Brevinarcon) is a short-acting barbiturate (B1230296) with sedative, anticonvulsant, and hypnotic properties.[1] It is utilized in veterinary medicine for surgical anesthesia.[1] This document provides a detailed overview of this compound, its reported use in rodents, and crucial considerations for its application in mouse intravital microscopy. It also presents protocols for commonly used alternative anesthetics.
This compound: Dosage and Administration
Use in Rats
This compound has been effectively used as a long-acting anesthetic in male rats for non-survival surgical procedures. A single intraperitoneal injection is often sufficient for several hours of anesthesia, eliminating the need for redosing.[2]
Critical Consideration for Use in Mice
While this compound is effective in rats, its use in mice is not well-established and presents significant challenges. It is crucial to note that mice have been reported to respond inconsistently to this compound, and therefore it is generally not recommended as a primary anesthetic for this species. [2] Researchers should exercise extreme caution and consider more reliable alternatives.
Toxicity Data in Mice
Understanding the lethal dose (LD50) is essential for assessing the therapeutic window of any anesthetic. The following table summarizes the reported LD50 values for this compound in mice via different administration routes.
| Administration Route | LD50 (mg/kg) | Reference |
| Oral | 208 | [3] |
| Intraperitoneal | 115 | [3] |
| Subcutaneous | 225 | [3] |
| Intravenous | 57 | [3] |
Recommended Anesthetics for Mouse Intravital Microscopy
Given the inconsistencies associated with this compound in mice, the following anesthetics are more commonly and reliably used for intravital microscopy.
Ketamine/Xylazine (B1663881) Cocktail
A combination of ketamine (a dissociative anesthetic) and xylazine (a sedative and analgesic) is a widely used injectable anesthetic for shorter-term imaging sessions (approximately 1-2 hours).[4][5]
Isoflurane (B1672236)
Isoflurane is a volatile anesthetic administered via inhalation and is considered a good option for longer imaging sessions (several hours).[4][6] It allows for precise control over the depth of anesthesia.
Experimental Protocols
Anesthetic Preparation and Administration
| Anesthetic | Preparation | Administration Protocol |
| Ketamine/Xylazine | Prepare a mixture of ketamine (100 mg/mL) and xylazine (20 mg/mL). A common dilution is 1 mL ketamine, 0.5 mL xylazine, and 8.5 mL sterile saline. | Administer intraperitoneally (IP) at a dose of 80-100 mg/kg ketamine and 5-10 mg/kg xylazine.[7] To prolong anesthesia, supplement with one-third of the initial ketamine dose as needed.[7] |
| Isoflurane | Use a calibrated vaporizer to deliver isoflurane with oxygen or medical air. | Induce anesthesia in a chamber with 2-5% isoflurane.[6] Maintain anesthesia using a nose cone with 1.0-2.5% isoflurane.[6] Adjust the concentration based on the animal's respiratory rate and response to stimuli. |
General Protocol for Anesthesia in Intravital Microscopy
-
Animal Preparation: Acclimate mice to handling for 2-3 days prior to the procedure to minimize stress.[8] Weigh the mouse on the day of the experiment to ensure accurate drug dosage calculation.
-
Anesthesia Induction: Administer the chosen anesthetic according to the protocols above.
-
Monitoring Anesthetic Depth: Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[4] Continuously monitor the animal's respiratory rate and mucous membrane color throughout the procedure.[9]
-
Maintaining Homeostasis:
-
Surgical Preparation: Once the desired level of anesthesia is achieved, proceed with the surgical preparation required for exposing the tissue of interest for intravital microscopy.
-
Post-Procedure Recovery: For survival studies, monitor the animal closely during recovery. Provide a clean, warm environment and ensure access to food and water. Administer analgesics as required by the approved animal care protocol.
Mechanism of Action and Experimental Workflow
General Signaling Pathway for Barbiturates
Barbiturates, including this compound, primarily exert their effects by modulating the activity of GABA-A receptors, which are ligand-gated ion channels. This interaction enhances inhibitory neurotransmission in the central nervous system.
Caption: General mechanism of barbiturate action on GABA-A receptors.
Experimental Workflow for Anesthetized Intravital Microscopy
The following diagram outlines the key steps in preparing a mouse for and conducting an intravital microscopy experiment under anesthesia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. RTECS NUMBER-CQ6475000-Chemical Toxicity Database [drugfuture.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. SURGICAL PREPARATION OF RATS AND MICE FOR INTRAVITAL MICROSCOPIC IMAGING OF ABDOMINAL ORGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.charlotte.edu [research.charlotte.edu]
- 7. einsteinmed.edu [einsteinmed.edu]
- 8. youtube.com [youtube.com]
- 9. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for In Vivo Electrophysiology Studies Using Thiobutabarbital Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Thiobutabarbital as an anesthetic agent in in vivo electrophysiology experiments. This document outlines its known characteristics, protocols for its use in rodent models, and contextual information regarding its effects on neuronal activity, primarily through its action on GABAa receptors. Due to the limited availability of specific quantitative data for this compound, information from closely related short-acting barbiturates is included to provide a broader understanding of the expected effects.
Introduction to this compound in Electrophysiology
This compound is a short-acting barbiturate (B1230296) that induces anesthesia through its potentiation of GABAa receptor function. Its long duration of action in male rats makes it a suitable candidate for lengthy acute in vivo electrophysiology experiments, minimizing the need for supplemental anesthetic administration that can introduce variability into recordings. As with any anesthetic, it is crucial to understand its potential impact on the neuronal circuits under investigation. Anesthetics can alter spontaneous and evoked neuronal activity, and therefore the choice of agent should be carefully considered based on the specific aims of the study.[1]
Mechanism of Action: Potentiation of GABAa Receptor Signaling
This compound, like other barbiturates, exerts its anesthetic effects by binding to and positively modulating the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] This potentiation of GABAergic transmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability.[2] This widespread neuronal inhibition is the basis for the state of general anesthesia.
GABAa Receptor Signaling Pathway
Quantitative Data on this compound and Related Anesthetics
Specific quantitative data on the effects of this compound on neuronal firing rates and local field potentials from peer-reviewed literature is scarce. The following table summarizes available dosage information for this compound in rats and comparative data for the related barbiturate, thiopental, in a cardiovascular context. Researchers should anticipate that this compound will induce a dose-dependent reduction in spontaneous and evoked neuronal activity.
| Anesthetic | Animal Model | Dosage | Route | Duration | Key Findings |
| This compound | Male Rat | 100-160 mg/kg | Intraperitoneal | 4-6 hours | Suitable for non-survival studies of long duration. Female rats may not respond consistently. |
| Thiopental | Sprague-Dawley Rat | 60 mg/kg | Intraperitoneal | - | Antiarrhythmic effects observed in a cardiac ischemia-reperfusion model. |
| Urethane | Sprague-Dawley Rat | 1200 mg/kg | Intraperitoneal | - | Depressive action on heart rate and blood pressure. |
| Pentobarbital | Sprague-Dawley Rat | 60 mg/kg | Intraperitoneal | - | Stable hemodynamic values; no effect on arrhythmias. |
Experimental Protocols
Below are detailed protocols for the use of this compound anesthesia in in vivo electrophysiology experiments in rodents.
Protocol 1: this compound Anesthesia for Acute In Vivo Electrophysiology in Male Rats
1. Animal Preparation:
-
Acclimatize adult male Sprague-Dawley or Wistar rats to the housing facility for at least one week prior to the experiment.
-
Ensure free access to food and water.
-
On the day of the experiment, weigh the animal to accurately calculate the anesthetic dose.
2. Anesthetic Administration:
-
Prepare a fresh solution of this compound sodium in sterile saline.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 100-160 mg/kg.
-
Place the animal in a clean cage and monitor for the induction of anesthesia. The onset of anesthesia is typically characterized by the loss of the righting reflex and unresponsiveness to a tail pinch.
3. Surgical Preparation and Stereotaxic Implantation:
-
Once a deep anesthetic plane is confirmed, shave the scalp and secure the animal in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the brain region of interest.
-
Carefully remove the dura mater to expose the cortical surface.
-
Slowly lower the recording electrode or probe to the desired stereotaxic coordinates.
4. Electrophysiological Recording:
-
Allow the electrode to settle for a period of time before beginning recordings to ensure stability.
-
Acquire electrophysiological data (e.g., single-unit activity, local field potentials) using an appropriate data acquisition system.
-
Monitor the depth of anesthesia throughout the experiment by periodically checking for a response to a tail or paw pinch. Due to the long-lasting effects of this compound, supplemental doses are typically not required for experiments lasting 4-6 hours.
5. Euthanasia:
Experimental Workflow
The following diagram illustrates a typical workflow for an acute in vivo electrophysiology experiment under this compound anesthesia.
In Vivo Electrophysiology Workflow
Considerations and Potential Confounds
-
Dose-Dependent Effects: Barbiturates, including this compound, are known to cause a dose-dependent depression of neuronal activity.[4] Researchers should aim to use the minimum effective dose to maintain a stable anesthetic plane without excessively suppressing the neural signals of interest.
-
Impact on Sensory-Evoked Potentials: Anesthetic agents can significantly alter the amplitude and latency of sensory-evoked potentials.[5][6] The effects are generally more pronounced on cortical responses compared to brainstem responses.[5]
-
Species and Sex Differences: As noted, female rats may exhibit an inconsistent response to this compound. The appropriate dosage and efficacy should be empirically determined for the specific animal model and sex being used.
-
Cardiovascular and Respiratory Effects: While detailed data for this compound is lacking, barbiturates can depress cardiovascular and respiratory function. It is advisable to monitor vital signs such as heart rate, respiratory rate, and oxygen saturation throughout the experiment.
Conclusion
This compound can be a valuable anesthetic option for long-duration acute in vivo electrophysiology studies in male rats due to its prolonged and stable anesthetic plane. However, the scarcity of specific data on its neurophysiological effects necessitates careful consideration and pilot studies to validate its suitability for a given research question. By understanding its mechanism of action and potential effects on neuronal activity, researchers can effectively utilize this compound while being mindful of the potential interpretational challenges.
References
- 1. Local anesthetics and barbiturates: effects on evoked potentials in isolated mammalian cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Anesthetic effects on electrophysiologic recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of anesthetics on sensory evoked potentials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
Application Notes and Protocols for Thiobutabarbital Use in Pharmacological MRI (phMRI) Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pharmacological MRI (phMRI) is a non-invasive imaging technique that maps the effects of pharmacological agents on brain activity.[1] The choice of anesthetic is a critical component in the experimental design of preclinical phMRI studies in rodents, as it can significantly influence the observed blood-oxygen-level-dependent (BOLD) signal changes.[2][3][4] Thiobutabarbital, a short-acting barbiturate, has been utilized as an anesthetic agent in such studies.[2][5][6] These application notes provide detailed protocols and quantitative data for the use of this compound in phMRI studies in rats, offering a guide for researchers in the field.
This compound, also known as Inactin or Brevinarcon, exerts its sedative and hypnotic effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[7][8][9] By enhancing GABAergic neurotransmission, this compound induces a state of anesthesia suitable for imaging studies.
Data Presentation
The following tables summarize quantitative data from a comparative study that investigated the effects of different anesthesia protocols on nicotine-induced BOLD responses in rats.[2]
Table 1: Anesthesia Protocols and Subject Details
| Anesthetic Protocol | This compound | This compound with Ventilation (VNT) |
| Number of Animals (n) | 5 | 10 |
| Animal Model | Adult male Wistar rats | Adult male Wistar rats |
| Average Weight (g) | 357 ± 38 | 357 ± 38 |
| Dosage | 140 mg/kg i.p. | 140 mg/kg i.p. |
Table 2: Physiological Parameters
| Anesthetic Protocol | Arterial pCO2 (mmHg) |
| This compound (non-ventilated) | 72.4 ± 5.7 |
| This compound with Ventilation (VNT) | Within normal physiological range |
Note: Spontaneously breathing animals under this compound anesthesia experienced hypercapnia (elevated pCO2).[2]
Table 3: Nicotine-Induced BOLD Signal Changes
| Anesthetic Protocol | Maximum BOLD Change (%) | Observations |
| This compound | 4.9 ± 0.7 | Good BOLD responses observed.[2] |
| This compound with VNT (Group 1) | 6.6 ± 2.5 | Positive BOLD responses (n=4).[2] |
| This compound with VNT (Group 2) | -1.5 ± 0.6 | Combination of small positive and negative BOLD responses (n=6).[2] |
Note: The variability in BOLD responses in the ventilated this compound group suggests that the level of anesthesia needs to be carefully adjusted and maintained.[2]
Signaling Pathway
The primary mechanism of action for this compound, like other barbiturates, is the potentiation of GABA-A receptor function.[8][10]
Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature.[2][11]
Animal Preparation
-
Animal Model: Adult male Wistar rats (350-400 g) are commonly used.[2]
-
Initial Anesthesia: Induce anesthesia with 5% isoflurane (B1672236) in a 70/30 mixture of N2/O2. Maintain anesthesia with 2% isoflurane during surgical procedures.[2][11]
-
Catheterization: Cannulate the femoral artery for blood gas analysis and the femoral vein for drug administration.[2][11]
-
Ventilation (Optional but Recommended): Perform a tracheotomy and mechanically ventilate the animal to maintain stable blood gases. Administer a neuromuscular blocking agent such as pancuronium (B99182) bromide (e.g., 0.5 mg/kg/h i.v.) if ventilation is used.[2] This is crucial to avoid hypercapnia observed in spontaneously breathing rats under this compound.[2]
-
Switch to this compound: After surgery, discontinue isoflurane and administer this compound at a dose of 140 mg/kg intraperitoneally (i.p.).[2] Allow for a stabilization period before starting the phMRI acquisition.
-
Physiological Monitoring: Throughout the experiment, monitor vital signs including body temperature (maintain at 37°C with a warm water blanket), electrocardiogram (ECG), and respiration rate.[2] Collect arterial blood samples before and after the experiment to analyze blood gases (pCO2, pO2).[2]
phMRI Data Acquisition
-
MRI System: A high-field MRI scanner (e.g., 7T Bruker PharmaScan) is recommended for high-resolution imaging in rats.[2][11]
-
Coil Setup: Use a volume coil for transmission and a dedicated rat brain surface coil for reception to optimize signal-to-noise ratio.[11]
-
Animal Positioning: Secure the rat in an MRI-compatible holder with a bite bar and ear pins to minimize head motion.[11]
-
Functional Imaging Sequence: Acquire functional data using a single-shot spin-echo echo-planar imaging (SE-EPI) sequence.[2][11]
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 45 ms
-
Slice Thickness: 1.5 mm
-
Number of Slices: 9
-
Field of View (FOV): 2.5 x 2.5 cm
-
Matrix Size: 64 x 64
-
-
Experimental Paradigm:
-
Acquire a baseline of 200 images (approximately 6.7 minutes).[2]
-
Administer the pharmacological challenge (e.g., a bolus of nicotine (B1678760) at 0.25 mg/kg i.v.).[2]
-
Continue acquiring images for a total of 500 scans (approximately 16.7 minutes) to capture the full BOLD response.[2]
-
Data Analysis
-
Preprocessing: Use standard fMRI analysis software (e.g., SPM, FSL, or custom MATLAB scripts).[2][11]
-
Motion Correction: Realign the time series of images to correct for any head movement.
-
Spatial Smoothing: Apply a Gaussian kernel to increase the signal-to-noise ratio.
-
Coregistration: Register the functional data to a high-resolution anatomical atlas of the rat brain.
-
-
Statistical Analysis:
-
Perform a general linear model (GLM) analysis to identify brain regions with significant BOLD signal changes in response to the pharmacological challenge.
-
Extract signal time-courses from specific regions of interest (ROIs) to quantify the magnitude and temporal dynamics of the response.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical phMRI experiment using this compound anesthesia.
Conclusion
This compound can be an effective anesthetic for phMRI studies in rats, capable of producing robust BOLD responses.[2] However, careful attention must be paid to physiological monitoring and maintenance, particularly respiratory function.[2] The use of mechanical ventilation is strongly recommended to prevent hypercapnia, which can confound BOLD signal measurements.[2][12] The observed variability in BOLD responses under this compound with ventilation highlights the need for precise control and maintenance of the anesthetic depth.[2] Researchers should carefully consider these factors when designing and interpreting phMRI studies using this compound.
References
- 1. pages.ucsd.edu [pages.ucsd.edu]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. A systematic review of physiological methods in rodent pharmacological MRI studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A systematic review of physiological methods in rodent pharmacological MRI studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 8. benchchem.com [benchchem.com]
- 9. google.com [google.com]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
- 11. criver.com [criver.com]
- 12. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
Application Notes and Protocols for Intravenous Administration of Thiobutabarbital for Rapid Anesthesia Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobutabarbital, a short-acting thiobarbiturate, is utilized in research settings for the induction of anesthesia, particularly in small laboratory animals.[1] Like other barbiturates, it acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, potentiating the inhibitory effects of GABA and leading to central nervous system depression.[2] This document provides detailed application notes and protocols for the intravenous (IV) administration of this compound to achieve rapid anesthesia induction in preclinical research models.
Data Presentation
The following tables summarize the available quantitative data for the intravenous and intraperitoneal administration of this compound in various animal models. It is important to note that there is limited published data on the intravenous dosage of this compound for rapid anesthesia induction, especially in mice and rabbits. The inconsistent response in these species has been noted.[3] Therefore, the provided information should be used as a guideline, and initial dose-finding studies are highly recommended.
Table 1: this compound Dosage and Administration in Rodents
| Species | Route of Administration | Dosage | Anesthetic Effect | Duration of Anesthesia | Onset of Action | Recovery Time |
| Rat (Male) | Intravenous (infusion) | 20 mg/kg/min | Threshold for EEG burst suppression | Not specified | Rapid | Not specified |
| Rat (Male) | Intraperitoneal | 80 mg/kg | Surgical anesthesia | 60 - 240 minutes | Not specified | 120 - 300 minutes |
| Rat (Male) | Intraperitoneal | 100 - 160 mg/kg | Surgical plane for non-survival studies | > 4 - 6 hours | Not specified | Not applicable |
| Mouse | Intravenous | Data not available | - | - | - | - |
| Rabbit | Intravenous | Data not available | - | - | - | - |
Table 2: Physicochemical Properties of this compound Sodium Salt
| Property | Value |
| Synonyms | Inactin, Brevinarcon |
| CAS Number | 947-08-0 |
| Molecular Formula | C10H15N2NaO2S |
| Molecular Weight | 250.29 g/mol |
| Solubility | Readily soluble in water |
| Storage of Solution | Storage of aqueous solutions for more than 8 hours at 4°C is not recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
Materials:
-
This compound sodium salt (Inactin®)
-
Sterile Water for Injection, USP
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood or sterile workspace
Procedure:
-
Calculate the required amount: Determine the total volume and concentration of the this compound solution needed for the experiment. A common concentration for barbiturates for intravenous injection is a 2.5% solution (25 mg/mL).
-
Aseptic Preparation: Perform all steps under a laminar flow hood or in a designated sterile area to ensure the sterility of the final solution.
-
Reconstitution: Aseptically add the calculated volume of Sterile Water for Injection to the vial containing the this compound sodium salt powder.
-
Dissolution: Gently agitate the vial until the powder is completely dissolved. This compound sodium salt is readily soluble in water.[1]
-
Sterile Filtration: Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial. This step removes any potential microbial contamination.
-
Labeling and Storage: Label the vial with the drug name, concentration, date of preparation, and "For IV injection." As aqueous solutions of this compound are not stable for extended periods, it is recommended to use them promptly after preparation.[4] Storage of solutions for more than 8 hours at 4°C is not advised.[4]
Protocol 2: Intravenous Administration for Rapid Anesthesia Induction in Rats
Materials:
-
Prepared sterile this compound solution (e.g., 25 mg/mL)
-
Animal restraint device
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Warming pad
-
Physiological monitoring equipment (ECG, pulse oximeter, respiratory monitor)
Procedure:
-
Animal Preparation: Acclimatize the animal to the laboratory environment. Weigh the animal accurately on the day of the experiment to calculate the precise dose.
-
Restraint and Catheterization (optional but recommended): Properly restrain the rat. For repeated or precise administration, placement of a catheter in the lateral tail vein is recommended.
-
Dose Calculation: Based on the desired anesthetic depth and duration, calculate the volume of the this compound solution to be injected. For initial studies in rats, a cautious approach starting with a low dose and titrating to effect is recommended.
-
Intravenous Injection: Administer the this compound solution slowly via the lateral tail vein. The injection rate should be controlled to observe the onset of anesthesia and avoid overdose.
-
Monitoring Anesthetic Depth: Continuously monitor the animal for the loss of righting reflex, absence of pedal withdrawal reflex (toe pinch), and changes in respiratory rate and pattern.
-
Physiological Monitoring: Throughout the anesthetic period, monitor vital signs including heart rate, respiratory rate, and oxygen saturation. Maintain the animal's body temperature using a warming pad.
-
Recovery: After the procedure, place the animal in a clean, quiet cage and continue to monitor until it has fully recovered the righting reflex and is ambulatory.
Mandatory Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
References
Application Notes and Protocol: Preparation of Thiobutabarbital Solution for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Thiobutabarbital, commonly known by trade names such as Inactin® or Brevinarcon, is a short-acting barbiturate (B1230296) derivative developed in the 1950s.[1] Due to its sedative, anticonvulsant, and hypnotic properties, it is frequently used in scientific research, particularly in veterinary medicine, as an anesthetic for surgical procedures.[1][2] this compound is valued in research settings as a long-lasting rodent anesthetic with minimal effects on cardiovascular tone and renal output.[2]
The preparation of this compound solutions for experimental use requires careful attention to ensure the stability, sterility, and proper concentration of the final solution. The sodium salt of this compound is typically used for this purpose due to its high solubility in water.[3][4] The stability of thiobarbiturate solutions is highly dependent on maintaining an alkaline pH, which prevents precipitation of the less soluble free acid form. This document provides a detailed protocol for the preparation of this compound sodium salt solutions intended for research applications, emphasizing aseptic techniques and proper handling to ensure experimental reproducibility and animal welfare.
Physicochemical and Formulation Data
A summary of the key quantitative data and formulation parameters for this compound and its sodium salt is presented below.
| Parameter | This compound | This compound Sodium Salt | Rationale & References |
| Chemical Name | 5-sec-butyl-5-ethyl-2-thiobarbituric acid | sodium 5-butan-2-yl-5-ethyl-4,6-dioxo-1H-pyrimidine-2-thiolate | [1][3][4] |
| Synonyms | Thibutabarbital | Inactin, Brevinarcon | [1][3][5] |
| CAS Number | 2095-57-0 | 947-08-0 | [3] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | C₁₀H₁₅N₂NaO₂S | [3][4] |
| Molecular Weight | 228.31 g/mol | 250.29 g/mol | [3][5] |
| Physical Form | Crystalline solid | Crystalline, slightly hygroscopic solid | [3][4] |
| Solubility | - | Readily soluble in water; soluble in alcohol. | [2][3][4] |
| Recommended Solvent | - | Sterile Water for Injection, USP | Based on high water solubility and standard practice for injectables.[6] |
| Storage (Solid) | Store at room temperature, tightly sealed. | Store at room temperature, tightly sealed, protected from moisture. | General guidance for stable, solid chemicals. |
| Storage (Solution) | - | Use immediately. Storage for more than 8 hours at 4°C is not recommended. If necessary, store in airtight aliquots at -20°C for up to one month (general guidance, not specific). | [5][7] |
Experimental Protocol: Preparation of this compound Solution (2.5% w/v)
Objective: To prepare a sterile 2.5% (25 mg/mL) solution of this compound sodium salt suitable for intravenous or intraperitoneal injection in a research setting.
Disclaimer: This protocol is a general guideline. Researchers should consult relevant literature and institutional guidelines (e.g., IACUC protocols) for dose and concentration specifics. This compound is a controlled substance in some jurisdictions; all applicable regulations must be followed. All procedures must be performed using aseptic techniques in a certified laminar flow hood.
Materials and Equipment
-
This compound sodium salt powder (e.g., Inactin® hydrate)
-
Sterile Water for Injection, USP
-
Sterile, empty glass vials (10 mL or appropriate size)
-
Sterile syringes (1 mL, 5 mL, 10 mL)
-
Sterile needles (various gauges)
-
Sterile 0.22 µm syringe filter
-
Calibrated analytical balance
-
Vortex mixer
-
pH meter or sterile pH indicator strips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
70% Isopropyl alcohol
Step-by-Step Procedure
-
Workspace Preparation:
-
Thoroughly disinfect the interior surfaces of the laminar flow hood with 70% isopropyl alcohol.
-
Arrange all necessary sterile materials within the hood to ensure a logical workflow.
-
-
Calculations:
-
To prepare 10 mL of a 2.5% (w/v) solution, 250 mg of this compound sodium salt is required.
-
Calculation: 10 mL * (25 mg / 1 mL) = 250 mg.
-
-
Weighing and Reconstitution:
-
Using a calibrated analytical balance, accurately weigh 250 mg of this compound sodium salt powder onto sterile weigh paper and carefully transfer it into a sterile vial.
-
Using a sterile syringe, draw 10 mL of Sterile Water for Injection.
-
Slowly add the water to the vial containing the powder, directing the stream against the inner wall of the vial to minimize foaming.
-
-
Dissolution:
-
Gently swirl the vial to wet the powder.
-
Mix the contents on a vortex mixer at a moderate speed until the powder is completely dissolved.
-
Visually inspect the solution to confirm it is clear, colorless to light yellow, and free of any visible particulates.[7]
-
-
pH Verification (Optional but Recommended):
-
For thiobarbiturates, an alkaline pH (typically 10-11) is crucial for maintaining solubility and stability.[6]
-
Using a sterile technique, withdraw a small aliquot to test the pH. If the pH is not sufficiently alkaline, the solution may be unstable. Discard if significant deviation is observed.
-
-
Sterile Filtration:
-
Attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the entire this compound solution into this syringe.
-
Carefully expel the solution through the filter into a final, sterile, labeled vial. This step removes any potential microbial contamination or fine particulates.
-
-
Labeling and Storage:
-
Immediately label the final vial with the following information:
-
Compound Name: "this compound Sodium Salt"
-
Concentration: "25 mg/mL"
-
Date and Time of Preparation
-
"For Research Use Only"
-
Initials of the preparer
-
-
The solution should be used immediately after preparation.[2] Storage of solutions for more than 8 hours at 4°C is not recommended.[7] If short-term storage is unavoidable, protect the solution from light and store at 2-8°C for no longer than 24 hours.[6]
-
Workflow for this compound Solution Preparation
Caption: A flowchart illustrating the aseptic preparation of this compound solution.
Safety Precautions
-
Handling: this compound sodium salt is a potent anesthetic. Handle with care, avoiding inhalation of the powder and direct contact with skin or eyes.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, during preparation.
-
Spills: In case of a spill, dampen the solid material with water before transferring it to a suitable container for disposal. Clean the contaminated area thoroughly with soap and water.[4]
-
Disposal: Dispose of all waste materials, including unused solutions and contaminated supplies, in accordance with institutional and local regulations for chemical and pharmaceutical waste.
References
- 1. This compound [medbox.iiab.me]
- 2. INACTIN | 947-08-0 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. This compound Sodium | C10H15N2NaO2S | CID 23710500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. INACTIN (this compound SODIUM SALT) | 2095-57-0 [chemicalbook.com]
Application Notes and Protocols for the Use of Thiobutabarbital in Rat Models of Kidney Function Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiobutabarbital, a short-acting thiobarbiturate anesthetic commonly known by the trade name Inactin, has been a staple in renal physiology research using rat models for many decades.[1][2] Its utility lies in providing stable, long-lasting anesthesia, which is crucial for the intricate and often lengthy procedures involved in kidney function studies, such as micropuncture and clearance measurements.[1][3] These application notes provide a comprehensive overview of the use of this compound in this context, including its effects on renal parameters, detailed experimental protocols, and a summary of key quantitative data. While this compound was withdrawn from the German market due to concerns of renal toxicity, it remains a valuable tool in preclinical research.[4]
Effects of this compound on Renal Function:
This compound anesthesia can have notable effects on kidney function and hemodynamics, which researchers must consider when designing experiments and interpreting results. Barbiturate (B1230296) anesthesia, in general, can induce a mild hypoxia.[2] Studies have shown that this compound can cause a significant decrease in total renal blood flow.[5] However, in chronically instrumented rats, some studies have found that renal blood flow remains essentially unchanged following anesthesia with this compound.[6]
Research also indicates that this compound can impact mitochondrial function within the kidney.[7] Specifically, it has been shown to inhibit complex I of the mitochondrial respiratory chain and increase the production of mitochondrial hydrogen peroxide.[7] Furthermore, this compound may induce diuresis by potentially inhibiting both ADH-dependent and independent renal fluid reabsorption, as well as proximal tubular reabsorption of sodium ions.[4]
When compared to other anesthetics, this compound (TBB) has been shown to result in a greater glomerular filtration rate (GFR) in mice than α-chloralose (CHL), although renal reabsorption was found to be more stable under CHL anesthesia.[3] In rats, this compound and the related thiobarbiturate thiopental (B1682321) have been found to produce comparable renal and single-nephron function, with some minor differences in GFR and urine flow.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound in rat and mouse models of kidney function.
Table 1: Anesthetic Doses of this compound in Rodent Models
| Animal Model | Dosage Range (mg/kg body weight) | Route of Administration | Reference |
| Rat | 80-150 | Intraperitoneal (i.p.) | [2] |
| Rat | 100 | Intraperitoneal (i.p.) | [1][8] |
| Rat | 120 | Intraperitoneal (i.p.) | [7] |
| Mouse | 100 | Intraperitoneal (i.p.) | [3] |
Table 2: Effects of this compound on Renal Parameters in Rats
| Parameter | Effect | Magnitude of Change | Conditions | Reference |
| Renal Blood Flow | Decrease | -24% | Compared to unanesthetized animals | [5] |
| Renal Blood Flow | No significant change | - | Chronically instrumented rats | [6] |
| Glomerular Filtration Rate | Slightly lower | 1.05 ml/min (TB) vs. 0.94 ml/min (TP) | Compared to Thiopental (TP) | [1] |
| Urine Flow | Slightly lower | 4.4 µl/min (TB) vs. 3.8 µl/min (TP) | Compared to Thiopental (TP) | [1] |
| Sodium Excretion | No significant difference | 0.098 µmol/min (TB) vs. 0.11 µmol/min (TP) | Compared to Thiopental (TP) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in rat models of kidney function studies.
Protocol 1: General Anesthesia and Surgical Preparation for Renal Function Measurement
This protocol describes the standard procedure for anesthetizing a rat with this compound and preparing it for the measurement of kidney function parameters.
Materials:
-
This compound sodium salt (Inactin)
-
Sterile saline (0.9% NaCl)
-
Heating pad
-
Rectal thermometer
-
Tracheostomy tube
-
Catheters (for femoral artery and vein)
-
Surgical instruments
Procedure:
-
Animal Preparation: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least 48 hours before the experiment.[9] Fasting is generally not necessary for rats.[9]
-
Anesthesia Induction: Administer this compound at a dose of 100-120 mg/kg body weight via intraperitoneal (i.p.) injection.[7][8]
-
Maintenance of Body Temperature: Place the anesthetized rat on a heated operating table or heating pad to maintain a core body temperature of 37.5°C, monitored via a rectal thermometer.[2][7]
-
Tracheostomy: Perform a tracheostomy to ensure a clear airway and facilitate spontaneous breathing throughout the experiment.[8]
-
Catheterization:
-
Bladder Catheterization: Catheterize the bladder for the collection of urine.[7]
-
Stabilization Period: Allow the animal to stabilize for a period of time before commencing experimental measurements.
Protocol 2: Measurement of Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF)
This protocol outlines the clearance and micropuncture techniques used to assess GFR and RBF in a this compound-anesthetized rat.
Materials:
-
Inulin (B196767) solution
-
Para-aminohippuric acid (PAH) solution
-
Gamma counter or spectrophotometer
-
Micropipettes
-
Micromanipulator
Procedure:
-
Anesthesia and Surgical Preparation: Follow Protocol 1 to prepare the rat.
-
Infusion of Clearance Markers:
-
Administer a priming dose of inulin and PAH via the femoral vein catheter.
-
Follow with a continuous infusion of inulin and PAH in sterile saline to maintain constant plasma concentrations.
-
-
Urine and Blood Sampling:
-
Collect urine from the bladder catheter over precisely timed periods (e.g., 30 minutes).[3]
-
At the midpoint of each urine collection period, draw a blood sample from the arterial catheter.
-
-
Analysis:
-
Measure the concentration of inulin and PAH in plasma and urine samples using appropriate analytical methods (e.g., spectrophotometry).
-
Calculate GFR using the clearance of inulin.
-
Calculate effective renal plasma flow (eRPF) using the clearance of PAH, and then calculate RBF.
-
-
Micropuncture for Single-Nephron GFR (SNGFR):
-
Expose the left kidney through a flank incision.
-
Use a micromanipulator and micropipettes to collect tubular fluid from proximal or distal tubules.
-
Measure the concentration of inulin in the tubular fluid and plasma to calculate SNGFR.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual signaling pathway.
Caption: Workflow for renal function studies using this compound.
Caption: Conceptual overview of this compound's physiological impact.
References
- 1. Renal and single-nephron function is comparable in thiobutabarbitone- and thiopentone-anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anesthesia - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kidney function in mice: this compound versus alpha-chloralose anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Effect of general anaesthesia on renal haemodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of effect of barbiturate and ketamine anesthesia on renal blood flow in chronically instrumented rats prepared for micropuncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of inactin on kidney mitochondrial function and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
Application Notes and Protocols for Thiobutabarbital in Non-Survival Surgical Procedures in Male Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Thiobutabarbital (commonly known by the trade name Inactin) for terminal surgical procedures in male rats. This document outlines the pharmacological background, detailed experimental protocols, and essential monitoring parameters to ensure humane and effective anesthesia.
Pharmacological Profile
This compound is a short-acting thiobarbiturate derivative that induces sedation, hypnosis, and anticonvulsant effects.[1] Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2][3] This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability.[2][4] In male rats, this compound provides a prolonged surgical plane of anesthesia, lasting for more than 4-6 hours without the need for redosing, making it particularly suitable for non-survival studies.[5]
Data Summary
The following tables summarize the key quantitative data for the use of this compound in male rats for non-survival surgical procedures.
Table 1: this compound Dosage and Administration
| Parameter | Value | Route of Administration | Notes |
| Dosage | 100-160 mg/kg[5] | Intraperitoneal (IP) | A dose of 140 mg/kg has been effectively used in studies.[6] |
| Vehicle | Sterile 0.9% Saline | - | Dilution helps to ensure accurate dosing.[7] |
| Injection Volume | 0.2 - 0.3 ml/rat[7] | IP | Adjust volume based on the final concentration of the prepared solution. |
Table 2: Anesthetic Properties of this compound in Male Rats
| Parameter | Expected Value | Notes |
| Induction Time | ~12 minutes[7] | Time to loss of righting reflex. |
| Duration of Surgical Anesthesia | > 4-6 hours[5] | A single dose is sufficient for most non-survival procedures. |
| Recovery | Not applicable | Intended for non-survival procedures. |
Table 3: Physiological Monitoring Parameters Under Anesthesia
| Parameter | Normal Range (Anesthetized Rat) | Critical Thresholds |
| Respiratory Rate | 70 - 110 breaths/min (a 50% drop is acceptable)[8] | < 35 breaths/min (too deep) or > 110 breaths/min (too light)[8] |
| Heart Rate | 260 - 500 beats/min[8] | Significant, sustained deviation from baseline. |
| Body Temperature | 35.9°C - 37.5°C (96.6°F - 99.5°F)[8] | Hypothermia is a major risk; maintain temperature with a heating pad. |
| Mucous Membrane Color | Pink[8] | Pale white or blue indicates poor perfusion/oxygenation.[8] |
| Capillary Refill Time (CRT) | < 2 seconds[8] | Longer times suggest poor circulation.[8] |
| Reflexes | Absent pedal withdrawal reflex (toe pinch) | Presence of a strong pedal withdrawal reflex indicates an inadequate depth of anesthesia. |
Experimental Protocols
Protocol 1: Preparation of this compound Anesthetic Solution
Objective: To prepare a sterile solution of this compound sodium salt for intraperitoneal injection.
Materials:
-
This compound sodium salt (Inactin)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Sterile syringes and needles (25-gauge recommended for injection)[7]
-
0.22 µm syringe filter
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume. A final concentration that allows for an injection volume of 0.2-0.3 ml per rat is recommended to minimize handling stress.[7]
-
Weigh the this compound sodium salt: Using an analytical balance, accurately weigh the calculated amount of the powder.
-
Dissolve in sterile saline: Aseptically add the weighed this compound to a sterile vial containing the appropriate volume of sterile 0.9% saline.
-
Ensure complete dissolution: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is crucial to remove any potential microbial contamination.
-
Label and store: Clearly label the vial with the name of the drug, concentration, date of preparation, and initials of the preparer. It is recommended to use the solution within 24 hours of preparation. Store protected from light.[8]
Protocol 2: Administration of this compound and Induction of Anesthesia
Objective: To safely administer this compound via intraperitoneal injection and monitor the induction of surgical anesthesia.
Procedure:
-
Animal Handling and Restraint: Gently restrain the rat, holding it in a head-down position. This allows the abdominal organs to shift cranially, reducing the risk of visceral penetration during injection.[7]
-
Injection Site Preparation: Swab the lower left abdominal quadrant with 70% alcohol.[8]
-
Intraperitoneal Injection: Using a 25-gauge needle, penetrate the abdominal wall at a shallow angle. Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ. Inject the calculated dose of the this compound solution smoothly.[7]
-
Monitoring Induction: Place the rat in a clean, quiet cage and observe closely. The onset of anesthesia is characterized by the loss of the righting reflex (the inability of the rat to right itself when placed on its back). This is expected to occur within approximately 12 minutes.[7]
-
Confirmation of Surgical Anesthesia: Once the righting reflex is lost, confirm the depth of anesthesia by testing for the absence of the pedal withdrawal reflex (a firm pinch of the toe). The absence of a withdrawal response indicates a surgical plane of anesthesia.
Visualizations
Signaling Pathway of this compound
References
- 1. Comparative stability of physiological parameters during sustained anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. ijvr.shirazu.ac.ir [ijvr.shirazu.ac.ir]
- 8. Anesthesia in Rats | Animals in Science [queensu.ca]
In Vitro Application of Thiobutabarbital on Neuronal Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobutabarbital is a short-acting thiobarbiturate, a class of drugs that act as central nervous system depressants. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain. By enhancing the effect of GABA, this compound increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. At higher concentrations, barbiturates have been observed to directly activate the GABA-A receptor.
Beyond its primary target, this compound and other barbiturates may also influence other neuronal signaling pathways, including the inhibition of AMPA receptors and modulation of voltage-gated calcium channels, which are crucial for excitatory neurotransmission and neurotransmitter release. These multifaceted effects make this compound a significant compound for in vitro neurological studies investigating synaptic transmission, neuronal excitability, and neurotoxicity.
This document provides detailed application notes and protocols for the utilization of this compound in neuronal cell cultures, intended to guide researchers in exploring its physiological and pathological effects.
Data Presentation
The following tables summarize quantitative data on the effects of barbiturates, including this compound and its close analogs, on neuronal cell cultures. It is important to note that specific data for this compound is limited, and therefore, data from other short-acting (thio)barbiturates such as pentobarbital, thiopental, and secobarbital are included as representative examples. Researchers should consider these values as a starting point for their own dose-response experiments.
Table 1: Effects of Barbiturates on GABA-A Receptor Function in Cultured Neurons
| Barbiturate | Effect | EC50 / IC50 | Cell Type | Reference |
| Pentobarbital | Direct activation of Cl- current | 0.33 mM | Cultured Rat Hippocampal Neurons | [1] |
| Phenobarbital | Direct activation of Cl- current | 3.0 mM | Cultured Rat Hippocampal Neurons | [1] |
| Pentobarbital | Potentiation of GABA (1 µM) response | 94 µM | Cultured Rat Hippocampal Neurons | [1] |
| Phenobarbital | Potentiation of GABA (1 µM) response | 0.89 mM | Cultured Rat Hippocampal Neurons | [1] |
Table 2: Effects of Barbiturates on Neuronal Viability and Neurotoxicity
| Barbiturate | Effect | Concentration | Condition | Cell Type | Reference |
| Secobarbital, Amobarbital, Thiamylal | Potentiation of NMDA-induced neuron death | 100 - 300 µM | NMDA exposure | Rat Cortical Cultures | [1][2] |
| Secobarbital | Attenuation of NMDA toxicity | > 300 µM | NMDA exposure | Rat Cortical Cultures | [2] |
| Thiopental | Attenuation of nitric oxide-induced neurotoxicity | 40 and 400 µM | NOC-5 exposure | Foetal Rat Cortical and Hippocampal Neurons | [3][4] |
| Pentobarbital | Inhibition of apoptosis | 50 µg/mL | Serum deprivation | PC12 cells | [5] |
Table 3: Electrophysiological Effects of Barbiturates on Neuronal Cultures
| Barbiturate | Effect | Concentration | Measurement | Cell Type/Preparation | Reference |
| Thiopental | Reduction in sharp-wave ripple incidence | 50 - 200 µM | Increased inter-event period (70-430%) | In vitro hippocampal slices | [3] |
| Thiopental | Reduction in ripple oscillation quantity | 25 µM | Reduced number and duration of ripples (~20%) | In vitro hippocampal slices | [3] |
| Thiopental | Prolongation of single sharp-waves | ≥ 50 µM | Increased half-width and duration (35-90%) | In vitro hippocampal slices | [3] |
| Pentobarbital | Reduction in spontaneous spike firing frequency | 30 mg/kg (in vivo) | HFB neurons: 14.0 to 3.7 Hz; non-HFB neurons: 2.5 to 1.3 Hz | In vivo cortical neurons | [6][7] |
Experimental Protocols
Primary Neuronal Cell Culture
This protocol describes the general procedure for establishing primary cortical or hippocampal neuronal cultures from rodent embryos.
Materials:
-
E18 rodent embryos
-
Ice-cold dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels (flasks, plates, or coverslips)
-
Sterile dissection tools
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Aseptically dissect the desired brain region (e.g., cortex or hippocampus) from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue into small pieces and transfer to the enzyme solution. Incubate at 37°C for 15-30 minutes to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density (e.g., 1.5 x 10^4 cells/well in a 96-well plate for viability assays, or higher for electrophysiology) onto pre-coated culture vessels in plating medium.[8]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform half-medium changes every 2-3 days. Neurons are typically ready for experiments between 7 and 21 days in vitro (DIV).
This compound Treatment
Materials:
-
This compound stock solution (e.g., dissolved in DMSO or ethanol, then diluted in culture medium)
-
Cultured neurons (7-21 DIV)
-
Fresh, pre-warmed culture medium
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level known to be non-toxic to the neurons (typically ≤ 0.1%).
-
Remove half of the old medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound.
-
For acute exposure studies, incubate for the desired duration (e.g., 10 minutes to 24 hours). For chronic studies, replace the medium with this compound-containing medium at each feeding.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug) in all experiments.
Neuronal Viability Assays
This assay measures the metabolic activity of viable cells.
Materials:
-
This compound-treated and control neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
After the this compound treatment period, add MTT solution to each well (10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.[9]
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound-treated and control neuronal cultures in a 96-well plate
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
After the treatment period, carefully collect a sample of the culture medium from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected medium.[9]
-
Measure the absorbance at the recommended wavelength.
-
Express cytotoxicity as the percentage of LDH released compared to a positive control (e.g., cells treated with a lysis buffer).
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol provides a general outline for recording synaptic currents and neuronal excitability.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (e.g., artificial cerebrospinal fluid - ACSF)
-
Internal solution (pipette solution, e.g., K-gluconate based for current-clamp)
-
This compound solution for perfusion
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the internal solution and approach a neuron under visual guidance.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) to record spontaneous or evoked inhibitory postsynaptic currents (IPSCs) or excitatory postsynaptic currents (EPSCs).
-
In current-clamp mode, inject current steps to elicit action potentials and measure properties such as resting membrane potential, input resistance, and firing frequency.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound and record the changes in electrophysiological parameters.
-
Wash out the drug to observe reversibility of the effects.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for assessing this compound's effect on neuronal viability.
Caption: Experimental workflow for electrophysiological recordings of this compound's effects.
References
- 1. Barbiturates induce mitochondrial depolarization and potentiate excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide-induced cytotoxicity attenuation by thiopentone sodium but not pentobarbitone sodium in primary brain cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide-induced cytotoxicity attenuation by thiopentone sodium but not pentobarbitone sodium in primary brain cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentobarbital inhibits apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secobarbital attenuates excitotoxicity but potentiates oxygen-glucose deprivation neuronal injury in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anaesthetic neurotoxicity and neuroplasticity: an expert group report and statement based on the BJA Salzburg Seminar - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Monitoring Anesthetic Depth with Thiobutabarbital using EEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobutabarbital, a short-acting barbiturate (B1230296), induces and maintains anesthesia by potentiating the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] Monitoring the depth of anesthesia is crucial to ensure patient safety and optimize drug dosage, preventing both awareness during procedures and excessive anesthetic depth with its associated risks.[3][4] Electroencephalography (EEG) provides a direct, real-time measure of cortical brain activity and is a sensitive method for monitoring the effects of anesthetic agents.[5][6]
This document provides detailed protocols and application notes for monitoring the anesthetic depth induced by this compound using quantitative EEG (qEEG) analysis. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this anesthetic agent.
Principles of Operation
This compound, like other barbiturates, enhances GABAergic inhibition in the central nervous system.[1] It binds to the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2] This widespread neuronal inhibition manifests as distinct, dose-dependent changes in the EEG signal.
As the concentration of this compound at the effect site increases, the EEG transitions from a low-voltage, high-frequency pattern characteristic of wakefulness to a high-amplitude, low-frequency pattern.[7][8] With deeper levels of anesthesia, the EEG may exhibit a "burst-suppression" pattern, characterized by periods of electrical silence interspersed with bursts of high-frequency activity.[8][9] At very high doses, a continuous isoelectric or "flat-line" EEG may be observed.[7][10]
Quantitative EEG analysis involves the mathematical processing of the raw EEG signal to extract objective measures of anesthetic depth.[11] Common qEEG parameters include power spectral analysis (absolute and relative power in different frequency bands), spectral edge frequency, and indices derived from proprietary algorithms.[11][12]
Signaling Pathway
The primary mechanism of action of this compound involves the potentiation of GABAergic neurotransmission. The following diagram illustrates this signaling pathway.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and related barbiturates on EEG parameters and clinical signs of anesthesia.
Table 1: Dose-Response Relationship of Thiopental (a close analog of this compound) and EEG Changes in Rats [13]
| Plasma Concentration (µg/mL) | Unbound Concentration (µM) | EEG Characteristics | Clinical Signs |
| 15-20 | ~10 | Increased frequency and amplitude | Loss of righting reflex |
| 50-80 | ~60 | Decreased frequency, burst-suppression activity | Loss of tail pinch and corneal reflexes |
| >60 | >60 | Uncoupling of synchronized burst discharges | - |
| 70-90 | ~80 | Isoelectric EEG | Deep anesthesia, reflexes abolished |
Table 2: Changes in EEG Frequency Bands with Thiopental/Fentanyl Anesthesia [14][15]
| Anesthetic State | Delta Power | Theta Power | Alpha Power | Beta Power |
| Awake | Baseline | Baseline | Baseline | Baseline |
| Induction | Increased | - | Reduced | - |
| Loss of Consciousness | Increased | - | Reduced | - |
| After Intubation | Decreased | - | Increased | - |
Table 3: Potency of Thiopentone Enantiomers in Rats [16]
| Parameter | R-thiopentone (mean ± s.e.mean) | rac-thiopentone (mean ± s.e.mean) | S-thiopentone (mean ± s.e.mean) |
| Anesthetic Dose (mg/kg) | 55.8 ± 2.4 | 39.3 ± 2.1 | 35.6 ± 1.9 |
| Lethal Dose (mg/kg) | 176.2 ± 11.2 | 97.5 ± 3.9 | 74.2 ± 5.2 |
| Anesthetic Plasma Concentration (µg/mL) | 66.3 ± 4.5 | 56.7 ± 2.0 | 55.0 ± 1.9 |
| Lethal Plasma Concentration (µg/mL) | 89.8 ± 5.2 | 77.8 ± 2.8 | 64.1 ± 2.8 |
Experimental Protocols
In Vivo Monitoring of Anesthetic Depth in a Rodent Model
This protocol describes the continuous monitoring of EEG in rodents during this compound-induced anesthesia.
Materials:
-
This compound sodium salt
-
Sterile saline
-
Rodent stereotaxic frame
-
Anesthesia machine with isoflurane (B1672236) vaporizer
-
EEG recording system with headstage and amplifier
-
Implantable epidural electrodes
-
Surgical instruments
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation and Electrode Implantation (Pre-experimental):
-
Anesthetize the animal (e.g., rat or mouse) with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Implant epidural screw electrodes over the frontal and parietal cortices. A reference electrode can be placed over the cerebellum.
-
Secure the electrodes and a headstage connector with dental acrylic.
-
Allow for a post-operative recovery period of at least 7 days.
-
-
Experimental Setup:
-
Place the animal in a recording chamber and connect the headstage to the EEG amplifier.
-
Allow the animal to habituate to the environment.
-
Establish a stable intravenous (IV) line (e.g., via the tail vein) for drug administration.
-
-
Data Recording and Drug Administration:
-
Record baseline EEG for at least 30 minutes.
-
Prepare a solution of this compound in sterile saline at the desired concentration.
-
Initiate a continuous IV infusion of this compound at a predetermined rate. Alternatively, administer bolus injections to achieve different anesthetic depths.
-
Continuously record EEG throughout the induction, maintenance, and emergence from anesthesia.
-
Monitor vital signs (heart rate, respiratory rate, temperature) throughout the experiment.
-
-
Data Analysis:
-
Visually inspect the raw EEG for artifacts and characteristic patterns (e.g., burst-suppression).
-
Perform quantitative EEG analysis on artifact-free epochs.
-
Calculate the power spectral density (PSD) using Fast Fourier Transform (FFT).
-
Determine the absolute and relative power in standard frequency bands: Delta (0.5-4 Hz), Theta (4-8 Hz), Alpha (8-13 Hz), and Beta (13-30 Hz).
-
Calculate the spectral edge frequency 95% (SEF95), which is the frequency below which 95% of the total EEG power resides.
-
If applicable, calculate the burst suppression ratio (BSR).
-
Logical Relationships of EEG Patterns to Anesthetic Depth
The progression of EEG patterns provides a reliable indication of the depth of anesthesia induced by this compound.
Troubleshooting and Considerations
-
Artifacts: Muscle activity (EMG), electrical noise, and movement can contaminate the EEG signal. Proper grounding, shielding, and animal habituation are essential.
-
Interspecies and Intersubject Variability: The dose-response relationship can vary between species and individuals. It is crucial to titrate the anesthetic dose to the desired EEG effect for each subject.
-
Concomitant Medications: Other centrally acting drugs can influence the EEG and alter the response to this compound.
-
Processed EEG Indices: While proprietary indices like the Bispectral Index (BIS) can be useful, they are often developed for specific anesthetic agents and may not be validated for this compound.[12] Direct interpretation of the raw and processed EEG (spectrogram) is recommended.[5][17]
Conclusion
Monitoring anesthetic depth with this compound using EEG is a powerful technique for researchers and drug development professionals. By understanding the principles of this compound's action on the central nervous system and the corresponding changes in the EEG, investigators can accurately and objectively assess the level of anesthesia. The protocols and information provided in this document offer a comprehensive guide for implementing this methodology in a research setting.
References
- 1. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 4. EEG-Based Monitoring of Anesthetic Depth - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Electroencephalography for Anesthesiologists Part I: Background and Basic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. nationalauditprojects.org.uk [nationalauditprojects.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. Depth of EEG suppression and outcome in barbiturate anesthetic treatment for refractory status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Thiopental uncouples hippocampal and cortical synchronized electroencephalographic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Changes in cortical electrical activity during induction of anaesthesia with thiopental/fentanyl and tracheal intubation: a quantitative electroencephalographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electroencephalographic effects of thiopentone and its enantiomers in the rat: correlation with drug tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Inactin (Thiobutabarbital) Protocol for Terminal Experiments in Physiological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Inactin, the common trade name for thiobutabarbital, is a short-acting barbiturate (B1230296) anesthetic frequently employed in terminal physiological research in animal models, particularly rats.[1][2] Its primary advantage lies in its long duration of action, which provides a stable plane of anesthesia for several hours without the need for repeated administration, making it ideal for non-survival surgical procedures and lengthy physiological recordings.[2][3] This document provides detailed application notes and protocols for the use of Inactin in terminal experiments, including data on its physiological effects compared to other common anesthetics, comprehensive experimental procedures, and visualizations of the experimental workflow and relevant signaling pathways.
Data Presentation: Comparative Physiological Effects of Anesthetics in Rats
The choice of anesthetic can significantly influence physiological parameters and experimental outcomes. The following table summarizes key physiological data in rats under different anesthetic agents.
| Anesthetic Agent | Dosage | Heart Rate (beats/min) | Mean Arterial Pressure (mmHg) | Respiratory Rate (breaths/min) | Key Characteristics & References |
| Inactin (this compound) | 100-160 mg/kg, IP | ~255 ± 26 | ~89 ± 12.3 | ~45-58 | Long-lasting anesthesia (4-6 hours), stable surgical plane, may cause respiratory depression and hypotension.[2][4][5] |
| Ketamine/Xylazine | Ketamine: 75-100 mg/kg, IP; Xylazine: 5-10 mg/kg, IP | ~255 ± 26 | ~84 ± 8.5 | Variable, can be depressed | Shorter duration of action (~30-60 min), requires redosing, provides good analgesia.[1][6][7] |
| Isoflurane | 1-3% inhaled | ~404 ± 25 | ~89 ± 12.3 | 70-110 (can be controlled) | Rapid induction and recovery, allows for precise control of anesthetic depth, may cause vasodilation and hypotension.[1][4][6] |
Note: Values are approximate and can vary depending on the specific strain, age, and health status of the animal, as well as the experimental conditions.
Experimental Protocols
Preparation of Inactin (this compound) Solution
Materials:
-
This compound sodium salt (Inactin)
-
Sterile 0.9% saline solution (vehicle)[8]
-
Sterile vials
-
Milligram scale
-
Vortex mixer or sonicator
Protocol:
-
Calculate the required amount of Inactin: Determine the total volume of anesthetic solution needed based on the number and weight of the animals and the desired dosage (typically 100 mg/kg).
-
Weigh the Inactin: Accurately weigh the this compound sodium salt using a calibrated milligram scale.
-
Dissolve in sterile saline: Prepare a stock solution, for example, a 10 mg/mL solution. To do this, dissolve 100 mg of Inactin in 10 mL of sterile 0.9% saline. Ensure the solution is thoroughly mixed using a vortex mixer or sonicator until all the powder is dissolved.
-
Sterile filter (optional but recommended): For optimal sterility, filter the prepared solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution at 4°C and protect it from light. It is recommended to use the solution within a few days of preparation.
Anesthesia Induction and Monitoring Protocol
Materials:
-
Prepared Inactin solution
-
Appropriately sized syringes and needles (e.g., 23-25 gauge)
-
Heating pad
-
Rectal thermometer
-
Pulse oximeter (for monitoring heart rate and oxygen saturation)
-
Ophthalmic ointment
Protocol:
-
Animal Preparation: Acclimate the animal to the laboratory environment to minimize stress. Record the animal's body weight to accurately calculate the injection volume.
-
Induction of Anesthesia:
-
Administer the prepared Inactin solution via intraperitoneal (IP) injection at a dosage of 100-160 mg/kg.[2]
-
The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Monitoring Anesthetic Depth:
-
Assess the depth of anesthesia by monitoring the loss of reflexes, such as the pedal withdrawal reflex (toe pinch) and the corneal reflex. The absence of these reflexes indicates a surgical plane of anesthesia.
-
Continuously monitor physiological parameters, including respiratory rate, heart rate, and body temperature.[9]
-
-
Supportive Care:
-
Place the animal on a heating pad to maintain its core body temperature between 36.5°C and 37.5°C.[10]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Monitor mucous membrane color for signs of cyanosis, which could indicate respiratory depression.
-
Mandatory Visualizations
Experimental Workflow for a Terminal Physiological Experiment
The following diagram illustrates a typical workflow for a terminal physiological experiment in a rat under Inactin anesthesia.
Signaling Pathway: Mechanism of Action of Barbiturates
Inactin, as a barbiturate, primarily exerts its anesthetic effects by modulating neurotransmission in the central nervous system. The diagram below illustrates the principal mechanism of action at the synaptic level.
Disclaimer: This document is intended for informational purposes for trained research professionals. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.
References
- 1. Influence of repeated anaesthesia on physiological parameters in male Wistar rats: a telemetric study about isoflurane, ketamine-xylazine and a combination of medetomidine, midazolam and fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 6. scispace.com [scispace.com]
- 7. Influence of repeated anaesthesia on physiological parameters in male Wistar rats: a telemetric study about isoflurane, ketamine-xylazine and a combination of medetomidine, midazolam and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Thiobutabarbital-Induced Hypercapnia in Spontaneously Breathing Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Thiobutabarbital-induced hypercapnia in spontaneously breathing rats during experimental procedures.
FAQs and Troubleshooting Guides
This section addresses common issues and questions regarding the management of respiratory depression and subsequent hypercapnia following this compound administration in rats.
Q1: What is this compound-induced hypercapnia and why does it occur?
A1: this compound is a short-acting barbiturate (B1230296) anesthetic that can cause dose-dependent depression of the central nervous system, including the respiratory centers in the brainstem.[1][2] This depression leads to a decrease in respiratory rate and tidal volume, a condition known as hypoventilation. Consequently, the elimination of carbon dioxide (CO2) from the body is reduced, leading to an accumulation of CO2 in the blood, a state known as hypercapnia. The primary mechanism involves the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, which increases inhibitory signals within the central nervous system.[3]
Q2: How can I monitor for the onset of hypercapnia in my rat model?
A2: Continuous monitoring of respiratory parameters is crucial. Several methods are available:
-
Visual Observation: While basic, observing the rate and depth of chest movements can provide an initial indication of respiratory depression.
-
Whole-Body Plethysmography (WBP): This is a non-invasive method to measure respiratory frequency, tidal volume, and minute ventilation in unrestrained, conscious or anesthetized rats.[4][5][6][7]
-
Pulse Oximetry: Non-invasive collars or foot probes can monitor arterial oxygen saturation (SpO2) and heart rate. A decrease in SpO2 can be an indirect indicator of severe hypoventilation.
-
Capnography: Measures end-tidal CO2 (EtCO2), providing a direct, real-time assessment of ventilatory status.
-
Arterial Blood Gas (ABG) Analysis: This is the gold standard for assessing hypercapnia by directly measuring the partial pressure of CO2 (PaCO2) in arterial blood. However, it is an invasive procedure.[8]
Q3: My rat is exhibiting shallow breathing and a slow respiratory rate after this compound administration. What are my immediate steps?
A3:
-
Confirm Anesthetic Depth: Ensure the animal is not too deeply anesthetized. Check for reflexes (e.g., pedal withdrawal).
-
Provide Supplemental Oxygen: Administer oxygen via a nose cone to prevent hypoxia, which can be a consequence of severe respiratory depression.[9]
-
Gentle Stimulation: In cases of mild depression, gentle physical stimulation may be sufficient to increase the respiratory rate.[9]
-
Consider Reducing Anesthetic Dose: If using a continuous infusion, reduce the rate. For bolus dosing, be prepared for a longer recovery period and provide supportive care.
Q4: Are there any pharmacological interventions to counteract this compound-induced hypercapnia?
A4: While no specific reversal agent for this compound is universally established, some pharmacological agents have been used to manage respiratory depression from other barbiturates. Note: The efficacy and optimal dosage for this compound must be determined experimentally.
-
Doxapram: A respiratory stimulant that can be used to treat anesthetic-induced respiratory depression.[9]
-
Ampakines (e.g., CX717): These compounds have been shown to alleviate pentobarbital-induced respiratory depression in rats by enhancing excitatory AMPA receptor-mediated currents in respiratory neurons.[4][5][6]
-
Naloxone (B1662785): While primarily an opioid antagonist, one study showed it reversed thiopental-induced respiratory paralysis in rats, suggesting a complex interaction with the GABAergic system.[10] Its utility for this compound is not established.
Q5: When should I consider mechanical ventilation?
A5: Mechanical ventilation should be considered if:
-
Spontaneous breathing is absent (apnea) or inadequate to maintain vital signs.
-
Severe hypercapnia and/or hypoxia persist despite other interventions.
-
The experimental protocol requires precise control over respiratory parameters.
Tracheotomized rats can be connected to a small animal ventilator.[11][12] It is important to use appropriate settings for tidal volume and respiratory rate for the size of the rat to avoid barotrauma.
Data Presentation: Pharmacological Interventions for Barbiturate-Induced Respiratory Depression
The following table summarizes data from studies on pharmacological agents used to manage respiratory depression induced by other barbiturates in rats. This may serve as a starting point for designing studies with this compound.
| Agent | Barbiturate Studied | Animal Model | Dose | Route of Administration | Observed Effect on Respiratory Depression | Reference |
| Doxapram | General Anesthetics | Rats | 5-10 mg/kg | IV or IP | Increased respiratory rate. | [9] |
| CX717 (Ampakine) | Pentobarbital | Adult Rats | 30 mg/kg | IP | Alleviated a significant component of respiratory depression. | [4][5][6] |
| Naloxone | Thiopental (B1682321) | Rats | 2.5 mg/kg | IV | Reversed respiratory paralysis. | [10] |
Experimental Protocols
Protocol 1: Monitoring Respiratory Parameters using Whole-Body Plethysmography (WBP)
This protocol is adapted from studies on drug-induced respiratory depression.[4][5][6]
-
Habituation: Place the rat in the WBP chamber for a period of acclimatization (e.g., 30-60 minutes) to establish a stable baseline respiratory rate.
-
Baseline Recording: Record baseline respiratory parameters (frequency, tidal volume, minute volume) for at least 15-30 minutes before drug administration.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, intravenous).
-
Continuous Monitoring: Continuously record respiratory parameters throughout the anesthetic period.
-
Data Analysis: Analyze the data to quantify the degree of respiratory depression (e.g., percentage decrease from baseline) and the time course of this effect.
Protocol 2: Management of Severe Respiratory Depression with Mechanical Ventilation
-
Anesthesia and Tracheotomy: Anesthetize the rat with this compound. Once an appropriate anesthetic depth is achieved, perform a tracheotomy to secure the airway.
-
Ventilator Connection: Connect the tracheal tube to a small animal ventilator.
-
Ventilator Settings: Set the ventilator to appropriate parameters for the rat's weight. Typical starting parameters for a 250-350g rat are a tidal volume of 2.5-3.5 mL and a respiratory rate of 60-80 breaths per minute. Adjust as needed based on monitoring of end-tidal CO2 or arterial blood gases.
-
Monitoring: Continuously monitor vital signs, including heart rate, blood pressure, and oxygen saturation, throughout the ventilation period.
Visualizations
Caption: Pathway of this compound-induced hypercapnia.
Caption: Troubleshooting workflow for respiratory depression.
References
- 1. rwdstco.com [rwdstco.com]
- 2. Rodent Anesthesia Ventilator [parklandscientific.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipid emulsion facilitates reversal from volatile anesthetics in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. GABA involvement in naloxone induced reversal of respiratory paralysis produced by thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intermittent spontaneous breathing protects the rat diaphragm from mechanical ventilation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous monitoring of ventilation in spontaneously breathing anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiobutabarbital inconsistent anesthetic effects in female rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent anesthetic effects with Thiobutabarbital in female rats.
Frequently Asked Questions (FAQs)
Q1: Why are the anesthetic effects of this compound inconsistent in our female rats?
A1: Inconsistent anesthetic effects of this compound in female rats are a documented issue and can be attributed to several factors.[1] The primary reason lies in the significant sex-based differences in the metabolism of barbiturates.[2][3] Female rats metabolize barbiturates differently than males due to variations in the expression of hepatic cytochrome P450 (CYP) enzymes.[2][3] Specifically, female rats express CYP2C12, while males express CYP2C11, CYP2C13, and CYP3A2, leading to different rates of drug clearance.[2] Additionally, hormonal fluctuations, particularly estrogen levels, during the estrous cycle can influence sensitivity to barbiturates, with higher estrogen levels potentially increasing sensitivity.[4]
Q2: We observed that the duration of anesthesia with this compound is much longer in some female rats than others. Why is this happening?
A2: The prolonged and variable duration of anesthesia with this compound in female rats is linked to their slower metabolism of the drug compared to male rats.[5] This sex-dependent difference in metabolism is a known phenomenon for many barbiturates.[2][3] The variability in duration among female rats can be further explained by individual differences in metabolic rates and the influence of the estrous cycle on drug sensitivity.
Q3: Is this compound a suitable anesthetic for survival surgeries in female rats?
A3: Given its long duration of action and the inconsistent responses observed in female rats, this compound is generally recommended for non-survival procedures in male rats where a prolonged surgical plane is beneficial.[1] For survival surgeries in female rats, alternative anesthetics that offer better control over anesthetic depth and a more predictable recovery are often preferred.[1]
Q4: What are some alternative anesthetic agents we can use for female rats if this compound is not working consistently?
A4: If you are experiencing inconsistent results with this compound, several alternative anesthetic regimens are available for female rats. These include:
-
Isoflurane: An inhalant anesthetic that allows for rapid adjustment of anesthetic depth and a quick recovery.[1]
-
Ketamine/Xylazine Cocktail: An injectable combination that provides a good surgical plane of anesthesia for a moderate duration.[1][6]
-
Sodium Pentobarbital: A shorter-acting barbiturate (B1230296) that has been used in female rats, though its availability may be limited.[1]
Q5: How can we monitor the depth of anesthesia in rats to ensure it is adequate and consistent?
A5: Proper monitoring of anesthetic depth is crucial for animal welfare and experimental success. Key parameters to monitor include:
-
Loss of Righting Reflex: The inability of the rat to right itself when placed on its back is a primary indicator of anesthetic induction.[7]
-
Response to Noxious Stimuli: A lack of response to a toe pinch or tail pinch indicates a surgical plane of anesthesia.[8][9]
-
Respiratory Rate: A normal, undisturbed respiratory rate for a rat is 70-110 breaths per minute. A 50% decrease during anesthesia is generally acceptable.[9][10]
-
Heart Rate: The normal heart rate for a rat is 260-500 beats per minute.[9][10]
-
Mucous Membrane Color: Membranes should remain pink, indicating adequate oxygenation.[9]
-
Body Temperature: Rectal temperature should be maintained between 35.9-37.5°C (96.6-99.5°F) to prevent hypothermia.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Delayed or No Onset of Anesthesia | - Incorrect dosage. - Intraperitoneal (IP) injection administered into the viscera or fat pad. - Individual variation in drug metabolism. | - Double-check dose calculations based on the rat's body weight. - Ensure proper IP injection technique. - Consider using an alternative anesthetic if inconsistency persists. |
| Variable Duration of Anesthesia | - Influence of the estrous cycle on drug sensitivity. - Inconsistent drug formulation or administration. | - Stage the estrous cycle of female rats to account for hormonal influences. - Ensure the this compound solution is well-mixed and administered consistently. |
| Prolonged Recovery or Overdose | - Slower metabolism in female rats. - Dose too high for the individual rat. | - Use a lower initial dose for female rats and titrate to effect. - Provide supportive care during recovery, including thermal support and fluid administration.[6][9] - Consider using a reversal agent if an appropriate one is available for the anesthetic used. |
| Respiratory Depression | - Anesthetic depth is too deep. | - Immediately reduce or discontinue the anesthetic. - Provide respiratory support if necessary. - Closely monitor vital signs. |
Experimental Protocols
Protocol 1: this compound Anesthesia in Rats (Non-Survival)
Materials:
-
This compound sodium salt
-
Sterile saline (0.9% sodium chloride)
-
Syringes and needles (appropriate gauge for IP injection)
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Preparation:
-
Prepare a fresh solution of this compound in sterile saline. A common dosage for male rats is 100-160 mg/kg.[1] For female rats, a lower starting dose is recommended due to their increased sensitivity.
-
Accurately weigh the rat.
-
Calculate the exact volume of the this compound solution to be administered.
-
-
Administration:
-
Administer the calculated dose via intraperitoneal (IP) injection.
-
-
Monitoring:
-
Continuously monitor the rat for the onset of anesthesia, primarily by checking for the loss of the righting reflex.
-
Once anesthetized, apply ophthalmic ointment to the eyes to prevent corneal drying.[6][9]
-
Place the rat on a heating pad to maintain body temperature.[6][9]
-
Throughout the procedure, monitor anesthetic depth using the parameters outlined in the FAQ section (toe pinch reflex, respiratory rate, etc.).
-
Protocol 2: Alternative Anesthetic Cocktail (Ketamine/Xylazine) for Rats
Materials:
-
Ketamine (100 mg/mL)
-
Xylazine (20 mg/mL or 100 mg/mL)
-
Sterile saline
-
Syringes and needles
-
Animal scale
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Preparation:
-
Prepare the anesthetic cocktail. A common mixture for rats is Ketamine (60-100 mg/kg) and Xylazine (5-10 mg/kg).[1] The final volume for injection should be appropriate for the size of the rat.
-
Accurately weigh the rat.
-
Calculate the required volume of the ketamine/xylazine cocktail.
-
-
Administration:
-
Administer the cocktail via IP injection.
-
-
Monitoring:
-
Follow the same monitoring procedures as described in Protocol 1. Anesthesia is typically adequate for 45-60 minutes before redosing may be required.[1]
-
Visualizations
Caption: Sex-specific metabolism of this compound in rats.
Caption: Troubleshooting inconsistent anesthesia in female rats.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sex Differences in the Expression of Hepatic Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Gender differences in the pharmacodynamics of barbiturates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 7. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat sex differences in anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Cardiovascular Effects of Thiobarbiturates in Animal Surgery
Disclaimer: Information regarding the specific cardiovascular side effects of Thiobutabarbital in animal surgery is limited in recently published scientific literature. The following technical support guide is based on data from more extensively studied thiobarbiturates, such as thiopental (B1682321) and thiamylal (B1683129). Researchers should consider this information as a general guideline for the drug class and conduct specific pilot studies to determine the safety and efficacy of this compound for their intended use.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects associated with thiobarbiturate anesthesia in animals?
A1: Thiobarbiturates can cause dose-dependent cardiovascular depression. The most common side effects include a decrease in arterial blood pressure (hypotension), a potential for an initial increase in heart rate followed by a decrease, and reduced myocardial contractility.[1][2][3][4] Some thiobarbiturates, like thiamylal, have been shown to induce cardiac arrhythmias, such as ventricular bigeminy, in dogs.[5]
Q2: How do thiobarbiturates cause hypotension?
A2: The hypotensive effects of thiobarbiturates are primarily due to their direct depressant effect on the myocardium, leading to reduced cardiac output.[3] They can also cause vasodilation, which contributes to a decrease in systemic vascular resistance.[6]
Q3: Are certain animal species or breeds more sensitive to the cardiovascular effects of thiobarbiturates?
A3: Yes, for example, Greyhounds have been shown to have significantly longer recovery times and prolonged respiratory depression following thiobarbiturate anesthesia compared to mixed-breed dogs.[7] Animals with pre-existing cardiovascular disease or hypovolemia are also at an increased risk of adverse cardiovascular events.[4]
Q4: Can premedication help mitigate the cardiovascular side effects of thiobarbiturates?
A4: Yes, the use of pre-anesthetic agents can help reduce the required dose of the thiobarbiturate, which in turn can lessen the severity of cardiovascular depression.[8] However, the choice of premedication should be made carefully, as some agents can also have cardiovascular effects.
Q5: What is the mechanism behind thiobarbiturate-induced arrhythmias?
A5: Thiobarbiturate-induced arrhythmias are thought to be caused by an imbalance in the autonomic nervous system, specifically between parasympathetic and sympathetic activity.[5] Moderate increases in arterial blood pressure and heart rate can increase the likelihood of these arrhythmias.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Hypotension (Mean Arterial Pressure <60 mmHg) | - Overdose of thiobarbiturate- Direct myocardial depression- Vasodilation- Hypovolemia | - Reduce the rate of drug administration or discontinue.- Administer intravenous fluids to support blood volume.- Consider the use of a vasopressor or inotrope if hypotension is severe and unresponsive to fluids.[9] |
| Bradycardia (Significant decrease in heart rate) | - Deep plane of anesthesia- Increased vagal tone | - Decrease the depth of anesthesia.- Administer an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) if bradycardia is severe and compromising blood pressure. |
| Tachycardia (Significant increase in heart rate) | - Light plane of anesthesia- Sympathetic stimulation due to surgical stimulus- Hypovolemia- Hypoxemia | - Assess the depth of anesthesia and adjust as needed.- Ensure adequate analgesia.- Administer intravenous fluids if hypovolemia is suspected.- Ensure adequate oxygenation. |
| Cardiac Arrhythmias (e.g., Ventricular Bigeminy) | - Autonomic nervous system imbalance- Myocardial sensitization | - Ensure adequate oxygenation and ventilation.- Administer anti-arrhythmic drugs such as lidocaine (B1675312) if the arrhythmia is compromising cardiovascular function.[1] |
Quantitative Data on Cardiovascular Effects of Thiobarbiturates
The following table summarizes the observed cardiovascular effects of thiopental and thiamylal in dogs from selected studies.
| Drug | Animal Model | Dose | Effect on Heart Rate (HR) | Effect on Blood Pressure (BP) | Other Cardiovascular Effects | Reference |
| Thiopental | Dogs | 15 mg/kg IV | Not significantly different from baseline | Not significantly different from baseline | No significant changes in cardiovascular variables. | [7] |
| Thiopental | Dogs | 19.4 mg/kg IV | Increased | Mean arterial pressure increased from 30 seconds to 2 minutes post-injection | Stroke volume decreased; cardiac index and myocardial contractility were not different from baseline. | [2] |
| Thiopental | Hypovolemic Dogs | 8 mg/kg IV | Increased | Mean arterial pressure increased | Mean pulmonary arterial pressure and pulmonary vascular resistance increased. | [4] |
| Thiamylal | Dogs | 15 mg/kg IV | Not significantly different from baseline | Not significantly different from baseline | No significant changes in cardiovascular variables. | [7] |
| Thiamylal | Dogs | IV bolus | Atrial rate augmentation | Moderate increases in arterial blood pressure | Can elicit constantly coupled ventricular bigeminy. | [5] |
Experimental Protocols
Protocol: Monitoring Cardiovascular Function During Thiobarbiturate Anesthesia in a Canine Model
-
Animal Preparation:
-
Fast the dog for 12 hours prior to the experiment.
-
Place an intravenous catheter in the cephalic vein for drug administration and fluid therapy.
-
Administer pre-anesthetic medication as per the experimental design.
-
Induce anesthesia with the chosen thiobarbiturate to effect. Intubate the animal and maintain on a surgical plane of anesthesia.
-
-
Cardiovascular Monitoring:
-
Electrocardiogram (ECG): Place ECG leads in a standard limb lead configuration to continuously monitor heart rate and rhythm throughout the procedure.
-
Arterial Blood Pressure:
-
Direct Measurement (Gold Standard): Place a catheter in the dorsal pedal or femoral artery connected to a pressure transducer to continuously measure systolic, diastolic, and mean arterial pressure.
-
Indirect Measurement: Use a Doppler ultrasonic flow detector or an oscillometric device with an appropriately sized cuff placed on a limb or tail to intermittently measure blood pressure. A mean arterial pressure of at least 60 mmHg is necessary to ensure adequate perfusion of vital organs.[10]
-
-
Central Venous Pressure (CVP): For more detailed cardiovascular assessment, a central venous catheter can be placed in the jugular vein to measure CVP, which provides an indication of cardiac preload.
-
-
Data Collection:
-
Record baseline cardiovascular parameters before anesthetic induction.
-
Record all cardiovascular parameters at regular intervals (e.g., every 5 minutes) throughout the anesthetic period.
-
Note any adverse events such as arrhythmias or significant hypotension and the interventions performed.
-
-
Post-Anesthetic Monitoring:
-
Continue to monitor cardiovascular parameters during the recovery period until the animal is stable.
-
Visualizations
Caption: Signaling pathway of thiobarbiturate-induced cardiovascular side effects.
Caption: Experimental workflow for monitoring cardiovascular side effects.
References
- 1. Comparison of cardiovascular effects of thiopental and pentobarbital at equivalent levels of CNS depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and respiratory effects of three rapidly acting barbiturates in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular responses to induction of anaesthesia with thiopentone and suxamethonium in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular and respiratory effects of thiopental administration in hypovolemic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiobarbiturate-induced dysrhythmias: the role of heart rate and autonomic imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medpulse.in [medpulse.in]
- 7. Barbiturate anesthesia in greyhound and mixed-breed dogs: comparative cardiopulmonary effects, anesthetic effects, and recovery rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. westernu.edu [westernu.edu]
- 9. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 10. dvm360.com [dvm360.com]
Thiobutabarbital solution stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of Thiobutabarbital solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its reconstituted solutions?
For solid this compound, storage in a refrigerator is recommended. The sodium salt of this compound is described as a crystalline, slightly hygroscopic solid that is readily soluble in water. Therefore, it is crucial to protect it from moisture.
Reconstituted aqueous solutions of this compound are not recommended for storage for more than 8 hours at 4°C. For any unused portion after this period, it is advisable to prepare a fresh solution to ensure potency and avoid the presence of degradation products in your experiments.
Q2: What are the known degradation pathways for this compound?
The primary known degradation pathway for this compound is through oxidative desulfurization, particularly in acidic conditions. This process involves the replacement of the sulfur atom on the barbiturate (B1230296) ring with an oxygen atom, converting this compound into its oxygen analog, butabarbital. Other potential degradation pathways for barbiturates, in general, include hydrolysis of the amide bonds in the pyrimidine (B1678525) ring, which can be catalyzed by acidic or basic conditions.
Q3: My this compound solution has changed in appearance (e.g., color change, precipitation). Can I still use it?
Any visual change in the solution, such as discoloration, haziness, or precipitation, is an indication of potential degradation or solubility issues. It is strongly advised not to use a solution that has changed in appearance, as this could compromise the accuracy and reproducibility of your experimental results. Discard the solution and prepare a fresh one using the recommended procedures.
Q4: How does pH affect the stability of this compound solutions?
Q5: Is this compound sensitive to light?
Although specific photostability studies on this compound are not extensively published, many pharmaceutical compounds are susceptible to photodegradation. It is a good laboratory practice to protect this compound solutions from light by storing them in amber vials or by wrapping the container with aluminum foil, especially if they are to be stored for any length of time within the recommended 8-hour window.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps |
| Degraded this compound Solution | 1. Prepare a fresh solution of this compound immediately before use. 2. Ensure the solid material has been stored correctly in a refrigerator and protected from moisture. 3. Visually inspect the solution for any signs of precipitation or discoloration. |
| Incorrect Solution pH | 1. Measure the pH of your final this compound solution. 2. If necessary, use a suitable buffer system to maintain a consistent pH for the duration of your experiment. |
| Photodegradation | 1. Protect solutions from light during preparation, storage, and experimentation by using amber vials or light-blocking foil. |
Issue 2: Precipitation in the this compound solution.
| Potential Cause | Troubleshooting Steps |
| Low Solubility | 1. Ensure the correct solvent is being used. The sodium salt of this compound is readily soluble in water. 2. Verify the concentration of your solution is not exceeding its solubility limit at the storage/experimental temperature. |
| pH-dependent Solubility | 1. Check the pH of the solution. Changes in pH can affect the ionization state and solubility of barbiturates. 2. Adjust the pH with a suitable buffer if necessary to maintain solubility. |
| Formation of Degradation Products | 1. Precipitation can be a result of the formation of less soluble degradation products. 2. Discard the solution and prepare a fresh one, ensuring adherence to proper storage conditions and limited storage time. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Maximum Duration | Additional Notes |
| Solid | Refrigerator (2-8°C) | Protect from light | Per manufacturer's expiry date | Keep container tightly sealed to protect from moisture. |
| Aqueous Solution | 4°C | Protect from light | Not more than 8 hours | Prepare fresh for optimal results. |
Table 2: Potential Degradation of this compound under Stress Conditions (Qualitative)
| Stress Condition | Potential Degradation Pathway | Primary Degradation Product (in acidic conditions) |
| Acidic (e.g., HCl) | Oxidative Desulfurization, Hydrolysis | Butabarbital |
| Basic (e.g., NaOH) | Hydrolysis | Putative ring-opened products |
| Oxidative (e.g., H₂O₂) | Oxidation of the thio group and other parts of the molecule | Butabarbital and other oxidized species |
| Thermal | Hydrolysis, Oxidation | Various degradation products |
| Photolytic | Photodegradation | Various photoproducts |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
-
Materials: this compound sodium salt, high-purity water (e.g., USP grade or equivalent), volumetric flask, magnetic stirrer, and stir bar.
-
Procedure: a. Allow the this compound sodium salt container to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the desired amount of this compound sodium salt. c. Transfer the weighed solid to a volumetric flask of the appropriate size. d. Add a portion of the high-purity water (approximately 50-70% of the final volume) to the flask. e. Gently swirl or stir the solution using a magnetic stirrer until the solid is completely dissolved. f. Once dissolved, add high-purity water to the calibration mark of the volumetric flask. g. Cap the flask and invert it several times to ensure a homogenous solution. h. If not for immediate use, store the solution at 4°C, protected from light, for no longer than 8 hours.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods and understanding degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-methanol mixture) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Technical Support Center: Minimizing Physiological Artifacts with Thiobutabarbital in Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize physiological artifacts when using Thiobutabarbital (also known as Inactin) in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal imaging studies?
A1: this compound is a short-acting barbiturate (B1230296) anesthetic used in veterinary medicine for surgical anesthesia.[1] In research, particularly for non-survival studies in male rats, it provides a stable plane of anesthesia for an extended duration (4-6 hours) without the need for redosing, which can be advantageous for lengthy imaging protocols.[2]
Q2: What are the primary physiological artifacts associated with this compound anesthesia?
A2: The most significant physiological artifacts are dose-dependent respiratory depression, which can lead to hypercapnia (elevated CO2 levels in the blood), and cardiovascular depression, including hypotension (low blood pressure) and bradycardia (slow heart rate).[3][4] These effects can significantly alter physiological parameters and confound imaging results.
Q3: Is this compound suitable for all rodent species and sexes?
A3: No, this compound is most consistently effective in male rats. Its effects in female rats and mice can be inconsistent, and therefore it is often not the preferred anesthetic for these animals.[2]
Q4: How does this compound exert its anesthetic effect?
A4: Like other barbiturates, this compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action increases chloride ion influx into neurons, leading to hyperpolarization and a decrease in neuronal excitability, resulting in sedation and anesthesia.
Q5: What are the key considerations before using this compound for an imaging study?
A5: Key considerations include the species and sex of the animal, the duration of the imaging procedure, and the necessity for tight physiological control.[2][5] It is crucial to have robust physiological monitoring capabilities and to be prepared to provide supportive care, such as mechanical ventilation, to mitigate potential artifacts.[4]
Troubleshooting Guide
Problem: My animal is exhibiting shallow and infrequent breathing after this compound administration.
-
Question: What is causing the respiratory depression and how can I manage it? Answer: this compound, like all barbiturates, is a potent respiratory depressant.[3] The depth of depression is dose-dependent.
-
Immediate Action:
-
Monitor Respiration: Continuously monitor the animal's respiratory rate and effort.
-
Provide Oxygen: Supply supplemental oxygen to prevent hypoxia.
-
Mechanical Ventilation: If respiratory depression is severe and leads to hypercapnia, mechanical ventilation is the most effective way to maintain normal blood gas levels.[4]
-
-
Preventative Measures:
-
Dose Titration: Use the lowest effective dose of this compound. A typical dose for non-survival studies in male rats is 100-160 mg/kg intraperitoneally (i.p.).[2]
-
Combination Anesthesia: Consider a balanced anesthesia protocol with lower doses of this compound in combination with other agents, though this requires careful consideration of drug interactions.
-
-
Problem: I am observing a significant drop in blood pressure and heart rate in my animal under this compound anesthesia.
-
Question: How can I address the cardiovascular depression caused by this compound? Answer: Barbiturates can cause significant cardiovascular depression, leading to hypotension and bradycardia.[3]
-
Immediate Action:
-
Fluid Therapy: Administer warmed intravenous (IV) or subcutaneous (SQ) fluids to support blood pressure. For a rat, a typical fluid administration rate is 1-3 mL per hour.[2]
-
Reduce Anesthetic Depth: If possible, and if the animal is too deeply anesthetized, allow for some metabolism of the drug. However, with injectable anesthetics, this is not easily reversible.
-
-
Preventative Measures:
-
Pre-Anesthetic Assessment: Ensure the animal is healthy and well-hydrated before anesthesia.
-
Maintain Body Temperature: Use a heating pad or other warming device to prevent hypothermia, which can exacerbate cardiovascular depression.[6]
-
-
Problem: My imaging data is showing artifacts that I suspect are due to physiological instability.
-
Question: How can I minimize motion and physiological artifacts in my images? Answer: Physiological instability, such as changes in breathing and heart rate, can introduce significant motion artifacts into imaging data.[5][6]
-
Solutions:
-
Physiological Monitoring: Continuous monitoring of vital signs (ECG, respiration, temperature, and blood pressure) is essential to ensure the animal is stable.
-
Gating and Triggering: For imaging modalities like MRI, use respiratory and/or cardiac gating to acquire data at specific points in the physiological cycle, which can significantly reduce motion artifacts.
-
Maintain Stable Anesthesia: The long duration of action of this compound in male rats helps in maintaining a stable plane of anesthesia, which is crucial for minimizing physiological fluctuations during long scans.[2]
-
-
Quantitative Data on Physiological Effects
The following table summarizes the known physiological effects of this compound in rats. Note that comprehensive dose-response data is limited in the literature.
| Physiological Parameter | Species/Sex | Dose | Observed Effect | Citation |
| Respiratory System | ||||
| Arterial pCO2 | Male Rat | 140 mg/kg i.p. | Significant increase to 72.4 ± 5.7 mmHg in non-ventilated animals (Hypercapnia) | [Paasonen et al., 2013] |
| Respiration | General | Anesthetic Doses | Dose-dependent depression | [3] |
| Cardiovascular System | ||||
| Blood Pressure | General | Anesthetic Doses | Hypotension | [3][4] |
| Heart Rate | General | Anesthetic Doses | Bradycardia | [4] |
| Central Nervous System | ||||
| Anesthetic Plane | Male Rat | 100-160 mg/kg i.p. | Stable surgical anesthesia for 4-6 hours | [2] |
Experimental Protocols
Protocol for Intraperitoneal Administration of this compound in Male Rats for Imaging Studies
1. Materials:
-
This compound sodium salt (Inactin)
-
Sterile saline (0.9% NaCl) for reconstitution
-
Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)
-
Animal scale
-
Heating pad
-
Physiological monitoring equipment (ECG, respiratory sensor, rectal temperature probe, blood pressure monitor)
-
Ophthalmic ointment
2. Animal Preparation:
-
Accurately weigh the animal to determine the correct dose.
-
Ensure the animal is healthy and properly habituated to the laboratory environment.
-
Withhold food for a short period if required by the specific imaging protocol, but do not restrict water.
3. Drug Preparation:
-
Reconstitute the this compound sodium salt with sterile saline to the desired concentration (e.g., 50 mg/mL). Ensure it is fully dissolved. The solution should be prepared fresh.
4. Administration:
-
The recommended dose for a long-duration, non-survival study in a male rat is 100-160 mg/kg.[2]
-
Administer the solution via intraperitoneal (IP) injection.
-
To perform the IP injection:
5. Monitoring and Supportive Care:
-
Immediately place the animal on a heating pad to maintain its core body temperature between 36.5°C and 37.5°C.[6]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Continuously monitor heart rate, respiratory rate, and body temperature.
-
If available, monitor end-tidal CO2 (capnography) and blood pressure.
-
Be prepared to provide ventilatory support if severe respiratory depression occurs.
-
Provide fluid support as needed to maintain cardiovascular stability.[2]
Visualizations
Caption: GABA-A Receptor Signaling Pathway with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SURGICAL PREPARATION OF RATS AND MICE FOR INTRAVITAL MICROSCOPIC IMAGING OF ABDOMINAL ORGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 4. Troubleshooting During Anesthesia Part I - WSAVA 2015 Congress - VIN [vin.com]
- 5. Anesthesia and other considerations for in vivo imaging of small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.vt.edu [research.vt.edu]
Technical Support Center: Thiobutabarbital-Induced Respiratory Depression and Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Thiobutabarbital-induced respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced respiratory depression?
A1: this compound, a short-acting barbiturate, primarily induces respiratory depression through its action on the central nervous system (CNS).[1][2] It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] By binding to the GABA-A receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuronal membrane, making it less likely to fire. In the brainstem's respiratory centers, this increased inhibition leads to a dose-dependent depression of respiratory drive.[1][3]
Q2: Are there any known specific antagonists for this compound-induced respiratory depression?
A2: Currently, there is no specific antidote for barbiturate-induced respiratory depression, including that caused by this compound.[4] Management of overdose and severe respiratory depression is primarily supportive and focuses on maintaining a patent airway and providing mechanical ventilation until the drug is metabolized and its effects diminish.[2] While naloxone (B1662785) is a specific antagonist for opioids and flumazenil (B1672878) for benzodiazepines, they are not effective against barbiturates.[4] One study in rats suggested that naloxone might reverse thiopental-induced respiratory paralysis through a GABA-related mechanism, but this is not a standard clinical practice and requires further investigation.[5]
Q3: What are the expected effects of this compound on respiratory parameters in animal models?
A3: In animal models, this compound, like other barbiturates, is expected to cause a dose-dependent decrease in respiratory rate and tidal volume, leading to a reduction in minute ventilation.[1][6] At higher doses, this can progress to apnea (B1277953).[1] Researchers should anticipate a period of transient apnea following intravenous administration.[1] Continuous monitoring of respiratory function is crucial during experiments involving this compound.[7][8]
Q4: Can I co-administer this compound with other CNS depressants in my experiments?
A4: Extreme caution should be exercised when co-administering this compound with other CNS depressants such as opioids, benzodiazepines, or alcohol. These combinations can lead to synergistic or additive respiratory depression, significantly increasing the risk of severe and life-threatening respiratory failure. The mechanisms of these drugs, while sometimes different, all contribute to a general depression of the central respiratory drive.
Troubleshooting Guides
Problem: Unexpectedly high incidence of apnea in experimental animals at a standard dose of this compound.
| Possible Cause | Troubleshooting Step |
| Strain or species sensitivity | Different animal strains or species can have varying sensitivities to anesthetics. Review literature for reported sensitivities or conduct a pilot dose-response study to determine the appropriate dose for your specific animal model. |
| Interaction with other pre-administered drugs | Review your experimental protocol for any other administered compounds that may have CNS depressant effects. Stagger drug administration to isolate the effects of this compound. |
| Incorrect dose calculation or preparation | Double-check all calculations, dilutions, and the concentration of your this compound solution. Ensure accurate weighing and solubilization of the compound. |
| Rapid intravenous injection | A rapid bolus can lead to a transiently high concentration in the brainstem, causing apnea.[1] Administer the injection more slowly or consider a continuous infusion protocol. |
Problem: Difficulty in reversing this compound-induced respiratory depression.
| Possible Cause | Troubleshooting Step |
| Lack of a specific antagonist | As there is no specific antidote, reversal must be managed supportively. Immediately initiate mechanical ventilation with appropriate tidal volume and respiratory rate for the animal model.[2] |
| Prolonged drug effect | This compound is a short-acting barbiturate, but its duration of action can be influenced by dose, metabolism, and the animal's physiological state.[9] Continue supportive care until the animal resumes spontaneous breathing. Monitor vital signs continuously. |
| Underlying physiological compromise | Pre-existing conditions can impair drug metabolism and prolong recovery. Ensure animals are healthy and properly acclimatized before the experiment. Monitor core body temperature, as hypothermia can slow drug metabolism. |
Data Presentation
Table 1: Effects of Barbiturates on Respiratory Parameters (General Data)
Note: Data specific to this compound is limited. This table presents generalized data for short-acting barbiturates to provide an expected trend.
| Parameter | Low Dose Effect | High Dose Effect |
| Respiratory Rate | Decreased | Markedly Decreased / Apnea |
| Tidal Volume | Decreased | Markedly Decreased |
| Minute Ventilation | Decreased | Severely Decreased / Ceased |
| Response to Hypercapnia | Blunted | Abolished |
| Apnea Threshold | Lowered | Significantly Lowered |
Experimental Protocols
Protocol: Assessment of this compound-Induced Respiratory Depression in a Rodent Model
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-300g) are anesthetized with an initial intraperitoneal (IP) injection of this compound (e.g., 50 mg/kg). The anesthetic depth is assessed by the loss of the pedal withdrawal reflex.
- The animal is placed in a supine position, and body temperature is maintained at 37°C using a heating pad.
- A tracheotomy is performed, and a cannula is inserted to ensure a patent airway and allow for connection to a ventilator if necessary.
2. Physiological Monitoring:
- Respiratory airflow is measured using a pneumotachograph connected to the tracheal cannula.
- Tidal volume is obtained by integrating the airflow signal. Respiratory rate is calculated from the airflow recording. Minute ventilation is calculated as the product of tidal volume and respiratory rate.
- Arterial blood pressure is monitored via a catheter placed in the femoral artery.
- Pulse oximetry can be used to monitor arterial oxygen saturation (SpO2).[10]
- End-tidal CO2 (ETCO2) can be monitored via a capnograph connected to the expiratory line.[11]
3. Experimental Procedure:
- After a stable baseline recording of respiratory parameters for at least 30 minutes, a supplemental dose of this compound (e.g., 10 mg/kg, IV) is administered.
- Respiratory parameters are continuously recorded for at least 60 minutes post-injection.
- For management studies, once significant respiratory depression is established, supportive measures (e.g., mechanical ventilation) can be initiated.
4. Data Analysis:
- Changes in respiratory rate, tidal volume, and minute ventilation from baseline are calculated at various time points after this compound administration.
- Dose-response curves can be generated by testing a range of this compound doses.
Mandatory Visualization
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for assessing respiratory depression.
References
- 1. Effects of anaesthesia techniques and drugs on pulmonary function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Pharmacologic control of breathing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. GABA involvement in naloxone induced reversal of respiratory paralysis produced by thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of different anesthetic dose of pentobarbital on respiratory activity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory Monitoring for Anesthesia and Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dvm360.com [dvm360.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Respiratory Monitoring: Physiological and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anesthetic Monitoring | Anesthesia Key [aneskey.com]
Technical Support Center: Intraperitoneal Thiobutabarbital Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intraperitoneal (IP) Thiobutabarbital in experimental protocols. The information aims to mitigate potential complications, with a primary focus on preventing tissue irritation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in a research setting?
A1: this compound (Inactin, Brevinarcon) is a short-acting barbiturate (B1230296) derivative.[1] In veterinary medicine and research, it is primarily used for inducing surgical anesthesia due to its sedative, anticonvulsant, and hypnotic effects.[1]
Q2: We are observing signs of peritoneal irritation in our animal models post-injection with this compound. What could be the cause?
A2: Tissue irritation following intraperitoneal injection of barbiturates can stem from several factors. Barbiturate solutions, particularly their sodium salts, are often highly alkaline.[2] A pH outside the non-irritating range of approximately 4.5 to 8.0 can lead to local tissue irritation.[2] Additionally, the chemical properties of the drug itself, its concentration, and the injection technique can contribute to inflammation.[2][3]
Q3: What is the mechanism behind drug-induced tissue irritation?
A3: Drug-induced tissue irritation is a form of sterile inflammation.[4][5][6] It can be triggered by chemical stimuli that cause cellular stress and injury.[4][5][6] This initial injury leads to the release of Damage-Associated Molecular Patterns (DAMPs) from necrotic cells.[4][7] DAMPs then activate immune cells like macrophages and neutrophils, which release cytokines and chemokines, leading to an inflammatory response at the site of injection.[4][7]
Q4: Are there formulation strategies to reduce the irritation potential of our this compound solution?
A4: Yes, several formulation strategies can be employed. While lowering the pH of barbiturate solutions is a common approach to reduce irritation, it's important to note that reducing the pH of pentobarbital (B6593769), a similar barbiturate, below 10 can risk precipitation.[2] However, one study found that a 5% sodium pentobarbital solution had a pH below 10.0 and was stable for 15 days, suggesting an acceptable level of irritation.[8] Diluting the drug in sterile water or saline may also be recommended.[9] The addition of a local anesthetic, such as lidocaine, has been shown to reduce pain associated with pentobarbital injections.[2][10]
Q5: Can our injection technique influence the degree of tissue irritation?
A5: Absolutely. Proper intraperitoneal injection technique is critical to minimize tissue trauma and irritation. Best practices include using an appropriate needle gauge (23-27g for rats and mice), injecting into the lower right abdominal quadrant to avoid the cecum and bladder, and aspirating before injecting to ensure correct needle placement.[11][12][13][14] The volume of the injection should also be kept to a minimum and not exceed recommended guidelines, typically less than 10 ml/kg for rodents.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Vocalization, flinching, or writhing during or immediately after injection | Pain due to high pH of the solution or irritating properties of the drug. | Consider co-administration with a local anesthetic like lidocaine. Ensure the solution is at room or body temperature.[2][14] |
| Redness and swelling at the injection site | Local inflammatory response to the drug or improper injection technique. | Review and refine injection technique to minimize tissue trauma.[11][13] Evaluate the formulation for potential irritants and consider dilution or buffering.[8][9] |
| Post-procedure lethargy or signs of peritonitis | Significant peritoneal inflammation due to an irritating substance.[3][9] | Discontinue the use of the current formulation and investigate alternative anesthetic protocols.[15][16] Consult with a veterinarian. |
| Precipitation in the this compound solution | pH of the solution is too low, causing the drug to come out of solution. | Avoid lowering the pH of barbiturate solutions excessively. A pH below 10 is a known risk for precipitation with pentobarbital.[2] Prepare solutions fresh and inspect for precipitates before use. |
Experimental Protocols
Standard Intraperitoneal Injection Protocol for Rodents
This protocol is a synthesis of best practices and should be adapted to specific institutional guidelines and animal models.
-
Preparation:
-
Warm the this compound solution to room or body temperature to minimize discomfort.[14]
-
Prepare sterile syringes and new, sterile needles of an appropriate gauge for each animal (e.g., 25-27g for mice, 23-25g for rats).[11][14]
-
Ensure the injection volume is within the recommended guidelines (e.g., < 10 ml/kg).[14]
-
-
Animal Restraint:
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11][13][14]
-
Disinfect the injection site with 70% alcohol.[11]
-
Insert the needle, bevel up, at an approximately 45-degree angle to the abdominal wall.[11][13]
-
Aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel, the bladder, or the intestines. If fluid or blood is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[11][13][14]
-
If there is negative pressure, inject the solution at a steady pace.[14]
-
Withdraw the needle and return the animal to its cage.[14]
-
Monitor the animal for any adverse reactions.[14]
-
Signaling Pathways and Workflows
Caption: Signaling pathway of drug-induced sterile inflammation.
Caption: Recommended workflow for intraperitoneal injection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Mechanisms of Inflammatory Liver Injury and Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Sodium Pentobarbital 5w/v% Aqueous Solution During Short‐Term Chilled and Ambient‐Temperature Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. researchgate.net [researchgate.net]
- 13. research.vt.edu [research.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. bmrt.periodikos.com.br [bmrt.periodikos.com.br]
- 16. researchgate.net [researchgate.net]
Long duration of action of Thiobutabarbital and experimental planning
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiobutabarbital. It addresses common issues related to its long duration of action and provides guidance for effective experimental planning.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Inactin or Brevinarcon) is a short-acting barbiturate (B1230296) derivative. Its primary mechanism of action is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor. Like other barbiturates, it binds to an allosteric site on the receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and central nervous system depression.
Q2: Why is this compound sometimes observed to have a long duration of action, despite being classified as short-acting?
A2: While classified as a short-acting barbiturate, this compound can exhibit a prolonged duration of action under certain experimental conditions. This can be attributed to several factors including the dose administered, the rate of infusion, and the phenomenon of "acute supersensitivity". Additionally, like other barbiturates, its metabolism can be influenced by factors that affect hepatic microsomal enzymes.
Q3: What are the typical doses of this compound used in animal research?
A3: The appropriate dose of this compound varies significantly depending on the animal model and the desired depth and duration of anesthesia. It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.
| Animal Model | Route of Administration | Recommended Dose (mg/kg) | Expected Duration of Action | Reference |
| Mice | Intraperitoneal (IP) or Subcutaneous (SC) | 30-40 | Short-acting | |
| Rats | Intraperitoneal (IP) | 100-160 (for non-survival studies) | Prolonged |
Q4: What are the known drug interactions with this compound?
A4: Barbiturates, including this compound, are known to induce hepatic cytochrome P450 enzymes. This can accelerate the metabolism of other drugs that are substrates for these enzymes, potentially reducing their efficacy. Conversely, drugs that inhibit CYP450 enzymes can slow the metabolism of this compound, leading to a prolonged effect and increased risk of toxicity. Co-administration with other central nervous system depressants, such as opioids or benzodiazepines, can result in synergistic or supra-additive effects, leading to profound respiratory depression.
Troubleshooting Guide: Unexpected Long Duration of Action
Issue: Animals exhibit a significantly longer recovery time from this compound anesthesia than anticipated.
| Potential Cause | Troubleshooting Steps |
| Overdose | - Review dose calculations and ensure accurate animal weight measurement. - For future experiments, perform a dose-response study to determine the minimum effective dose. |
| "Acute Supersensitivity" | - This phenomenon can occur with slower infusion rates, where lower brain concentrations are needed for anesthesia. - Consider the rate of administration in your experimental design. |
| Drug Interactions | - Review all co-administered substances for potential interactions with barbiturates. - Avoid concurrent use of other CNS depressants if possible, or reduce the dose of this compound accordingly. |
| Impaired Metabolism | - Consider the age and health status of the animals, as liver function can impact drug metabolism. - Be aware of any genetic variations in metabolic enzymes within the animal strain being used. |
| Hypothermia | - Monitor and maintain the animal's body temperature throughout the experiment, as hypothermia can slow drug metabolism. |
Experimental Protocols
In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following a single intravenous (IV) administration.
Materials:
-
This compound sodium salt
-
Sterile saline for injection
-
Male Wistar rats (250-300g)
-
Catheters for IV administration and blood sampling
-
Syringes and needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Animal Preparation:
-
Acclimatize rats to the laboratory environment for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Anesthetize the rats and surgically implant catheters into the jugular vein (for blood sampling) and the femoral vein (for drug administration).
-
Allow animals to recover from surgery before the study.
-
-
Drug Administration:
-
Prepare a sterile solution of this compound in saline at the desired concentration.
-
Administer a single bolus dose of this compound via the femoral vein catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Immediately centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Signaling Pathways
This compound, as a barbiturate, primarily modulates the GABA-A receptor signaling pathway. However, barbiturates have also been shown to interact with other intracellular signaling cascades.
GABA-A Receptor Signaling Pathway
Caption: this compound's modulation of the GABA-A receptor signaling pathway.
Interaction with Phosphoinositide and Protein Kinase C Signaling
Barbiturates have been shown to interact with the phosphoinositide-dependent signaling pathway and can inhibit the activation of Protein Kinase C (PKC). This interaction may contribute to some of their pharmacological effects beyond GABA-A receptor modulation.
Caption: Potential interaction of this compound with the phosphoinositide/PKC signaling pathway.
Acute supersensitivity to Thiobutabarbital with varying infusion rates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiobutabarbital. The information is designed to address specific issues that may be encountered during in vivo experiments, particularly concerning acute supersensitivity observed with varying infusion rates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects?
This compound (also known as Inactin or Brevinarcon) is a short-acting barbiturate (B1230296) derivative developed in the 1950s.[1][2][3] It primarily functions as a sedative, anticonvulsant, and hypnotic agent.[1][2][3] Like other barbiturates, it causes a dose-dependent depression of the central nervous system, ranging from mild sedation to general anesthesia.[4] It is commonly used in veterinary medicine for inducing surgical anesthesia.[1][2]
Q2: What is "acute supersensitivity" to this compound?
Acute supersensitivity is a phenomenon observed in animal models where slower infusion rates of this compound lead to a more profound anesthetic effect at lower brain concentrations.[5] This is the opposite of acute tolerance, where higher doses are needed to achieve the same effect.[5] This can be a significant and potentially dangerous issue in experimental settings, as it can lead to unexpectedly deep anesthesia or adverse events.[5]
Q3: At what infusion rate has acute supersensitivity been observed?
In studies with male rats, an abrupt increase in the duration of anesthesia (measured by EEG burst suppression) was seen at an infusion rate of 20 mg/kg/min .[5] Below this rate, lower brain concentrations of this compound were required to induce the same anesthetic endpoint.[5]
Q4: What are the potential consequences of not accounting for acute supersensitivity?
Failing to consider the potential for acute supersensitivity can lead to significant experimental variability and animal welfare concerns. These include:
-
Overdosing at slow infusion rates: Animals may experience a deeper level of anesthesia than intended, potentially leading to respiratory and cardiovascular depression.
-
Inconsistent anesthetic depth: Variability in infusion rates between subjects can lead to inconsistent anesthetic planes, compromising the reliability of surgical procedures or experimental data.
-
Increased mortality: As noted in research, the induction of acute supersensitivity can be potentially dangerous and may lead to increased mortality.[5]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound infusion.
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpectedly deep anesthesia or prolonged recovery at a given dose. | Acute Supersensitivity: The infusion rate may be below the critical threshold, leading to a more potent effect at a lower dose. | 1. Verify Infusion Rate: Precisely calculate and control the infusion rate. For rats, be mindful of rates around and below 20 mg/kg/min.[5]2. Standardize Infusion Protocol: Use a calibrated syringe pump and ensure the infusion protocol is consistent across all experimental subjects.3. Dose Adjustment: If using a slow infusion protocol, consider starting with a lower total dose and titrating to effect based on physiological monitoring. |
| High variability in anesthetic induction time and duration between subjects. | Inconsistent Infusion Rates: Minor variations in manual injection or pump settings can lead to significant differences in drug delivery and, consequently, anesthetic effect due to the supersensitivity phenomenon. | 1. Calibrate Equipment: Regularly calibrate syringe pumps to ensure accurate and consistent delivery.2. Use Consistent Catheter Placement: Ensure intravenous catheters are properly placed and patent to avoid any obstruction or alteration in the flow rate.3. Monitor Anesthetic Depth: Use a consistent method to determine the anesthetic endpoint (e.g., loss of righting reflex, pedal withdrawal reflex, EEG monitoring).[5] |
| Sudden and severe respiratory or cardiovascular depression. | Drug Accumulation and Supersensitivity: At slow infusion rates, the drug may accumulate to effective brain concentrations more slowly, but the eventual effect can be unexpectedly potent. | 1. Continuous Physiological Monitoring: Monitor vital signs such as respiratory rate, heart rate, and oxygen saturation throughout the procedure.2. Reduce Infusion Rate or Pause Infusion: If signs of severe depression are observed, immediately stop or significantly reduce the infusion rate.3. Provide Supportive Care: Be prepared to provide respiratory support (e.g., mechanical ventilation) and administer fluids or cardiovascular support agents if necessary. |
Experimental Protocols
Key Experiment: Intravenous Threshold Technique for Assessing Anesthetic Potency
This method was used to identify acute supersensitivity to this compound in rats.[5]
Objective: To determine the dose and brain concentration of this compound required to induce a specific anesthetic endpoint at different infusion rates.
Materials:
-
Adult male rats
-
This compound solution of known concentration
-
Variable-rate infusion pump
-
Intravenous catheterization equipment
-
EEG recording equipment
-
HPLC for drug concentration analysis
Methodology:
-
Animal Preparation: Anesthetize the rat for surgical preparation (e.g., with a short-acting inhalant anesthetic) and place an intravenous catheter (e.g., in the femoral or tail vein). Place EEG electrodes to monitor brain activity.
-
Anesthetic Induction: Once the animal has recovered from the initial anesthetic, begin the infusion of this compound at a predetermined rate.
-
Endpoint Determination: The primary anesthetic endpoint is the first occurrence of a 1-second or longer period of burst suppression in the EEG ("silent second").[5]
-
Data Collection at Endpoint:
-
Record the total dose of this compound administered to reach the endpoint.
-
At the moment the endpoint is reached, either:
-
-
Varying Infusion Rates: Repeat the procedure with different groups of animals, using a range of infusion rates (e.g., from 1.25 mg/kg/min to 40 mg/kg/min) to create a dose-rate curve.[5]
-
Data Analysis: Compare the required dose and resulting brain concentrations at different infusion rates to identify any rate-dependent sensitivity.
Quantitative Data Summary
The following table summarizes the key quantitative finding from a study on this compound infusion rates in male rats.[5]
| Parameter | Value | Significance |
| Critical Infusion Rate for Acute Supersensitivity | 20 mg/kg/min | An abrupt, stepwise increase in the duration of the anesthetic effect (EEG burst suppression) was observed at this infusion rate. Below this rate, lower brain concentrations were needed to achieve the same anesthetic endpoint, indicating supersensitivity.[5] |
Visualizations
Caption: Troubleshooting workflow for unexpected anesthetic depth.
Caption: Relationship between infusion rate and anesthetic effect.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. Comparison of anaesthetic and kinetic properties of this compound, butabarbital and hexobarbital after intravenous threshold doses in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Influence of Thiobutabarbital on physiological parameters in research animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Thiobutabarbital (also known as Inactin or Venobarbital) in research animals. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in animal research?
A: this compound is a short-acting thiobarbiturate derivative used in veterinary medicine and animal research as an intravenous anesthetic agent.[1][2] Its primary effects are sedative, anticonvulsant, and hypnotic, making it suitable for inducing surgical anesthesia.[2] Like other barbiturates, it produces a dose-related depression of the central nervous system (CNS), ranging from mild sedation to general anesthesia and coma.[1]
Q2: How does this compound work?
A: this compound, like other barbiturates, enhances the inhibitory neurotransmission of gamma-aminobutyric acid (GABA) in the central nervous system. This action increases the duration of chloride channel opening at the GABA-A receptor, leading to hyperpolarization of neuronal membranes and a general depression of CNS activity.
Q3: What are the key physiological parameters to monitor during this compound anesthesia?
A: Continuous monitoring of vital signs is critical. All anesthetic agents can alter normal physiology and potentially confound experimental results.[3] Key parameters include:
-
Respiratory Rate and Depth: Barbiturates are known to cause dose-dependent respiratory depression.[4][5]
-
Heart Rate and Blood Pressure: Cardiovascular effects can be significant. In rats, thiobarbiturates can cause a progressive decrease in heart rate and arterial pressure.[6]
-
Body Temperature: Anesthesia often leads to hypothermia, especially in small rodents, which can affect metabolic rate and drug clearance. Heat support is required for procedures longer than 5 minutes.[7][8]
-
Depth of Anesthesia: Assessed by reflexes such as the pedal withdrawal reflex (toe pinch) and palpebral reflex (eyelid). The goal is to maintain a stable surgical plane of anesthesia without compromising vital functions.
Q4: Are there known species or strain-specific differences in response to this compound?
A: Yes, significant species and even strain-specific differences exist.
-
Rats: Female rats may not respond as consistently to this compound as males.[9] Different inbred rat strains show significant variability in their response to anesthetic drugs.[10]
-
Mice: Mice also do not respond consistently to this compound, and other agents like isoflurane (B1672236) or ketamine cocktails are often preferred.[9]
-
Dogs: Greyhounds exhibit a significantly prolonged recovery from thiobarbiturate anesthesia, with recovery times sometimes exceeding 8 hours, compared to mixed-breed dogs.[5] This is attributed to their lower body fat and differences in hepatic metabolism.
Q5: How should this compound be prepared and administered?
A: All substances administered parenterally must be sterile, isotonic, and close to a physiological pH (6.8-7.2).[11]
-
Preparation: If not a commercial solution, the compound should be prepared in a laminar flow hood and filtered through a 0.2-micron filter.[11]
-
Route of Administration: The most common route is intravenous (IV) injection for a rapid onset of action.[1][4] Intraperitoneal (IP) injection is also used, particularly in small rodents, but carries the risk of inconsistent absorption and the inability to titrate the dose to effect.[3][12]
-
Administration Technique: For IV administration, inject slowly and titrate to effect, meaning giving an initial bolus followed by slow incremental doses until the desired anesthetic depth is reached.[4] Rapid administration can result in severe respiratory depression or apnea (B1277953).[4]
Section 2: Troubleshooting Guide
Q: My animal is experiencing respiratory depression or apnea after administration. What should I do?
A: This is a common side effect of barbiturates, especially with rapid IV injection.[4]
-
Immediate Action: If the animal becomes apneic (stops breathing), intermittent positive pressure ventilation (IPPV) with oxygen is required to maintain blood oxygenation.[13][14]
-
Prevention: Administer the calculated dose slowly, giving only what is needed to abolish reflexes (titrate to effect).[4] Pre-anesthetic medication can sometimes reduce the required dose of the primary anesthetic.[15]
Q: The animal's recovery from anesthesia is significantly prolonged. What are the potential causes?
A: Prolonged recovery can be due to several factors:
-
Overdose: An excessive dose is a primary cause, especially with agents that have a long duration of action like this compound.[9]
-
Species-Specific Sensitivity: As noted, Greyhounds recover much more slowly from thiobarbiturates.[5]
-
Hypothermia: Low body temperature slows drug metabolism and can significantly extend recovery time. Provide a heat source during and after the procedure until the animal is fully ambulatory.[7][8]
-
Poor Health Status: Animals with underlying hepatic or renal disease will have impaired drug clearance.
Q: I am observing unexpected cardiovascular instability (hypotension or hypertension). How should I respond?
A: Thiobarbiturates can have complex cardiovascular effects.
-
Hypotension: A decrease in blood pressure can occur due to myocardial depression and vasodilation.[15] This can be managed with intravenous fluid therapy to support blood pressure.[9] In cases of severe volume depletion, the hypotensive effects can be exacerbated.[4]
-
Hypertension and Tachycardia: In some species, such as sheep, an unexpected increase in arterial pressure and heart rate has been observed with thiobarbiturates.[16] The response can also depend on the depth of anesthesia.[17]
-
Monitoring: Continuous monitoring of arterial blood pressure is crucial to detect and manage these changes promptly.[6]
Q: The animal is not reaching a sufficient depth of anesthesia at the calculated dose. What should I do?
A: This can be frustrating and may point to several issues:
-
Incorrect Administration: For IV administration, ensure the catheter is properly placed within the vein. For IP injections, the drug may have been inadvertently injected into a fat pad or abdominal organ, leading to poor absorption.
-
Acute Tolerance: With some barbiturates, a phenomenon of acute tolerance can occur, especially with high infusion rates. Conversely, at slow infusion rates, a state of "acute supersensitivity" has been noted with this compound in rats, where lower brain concentrations are needed to induce anesthesia.[18]
-
Strain/Sex Variability: As mentioned, some strains or sexes of animals may be less sensitive.[9][10] Do not exceed the maximum recommended dose. It may be necessary to switch to a different anesthetic agent if a particular animal is resistant.
Section 3: Data Presentation
Table 1: Summary of this compound's Influence on Key Physiological Parameters
| Parameter | Species | Observed Effect | Notes | Citation(s) |
| Heart Rate | Rat | Progressive Decrease | Effect becomes more severe with prolonged anesthesia. | [6] |
| Dog | Initial Increase | Can be followed by a return to baseline. | [19] | |
| Blood Pressure | Rat | Progressive Decrease | Accompanies the decrease in heart rate. | [6] |
| Dog | Variable | May increase initially, then return to baseline. Can decrease, especially with hypovolemia or rapid injection. | [19][20] | |
| Respiratory Rate | General | Dose-Dependent Depression | Rapid administration can lead to apnea. Barbiturates reduce tidal and minute volume. | [4][5] |
| Rat/Mouse | Marked Hypercapnia | Common with barbiturate (B1230296) anesthesia, indicating significant respiratory depression. | [6] | |
| Central Nervous System | General | Dose-Dependent Depression | Ranging from sedation to coma. EEG shows burst suppression at anesthetic doses. | [1][18] |
Table 2: Comparative Anesthetic Effects in Different Species
| Species / Condition | Key Characteristics with Thiobarbiturates | Recommended Action / Alternative | Citation(s) |
| Greyhounds | 3-4 times longer recovery time; periods of respiratory depression and struggling during recovery. | Use an alternative like methohexital (B102721) for short-duration anesthesia. | [5] |
| Female Rats | Inconsistent anesthetic response. | Consider isoflurane or a ketamine cocktail. | [9] |
| Mice | Inconsistent anesthetic response. | Isoflurane or ketamine cocktails are preferred. | [9] |
| Hypovolemic Dogs | Increased risk of cardiovascular instability. | Use with extreme caution; be prepared for significant hemodynamic changes. | [20] |
Section 4: Experimental Protocols & Visualizations
Protocol: Intravenous Anesthesia with this compound in Rats
This protocol is a general guideline and must be adapted and approved by the institution's Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Acclimate the animal to the laboratory environment.[3]
-
Weigh the animal accurately on the day of the experiment to ensure correct dose calculation.
-
Perform a pre-anesthetic health check.
-
For survival surgery, an 8-12 hour fast may be recommended to prevent vomiting, though this is less critical in rodents.[3]
-
-
Anesthetic Preparation:
-
Induction of Anesthesia:
-
Place the rat in a suitable restrainer to access the lateral tail vein.
-
Insert a small-gauge needle or catheter (e.g., 25-27G) into the vein.[11]
-
Administer approximately half of the calculated dose as an initial bolus.
-
Administer the remaining dose slowly, titrating to effect by periodically checking the pedal withdrawal reflex (toe pinch).[4] Stop administration once the reflex is absent.
-
-
Maintenance and Monitoring:
-
Once induced, place the animal on a heating pad to maintain normothermia (37°C).[7]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[7]
-
Continuously monitor heart rate, respiratory rate, and oxygen saturation (SpO2) using a pulse oximeter.
-
Monitor anesthetic depth throughout the procedure and administer small supplemental doses only if the animal responds to noxious stimuli.
-
-
Recovery:
Diagrams
Caption: Workflow for this compound anesthesia in a research animal.
Caption: Troubleshooting flowchart for unexpected anesthetic depth.
Caption: Pharmacodynamic interactions of this compound with other CNS depressants.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Laboratory animal anaesthesia: influence of anaesthetic protocols on experimental models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. upvetuniv.edu.in [upvetuniv.edu.in]
- 5. Barbiturate anesthesia in greyhound and mixed-breed dogs: comparative cardiopulmonary effects, anesthetic effects, and recovery rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative stability of physiological parameters during sustained anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. Influence of anesthetic agent, depth of anesthesia and body temperature on cardiovascular functional parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. researchgate.net [researchgate.net]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. westernu.edu [westernu.edu]
- 14. fcq.unc.edu.ar [fcq.unc.edu.ar]
- 15. General pharmacology of the injectable agents used in anaesthesia | Veterian Key [veteriankey.com]
- 16. Cardiovascular effects of propofol and of thiopentone anaesthesia in the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autonomic and cardiovascular effects of pentobarbital anesthesia during trigeminal stimulation in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of anaesthetic and kinetic properties of this compound, butabarbital and hexobarbital after intravenous threshold doses in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiovascular and respiratory effects of three rapidly acting barbiturates in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cardiovascular and respiratory effects of thiopental administration in hypovolemic dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Handling and Disposal of Thiobutabarbital: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the safe handling and disposal of Thiobutabarbital. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary hazards?
This compound is a short-acting barbiturate.[1] Like other barbiturates, it acts as a central nervous system depressant. The primary hazards associated with this compound include its potential for causing sedation, respiratory depression, and its classification as a controlled substance, which necessitates strict adherence to regulatory protocols for handling and disposal.
2. What immediate actions should be taken in case of accidental exposure to this compound?
In the event of accidental exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
3. What are the proper storage conditions for this compound?
This compound should be stored in a securely locked, well-ventilated area, away from incompatible materials. As a controlled substance, storage must comply with all Drug Enforcement Administration (DEA) regulations. The storage cabinet or safe should be immobile and locked at all times when not in use.[2]
4. How should spills of this compound be handled?
For small spills of solid this compound, the material should be dampened with water to prevent the generation of dust. The dampened material should then be collected with absorbent paper and placed in a sealed, labeled container for disposal as hazardous waste. The spill area should be thoroughly cleaned with a soap and water solution. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and a NIOSH-approved respirator, should be worn during cleanup.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in culture media | The compound has low aqueous solubility. | 1. Ensure the final concentration of the DMSO stock solution in the aqueous media is minimal to maintain solubility. 2. Consider using a different solvent system if compatible with the experimental design. 3. Prepare fresh solutions for each experiment.[3] |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.[4] |
| Difficulty dissolving solid this compound | This compound may require specific conditions for solubilization. | 1. Use an appropriate solvent such as 95% ethanol (B145695) and 5% water for dissolution.[5] 2. Gentle warming and vortexing may aid in dissolution. |
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound is not established by major regulatory bodies, it is prudent to handle it with the same precautions as other potent pharmaceutical compounds. An Occupational Exposure Band (OEB) approach can be used to categorize the hazard level and determine appropriate engineering controls and PPE. For barbiturates, a conservative approach would be to handle them in a facility designed for potent compounds.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₂S | |
| Molar Mass | 228.31 g/mol | |
| Solubility | Soluble in 95% ethanol and 5% water | [5] |
Experimental Protocols
Detailed Methodology for Preparation of a this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.283 mg of this compound powder into the microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
This 10 mM stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of compounds in DMSO can vary, but generally, storing in aliquots at low temperatures minimizes degradation.[6][7]
Detailed Methodology for an In-Vitro Electrophysiology Assay to Evaluate this compound's Effect on GABA-A Receptors
This protocol is adapted from studies on other barbiturates and their interaction with GABA-A receptors.[8][9][10][11][12]
Objective: To determine the modulatory effect of this compound on GABA-A receptor-mediated currents using whole-cell patch-clamp electrophysiology in cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.
Materials:
-
Cultured primary neurons or HEK293 cells expressing the desired GABA-A receptor subunits.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2).
-
GABA (gamma-Aminobutyric acid) stock solution.
-
This compound stock solution (10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Perfusion system.
Procedure:
-
Prepare a series of dilutions of this compound from the 10 mM stock solution in the external solution to achieve the desired final concentrations for testing. The final DMSO concentration should be kept constant across all conditions and should not exceed a level that affects cell viability or receptor function (typically ≤ 0.1%).
-
Transfer a coverslip with the cultured cells to the recording chamber on the microscope stage and continuously perfuse with the external solution.
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.
-
Co-apply the same concentration of GABA along with different concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by this compound.
-
To test for direct activation, apply this compound in the absence of GABA.
-
Wash the cell with the external solution between applications to allow for recovery.
-
Analyze the recorded currents to determine the effect of this compound on the amplitude, kinetics, and pharmacology of the GABA-A receptor response.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. unthsc.edu [unthsc.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer [pubs.sciepub.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-Aminobutyric Acid (GABA) and Pentobarbital Induce Different Conformational Rearrangements in the GABAA Receptor α1 and β2 Pre-M1 Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thiobutabarbital and Pentobarbital for Rodent Anesthesia
For researchers and scientists utilizing rodent models, the selection of an appropriate anesthetic agent is paramount to ensure animal welfare and the integrity of experimental data. Both Thiobutabarbital and Pentobarbital are barbiturates employed for anesthesia in laboratory rodents. This guide provides a detailed comparison of their performance, supported by available experimental data, to aid in the selection of the most suitable agent for specific research needs.
Performance Comparison
While direct comparative studies providing head-to-head metrics are limited, this section synthesizes available data on the key performance indicators for each anesthetic.
This compound is characterized as a long-acting barbiturate, making it suitable for lengthy, non-survival surgical procedures in rats.[1] In male rats, a single intraperitoneal injection can maintain a surgical plane of anesthesia for over four to six hours, eliminating the need for redosing during extended experiments.[1] However, it is noteworthy that mice may not respond as consistently to this compound.[1]
Pentobarbital , a short-acting barbiturate, offers a more rapid onset and shorter duration of action compared to this compound. This characteristic can be advantageous for shorter procedures where a quicker recovery is desired. In rats, anesthesia is typically induced within 15 minutes following a 60 mg/kg intraperitoneal injection.[2]
The following tables summarize the available quantitative data for each anesthetic.
Table 1: Anesthetic Dosage and Duration
| Anesthetic | Species | Route of Administration | Anesthetic Dosage | Duration of Anesthesia |
| This compound | Rat (male) | Intraperitoneal (IP) | 100-160 mg/kg | > 4-6 hours[1] |
| Pentobarbital | Rat | Intraperitoneal (IP) | 30-40 mg/kg[3] | Not specified |
| Mouse | Intraperitoneal (IP) | 50-90 mg/kg | Not specified |
Table 2: Euthanasia Dosage and Time to Effect (Pentobarbital)
| Species | Route of Administration | Euthanasia Dosage | Time to Loss of Righting Reflex | Time to Cessation of Heartbeat |
| Rat | Intraperitoneal (IP) | 200 mg/kg | 111.6 ± 19.7 seconds | 485.8 ± 140.7 seconds |
| Intraperitoneal (IP) | 800 mg/kg | 104.2 ± 19.3 seconds | 347.7 ± 72.0 seconds | |
| Mouse | Intraperitoneal (IP) | 150-5400 mg/kg | Not specified | Not specified |
Data on euthanasia dosages and time to effect for this compound were not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and ethical application of anesthetics in research.
This compound Anesthesia Protocol (Rat)
-
Animal Preparation: Ensure the rat is properly acclimated to the laboratory environment. Record the animal's body weight to accurately calculate the dosage.
-
Dosage Calculation: Based on the animal's weight, calculate the required volume of this compound solution for a dose of 100-160 mg/kg.[1]
-
Administration: Administer the calculated dose via intraperitoneal (IP) injection.
-
Monitoring: Continuously monitor the animal for the induction of anesthesia, characterized by the loss of the righting reflex and lack of response to a pedal withdrawal reflex (toe pinch). Throughout the procedure, monitor vital signs such as respiratory rate and body temperature.
Pentobarbital Anesthesia Protocol (Rat/Mouse)
-
Animal Preparation: Acclimate the animal to the laboratory setting and record its weight.
-
Dosage Calculation: Calculate the volume of Pentobarbital solution needed to achieve the desired anesthetic dose (e.g., 30-40 mg/kg for rats, 50-90 mg/kg for mice).[3]
-
Administration: Administer the dose via intraperitoneal (IP) injection.
-
Monitoring: Observe the animal for the onset of anesthesia, typically within 15 minutes for rats.[2] Confirm a surgical plane of anesthesia by assessing the lack of a pedal withdrawal reflex. Monitor vital signs throughout the procedure.
-
Recovery: For survival procedures, place the animal in a warm, clean environment and monitor until it is fully ambulatory.
Mechanism of Action: GABAergic Pathway
Both this compound and Pentobarbital are barbiturates and share a common mechanism of action by modulating the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This interaction potentiates the inhibitory effects of GABA, leading to sedation and anesthesia.
Figure 1: Mechanism of action of this compound and Pentobarbital on the GABA-A receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent surgical experiment utilizing either this compound or Pentobarbital.
Figure 2: A generalized workflow for rodent anesthesia and surgery.
Conclusion
The choice between this compound and Pentobarbital for rodent anesthesia depends largely on the required duration of the surgical procedure. This compound's long-lasting effects are well-suited for extended, non-survival studies in rats, while Pentobarbital's shorter duration of action may be preferable for less invasive or shorter-term experiments with the possibility of recovery. Researchers must consider the species, the nature of the experiment, and animal welfare when selecting the most appropriate anesthetic agent. Further direct comparative studies are warranted to provide a more comprehensive understanding of the nuanced differences in their anesthetic profiles.
References
A Comparative Guide to HPLC Method Validation for the Quantification of Thiobutabarbital in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of Thiobutabarbital in plasma. This compound is a short-acting thiobarbiturate anesthetic, and its accurate measurement in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines a detailed experimental protocol for a proposed HPLC-UV method, presents a comparative analysis of its validation parameters against Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassay techniques, and includes visualizations to clarify experimental workflows and logical relationships of validation parameters.
Proposed HPLC-UV Method for this compound Quantification
Experimental Protocol: Proposed HPLC-UV Method
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample, add an internal standard (e.g., 50 µL of 10 µg/mL thiopental (B1682321) in methanol).
-
Acidify the sample with 100 µL of 1 M HCl.
-
Add 5.0 mL of extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 20 mM phosphate (B84403) buffer (pH 7.0) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound (requires experimental determination, likely around 290 nm for thiobarbiturates).
Method Validation Parameters
A comprehensive validation of the proposed HPLC method would involve assessing the following parameters, as is standard practice in bioanalytical method validation.[1]
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma matrix.
-
Linearity: The range over which the detector response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a comparison of the proposed HPLC-UV method with other common techniques used for barbiturate (B1230296) analysis.
| Parameter | HPLC-UV (Proposed) | GC-MS | LC-MS/MS | Immunoassay |
| Principle | Separation based on polarity, UV detection. | Separation of volatile compounds, mass-based detection. | Separation based on polarity, highly specific mass-based detection. | Antigen-antibody binding. |
| Specificity | Moderate to high, dependent on chromatographic resolution. | High, based on retention time and mass spectrum. | Very high, based on parent and daughter ion transitions. | Variable, potential for cross-reactivity with similar structures. |
| Sensitivity (Typical LOQ) | ng/mL range. | ng/mL range. | pg/mL to ng/mL range.[2][3][4] | ng/mL range.[5] |
| Sample Preparation | Liquid-liquid or solid-phase extraction. | Often requires derivatization to increase volatility. | "Dilute-and-shoot" or simple protein precipitation is often possible.[6][7] | Minimal, often direct sample analysis. |
| Throughput | Moderate. | Lower, due to longer run times and sample preparation. | High, with rapid analysis times. | Very high, suitable for screening large numbers of samples. |
| Cost (Instrument & Consumables) | Moderate. | High. | Very high. | Low to moderate. |
| Advantages | Robust, widely available, cost-effective for routine analysis. | High specificity, well-established for forensic applications. | Highest sensitivity and specificity, ideal for low-concentration samples. | Rapid, high throughput, easy to automate. |
| Disadvantages | Lower sensitivity compared to MS methods. | Derivatization can be time-consuming and introduce variability. | High initial instrument cost and complexity. | Potential for cross-reactivity, may not be as accurate as chromatographic methods. |
Visualizing the Workflow and Validation Relationships
To further clarify the experimental process and the interplay of validation parameters, the following diagrams are provided.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical relationships of key validation parameters.
Conclusion
The proposed HPLC-UV method provides a robust and cost-effective approach for the routine quantification of this compound in plasma. While it offers good performance, for applications requiring higher sensitivity and specificity, such as studies involving very low doses or forensic analysis, LC-MS/MS would be the superior choice despite its higher cost and complexity. GC-MS remains a viable, high-specificity alternative, particularly in forensic toxicology, though it often requires derivatization. Immunoassays are best suited for rapid, high-throughput screening purposes where high accuracy may not be the primary requirement. The selection of the most appropriate method will ultimately be guided by the specific research question, available resources, and the required analytical performance characteristics.
References
- 1. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. High-throughput determination of barbiturates in human plasma using on-line column-switching ultra-fast liquid chromatography–tandem mass spectrometry | springermedizin.de [springermedizin.de]
- 4. Liquid Chromatography-Tandem Mass Spectrometry for Quantitation of Serum Pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of pentobarbital in serum by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide: Thiobutabarbital vs. α-Chloralose for Anesthesia in Murine Kidney Function Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate anesthetic agent is a critical determinant for the successful outcome of in vivo studies investigating kidney function. An ideal anesthetic should provide adequate depth of anesthesia and analgesia while minimizing interference with renal hemodynamics and tubular function. This guide provides a comprehensive comparison of two commonly used injectable anesthetics in murine renal research, Thiobutabarbital and α-chloralose, to aid researchers in making an informed decision for their specific experimental needs.
Executive Summary
Both this compound and α-chloralose can be utilized for terminal kidney function studies in mice, with each presenting a distinct profile of effects on renal and cardiovascular parameters. α-Chloralose demonstrates greater stability in renal tubular reabsorption, making it a preferable choice for studies involving acute interventions where a stable baseline is crucial.[1] this compound, on the other hand, is associated with a higher glomerular filtration rate (GFR).[1] The choice between these two agents will ultimately depend on the specific endpoints of the study.
Physiological & Renal Parameters: A Quantitative Comparison
A key study directly comparing the two anesthetics in male CD1 mice provides valuable quantitative insights into their effects on crucial physiological and renal parameters.
| Parameter | This compound (TBB) | α-Chloralose (CHL) | Key Findings |
| Mean Arterial Pressure (MAP) | Stable | Stable | No significant difference was observed between the two anesthetic regimens.[1] |
| Heart Rate (HR) | Stable | Stable | Heart rate remained stable and did not differ significantly between TBB and CHL anesthesia.[1] |
| Glomerular Filtration Rate (GFR) | 246 +/- 8 µl/min | 190 +/- 15 µl/min | GFR was significantly greater in mice anesthetized with this compound compared to α-chloralose.[1] |
| Fractional Fluid Excretion | Increased over time | Stable | While initially similar to CHL, fractional fluid excretion significantly increased in the second collection period under TBB anesthesia.[1] |
| Fractional Sodium (Na+) Excretion | Increased over time | Stable | Similar to fluid excretion, fractional Na+ excretion rose significantly during the later phase of the experiment with TBB.[1] |
| Fractional Potassium (K+) Excretion | Increased over time | Stable | Fractional K+ excretion also showed a significant increase over time with TBB anesthesia.[1] |
| Blood Gases (PaCO2) | Data not available | Significantly increased | Studies have shown that α-chloralose can lead to a significant increase in arterial carbon dioxide levels (hypercapnia).[2] |
| Blood pH | Data not available | Significantly decreased | The increase in PaCO2 under α-chloralose anesthesia is associated with a significant drop in arterial blood pH (acidosis).[2] |
| Body Temperature | Data not available | Can cause a sharp decrease | α-chloralose is known to cause a significant drop in body temperature, particularly in small animals like mice.[3] |
Note: The data for GFR, fractional fluid, Na+, and K+ excretion are from clearance experiments with two 30-minute urine collection periods (P1 and P2). The values for TBB showed significant increases in fractional excretion in P2 compared to P1, while they remained stable under CHL.[1]
Impact on Adrenergic Signaling
Anesthetics can influence the sympathetic nervous system, which in turn can affect renal function. A study in rats comparing a barbiturate (B1230296) (Inactin, a compound related to this compound) and α-chloralose provides some insights into their effects on adrenergic signaling.
Under Inactin anesthesia, baseline plasma norepinephrine (B1679862) and other catecholamine levels were higher compared to α-chloralose anesthesia.[4] Furthermore, the systemic α-adrenergic activity appeared to be greater with Inactin, as indicated by a more pronounced decrease in mean arterial pressure following the administration of an α-adrenergic antagonist.[4] However, it is important to note that despite this increased systemic adrenergic activity, renal vascular resistances were not significantly affected.[4] This suggests that while this compound may have a more pronounced effect on systemic sympathetic tone, its direct impact on renal arteriolar resistance might be limited.
Information regarding the specific intracellular signaling pathways within renal cells directly affected by this compound or α-chloralose is limited in the current scientific literature.
Experimental Protocols
Below are detailed methodologies for inducing and maintaining anesthesia with this compound and α-chloralose for murine kidney function studies, based on established protocols.
This compound Anesthesia for Clearance Studies
This protocol is adapted from a study comparing this compound and α-chloralose for kidney function analysis in mice.[1]
Materials:
-
This compound sodium salt (e.g., Inactin)
-
Ketamine
-
Sterile saline (0.9% NaCl)
-
Heating pad
-
Rectal thermometer
-
Surgical instruments for cannulation
Procedure:
-
Anesthesia Induction:
-
Maintenance of Anesthesia:
-
The long-acting nature of this compound typically does not require supplemental doses for the duration of a standard clearance experiment.
-
-
Physiological Monitoring and Support:
-
Place the anesthetized mouse on a thermostatically controlled heating pad to maintain body temperature at 37°C.
-
Monitor the depth of anesthesia regularly by assessing the pedal withdrawal reflex.
-
Perform tracheostomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous infusions (e.g., inulin (B196767) for GFR measurement).
-
Cannulate the carotid artery for continuous blood pressure monitoring.
-
Cannulate the bladder for urine collection.
-
α-Chloralose Anesthesia for Renal Physiology
This protocol is based on a comparative study and general guidelines for α-chloralose use.[1][3]
Materials:
-
α-Chloralose
-
Ketamine
-
Sterile saline (0.9% NaCl)
-
Heating pad and lamp
-
Rectal thermometer
-
Surgical instruments
Procedure:
-
Preparation of α-Chloralose Solution:
-
α-Chloralose has poor solubility in cold water. Prepare a 1% solution by dissolving it in sterile saline heated to 50-60°C.[3] The solution should be freshly prepared before use.
-
-
Anesthesia Induction:
-
Maintenance of Anesthesia:
-
α-Chloralose provides a long duration of anesthesia, and supplemental doses are generally not needed for acute studies.
-
-
Physiological Monitoring and Support:
-
Due to the pronounced hypothermic effect of α-chloralose, it is critical to maintain the mouse's body temperature at 37°C using a heating pad and an overhead heating lamp.
-
Continuously monitor rectal temperature.
-
Follow the same surgical preparation and monitoring procedures as described for this compound (tracheostomy, venous and arterial cannulation, bladder cannulation).
-
Experimental Workflows
General Workflow for Murine Renal Clearance Experiment
Caption: Workflow for a typical renal clearance study in mice.
Logical Relationship of Anesthetic Effects
Caption: Key differential effects of the two anesthetics.
Conclusion and Recommendations
The choice between this compound and α-chloralose for anesthesia in mouse kidney function studies should be carefully considered based on the primary research question.
-
For studies focusing on the physiological regulation of GFR where a higher baseline GFR is desired, this compound may be a suitable option. However, researchers must be aware of the progressive decrease in tubular reabsorption, which could be a confounding factor in longer experiments or studies examining tubular transport.
-
For studies investigating the effects of acute interventions on kidney function, α-chloralose is the recommended anesthetic due to the stability of both GFR and tubular reabsorption over time. This stability provides a reliable baseline against which the effects of experimental manipulations can be accurately measured. However, it is imperative to diligently monitor and maintain the animal's body temperature and be mindful of the potential for respiratory acidosis.
In all experimental settings, the provision of adequate analgesia, as demonstrated by the co-administration of ketamine in the cited studies, is essential for ethical and scientifically sound research. Furthermore, the maintenance of normal physiological parameters such as body temperature and blood pressure is paramount to obtaining reliable and reproducible data on kidney function.
References
- 1. Kidney function in mice: this compound versus alpha-chloralose anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the Effects of Isoflurane and Alpha Chloralose upon Mouse Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gv-solas.de [gv-solas.de]
- 4. Analysis of adrenergic effects of the anesthetics Inactin and alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Analysis of Thiobutabarbital: A Comparative Guide to Capillary Electrophoresis and High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The stereochemical composition of pharmacologically active compounds is a critical consideration in drug development and quality control. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Thiobutabarbital, a short-acting thiobarbiturate, possesses a chiral center, making the accurate determination of its enantiomeric purity essential. This guide provides a comparative overview of two powerful analytical techniques for the enantioselective analysis of this compound: Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC). While specific quantitative data for the enantioselective separation of this compound is not extensively available in the public domain, this guide leverages data from closely related thiobarbiturates to illustrate the principles and performance of these methods.
Data Presentation: A Comparative Look at Performance
The successful enantioselective analysis hinges on achieving adequate separation (resolution) of the enantiomers in a reasonable timeframe. The following table summarizes typical performance parameters for the chiral separation of thiobarbiturates using Capillary Electrophoresis and a hypothetical comparison with High-Performance Liquid Chromatography, based on separations of similar compounds.
| Parameter | Capillary Electrophoresis (CE) with Cyclodextrin (B1172386) | High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase |
| Chiral Selector | Cyclodextrins (e.g., β-CD, γ-CD derivatives) added to the background electrolyte.[1] | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based like Chiralpak®) |
| Resolution (Rs) | > 1.5 (baseline separation achievable) | > 1.5 (baseline separation achievable) |
| Analysis Time | Typically < 15 minutes | 10 - 30 minutes |
| Efficiency (Plates/m) | High (>100,000) | Moderate (10,000 - 50,000) |
| Solvent Consumption | Very Low (nL to µL per run) | High (mL per run) |
| Method Development | Relatively fast due to easy buffer modification | Can be more time-consuming due to column screening and mobile phase optimization |
| Sample Volume | Very Low (nL) | Low (µL) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of enantioselective analysis. Below are representative protocols for the analysis of thiobarbiturate enantiomers using Capillary Electrophoresis and a general protocol for a comparative HPLC method.
Capillary Electrophoresis (CE) Method for this compound Enantiomers
This protocol is based on established methods for the chiral separation of thiobarbiturates.[1]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).
Reagents:
-
Sodium phosphate (B84403) buffer (e.g., 100 mM).
-
Chiral Selector: Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (HDM-β-CD) or other suitable cyclodextrin derivative.
-
Sodium hydroxide (B78521) and phosphoric acid for pH adjustment.
-
Methanol (for capillary conditioning).
-
Racemic this compound standard.
-
Individual enantiomers of this compound (if available, for peak identification).
Procedure:
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer. Adjust the pH to approximately 9.4 using sodium hydroxide or phosphoric acid. Dissolve the chiral selector (e.g., 10-20 mM HDM-β-CD) in the buffer. Filter the buffer through a 0.22 µm filter.
-
Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the background electrolyte (buffer with chiral selector) for 15 minutes.
-
Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and background electrolyte (5 min).
-
-
Sample Preparation: Dissolve the racemic this compound standard in the background electrolyte to a final concentration of approximately 0.1 mg/mL.
-
Electrophoretic Conditions:
-
Applied Voltage: +20 to +30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a wavelength of 240 nm.
-
-
Data Analysis: Record the electropherogram. The two enantiomers of this compound should appear as two distinct peaks. Calculate the resolution (Rs) between the peaks to assess the separation quality.
High-Performance Liquid Chromatography (HPLC) Method for this compound Enantiomers (General Protocol)
This is a general protocol for chiral HPLC, which would require optimization for this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
Reagents:
-
n-Hexane (HPLC grade).
-
Isopropanol (IPA) (HPLC grade).
-
Trifluoroacetic acid (TFA) (optional modifier).
-
Racemic this compound standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and Isopropanol. A typical starting ratio would be 90:10 (v/v). A small amount of a modifier like TFA (e.g., 0.1%) can be added to improve peak shape. Degas the mobile phase before use.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 240 nm.
-
-
Data Analysis: Record the chromatogram. The two enantiomers should be resolved into two separate peaks. Calculate the resolution (Rs) to evaluate the separation.
Mandatory Visualizations
To better understand the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for enantioselective analysis by Capillary Electrophoresis.
Caption: Principle of chiral separation using a chiral selector.
Conclusion
Both Capillary Electrophoresis and High-Performance Liquid Chromatography are powerful techniques for the enantioselective analysis of this compound. CE offers advantages in terms of speed, efficiency, and low solvent consumption, making it an environmentally friendly and cost-effective option, particularly for routine analysis and high-throughput screening. HPLC, with a wide variety of available chiral stationary phases, provides a robust and versatile alternative, though method development can be more intensive. The choice between these techniques will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the need for preparative-scale separations. Further method development and validation would be necessary to establish a definitive, optimized protocol for the routine enantioselective analysis of this compound.
References
A Comparative Analysis of the Kinetic Properties of Thiobutabarbital and Hexobarbital in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic properties of two barbiturates, Thiobutabarbital and hexobarbital (B1194168), with a focus on experimental data from rat models. While both compounds are short-acting barbiturates, their pharmacokinetic profiles exhibit notable differences, influencing their duration of action and potential for adverse effects. This document summarizes available quantitative data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding.
Kinetic Profile Comparison
A direct comparative study of this compound and hexobarbital in male rats revealed considerable differences in their kinetic properties.[1] While specific pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, the existing research provides a qualitative and semi-quantitative comparison with the well-characterized hexobarbital.
Table 1: Comparison of Kinetic and Anesthetic Properties
| Property | This compound | Hexobarbital | Reference |
| Anesthetic Duration | Exceptionally long duration of action | Shorter duration of action | [1] |
| Effect of Infusion Rate on Anesthesia | Stepwise increase in duration of EEG burst suppression ("silent second") | Significant increase in duration of EEG burst suppression and loss of righting reflex with increasing dose rate | [1] |
| Brain Concentration at Anesthetic Threshold | Lower brain concentrations at slower infusion rates compared to higher rates | Exhibits acute tolerance | [1] |
| Half-Life (t½) | Data not available | ~21.3 ± 3.8 min (in 3-month-old rats) | [2] |
| Intrinsic Clearance | Data not available | ~39.5 ± 7.6 ml/min/kg (in 3-month-old rats) | [2] |
| Volume of Distribution (Vd) | Data not available | Does not significantly change with age | [2] |
| Metabolism | Presumed to be metabolized by hepatic cytochrome P450 enzymes | Primarily metabolized by hepatic cytochrome P450 enzymes | [3][4] |
Experimental Protocols
The following methodologies were employed in the key comparative study investigating the kinetic properties of this compound and hexobarbital in rats.[1]
Animal Model and Anesthesia Induction
-
Species: Adult male rats.[1]
-
Anesthetic Induction: The barbiturates were administered via intravenous infusion at varying rates to establish dose-rate curves.[1]
-
Anesthetic Threshold Determination: The primary endpoint for anesthesia was the induction of a "silent second" (SS), defined as a burst suppression in the electroencephalogram (EEG) of 1 second or more. The dose required to achieve this criterion was considered the threshold dose.[1]
Pharmacokinetic Analysis
-
Sample Collection: Following the induction of the anesthetic threshold, animals were either euthanized for tissue collection (brain, serum, muscle, and fat) or allowed to recover to record the duration of the "silent second" and the loss of righting reflex.[1]
-
Analytical Method: Tissue concentrations of the barbiturates were determined using High-Performance Liquid Chromatography (HPLC).[1]
Visualizing Experimental and Metabolic Pathways
To better understand the experimental workflow and the metabolic fate of these compounds, the following diagrams are provided.
Caption: Experimental workflow for comparing the kinetic properties of this compound and hexobarbital in rats.
The metabolism of barbiturates, including hexobarbital, predominantly occurs in the liver, mediated by the cytochrome P450 (CYP450) enzyme system.[3][4] Thiobarbiturates like this compound are also expected to undergo hepatic metabolism.
Caption: Generalized metabolic pathway for hexobarbital and presumed pathway for this compound in rats.
Discussion
The available data indicates that this compound has a notably longer duration of action compared to hexobarbital in rats.[1] This is likely attributable to differences in their pharmacokinetic profiles, including rates of metabolism and distribution. The phenomenon of "acute supersensitivity" observed with this compound, where lower brain concentrations are required to induce anesthesia at slower infusion rates, is in direct contrast to the acute tolerance seen with hexobarbital.[1] This suggests distinct interactions with metabolic or neural adaptation processes.
The metabolism of hexobarbital is well-established to be mediated by hepatic cytochrome P450 enzymes.[3] While specific studies on this compound metabolism are scarce, as a thiobarbiturate, it is anticipated to be a substrate for these enzyme systems as well. The differences in their chemical structures—the substitution of an oxygen atom with a sulfur atom at the C2 position in this compound—likely influences their affinity for and metabolism by different CYP450 isoforms, contributing to the observed kinetic dissimilarities.
References
- 1. Comparison of anaesthetic and kinetic properties of this compound, butabarbital and hexobarbital after intravenous threshold doses in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of hexobarbital in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and cytochrome P-450 binding spectra of (+)- and (-)-hexobarbital in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of barbiturates on the hepatic cytochrome P-450 dependent enzyme system and biliary excretion of exogenous organic anions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Modulation of GABA-A Receptors: A Comparative Analysis of Thiobarbiturate Enantiomers
A comparative guide for researchers, scientists, and drug development professionals on the stereospecific effects of thiobarbiturate enantiomers on GABA-A receptors. This guide focuses on the well-documented effects of thiopental (B1682321) enantiomers as a surrogate for Thiobutabarbital, due to the current lack of specific experimental data on the latter.
Barbiturates, including thiobarbiturates, are positive allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[3][4] They enhance the effect of GABA by increasing the duration of chloride channel opening, leading to neuronal hyperpolarization.[5] At higher concentrations, they can also directly activate the receptor.[3][5] The stereochemistry of these molecules can significantly influence their potency and efficacy.
Comparative Potency of Thiopental Enantiomers
Studies utilizing two-electrode voltage-clamp recordings on Xenopus laevis oocytes expressing human recombinant GABA-A receptors (α1β2γ2 subtype) have demonstrated a clear stereoselectivity in the action of thiopental enantiomers. The S-(-)-enantiomer is consistently shown to be more potent in potentiating GABA-evoked currents than the R-(+)-enantiomer.
The following table summarizes the quantitative data on the potency of thiopental enantiomers and the racemate in modulating GABA-A receptor function.
| Compound | EC50 for Potentiation of 3 µM GABA (µM) | Relative Potency |
| S-(-)-Thiopental | 26.0 ± 3.2 | ~2x more potent than R-(+)-Thiopental |
| rac-Thiopental | 35.9 ± 4.2 | - |
| R-(+)-Thiopental | 52.5 ± 5.0 | - |
Data sourced from studies on human α1β2γ2 GABA-A receptors expressed in Xenopus oocytes.[6]
In experiments where a Ca2+ chelating agent (BAPTA) was injected into the oocytes to abolish a direct response observed at high concentrations, the stereoselectivity was maintained, with S-(-)-thiopentone having an EC50 of 20.6 ± 3.2 µM and R-(+)-thiopentone having an EC50 of 36.2 ± 3.2 µM.[5][6]
Direct Activation of GABA-A Receptors
In addition to potentiating GABA-mediated currents, barbiturates can directly activate GABA-A receptors, a property that contributes to their anesthetic effects.[3][5] Stereoselectivity has also been observed in the direct activation of GABA-A receptors by thiopental enantiomers. At a concentration of 100 µM, S-(-)-thiopental elicited a response that was 13% of the maximal GABA potentiation response, whereas R-(+)-thiopental produced a response that was only 5% of the maximal potentiation.[5]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the stereospecific effects of thiobarbiturate enantiomers on GABA-A receptors, based on the protocols used in the cited literature.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus laevis Oocytes
Objective: To quantify and compare the modulatory effects of R-(+)- and S-(-)-thiobarbiturate enantiomers on GABA-evoked currents in cells expressing recombinant human GABA-A receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Recording medium (ND96 solution)
-
GABA stock solution
-
R-(+)- and S-(-)-thiobarbiturate enantiomer stock solutions (dissolved in a suitable solvent like DMSO)
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Glass microelectrodes
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from mature female Xenopus laevis and defolliculated.
-
A mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2 in a 1:1:1 ratio) is injected into the oocytes.
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with recording medium.
-
Two glass microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -70 mV).
-
The oocyte is perfused with a solution containing a low concentration of GABA (e.g., EC5-EC10) to establish a baseline current.
-
-
Drug Application:
-
Once a stable baseline GABA-evoked current is achieved, the oocyte is perfused with a solution containing the same concentration of GABA plus a specific concentration of the thiobarbiturate enantiomer.
-
A range of enantiomer concentrations are applied to generate a concentration-response curve.
-
Washout periods with the GABA-containing solution are performed between drug applications to allow the receptor to recover.
-
-
Data Analysis:
-
The potentiation of the GABA-evoked current by each concentration of the enantiomer is measured as the percentage increase from the baseline GABA current.
-
The concentration-response data are fitted to a sigmoidal function (e.g., the Hill equation) to determine the EC50 (the concentration that produces 50% of the maximal potentiation) and the Hill slope for each enantiomer.
-
Statistical analysis is performed to determine the significance of the differences in EC50 values between the enantiomers.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Signaling pathway of GABA-A receptor modulation.
Experimental Workflow for Comparing Thiobarbiturate Enantiomers
Caption: Workflow for electrophysiological comparison.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective interaction of thiopentone enantiomers with the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiobutabarbital's Influence on BOLD Signals in Pharmacological MRI
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anesthetic Performance in Preclinical phMRI Studies
The choice of anesthetic agent is a critical determinant of data quality and interpretability in preclinical pharmacological magnetic resonance imaging (phMRI) studies. Anesthetics can significantly modulate neural activity, cerebrovascular dynamics, and the coupling between them, thereby directly impacting the blood-oxygen-level-dependent (BOLD) signal. This guide provides a comparative study of Thiobutabarbital's effect on BOLD signals in phMRI, with a focus on its performance relative to other commonly used anesthetic alternatives. The information presented is supported by experimental data to aid researchers in making informed decisions for their study designs.
Quantitative Comparison of Anesthetic Effects on BOLD Signal
The following table summarizes quantitative data from a comparative study on the effects of different anesthetics on nicotine-induced BOLD signal changes in rats. This allows for a direct comparison of the magnitude and timing of the hemodynamic response under each anesthetic condition.
| Anesthetic Agent | Administration Protocol | Maximum BOLD Signal Change (%) | Time to Peak BOLD Response (s) | Key Observations |
| This compound | 140 mg/kg i.p. (ventilated) | 6.6 ± 2.5 | 58 ± 13 | Produced robust BOLD responses. However, a subset of animals showed a combination of positive and negative BOLD responses, suggesting sensitivity to the level of anesthesia.[1] |
| This compound | 140 mg/kg i.p. (spontaneously breathing) | 4.9 ± 0.7 | 58 ± 13 | Good BOLD responses were observed, but animals were prone to hypercapnia.[1] |
| Isoflurane (B1672236) | 1.3% (ventilated) | 2.2 ± 1.0 | 58 ± 13 | Resulted in the lowest BOLD signal change among the compared anesthetics in this study.[1] |
| Medetomidine | 0.1 mg/kg/h i.v. (ventilated) | 4.5 ± 1.1 | 58 ± 13 | Provided stable and moderate BOLD responses. |
| Urethane | 1.25 g/kg i.p. (ventilated) | 9.0 ± 1.9 | 58 ± 13 | Elicited the highest BOLD responses in this comparative study.[1] |
| Urethane | 1.25 g/kg i.p. (spontaneously breathing) | 9.3 ± 2.3 | 58 ± 13 | Similar to ventilated urethane, produced strong BOLD signals. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of phMRI studies. Below is a comprehensive protocol for a typical phMRI experiment in rats, with specific details for the use of this compound.
1. Animal Preparation:
-
Subjects: Adult male Wistar rats (or other appropriate strain) weighing 250-350g.
-
Acclimatization: Animals should be housed in a controlled environment for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Preparation:
-
Anesthesia is induced with isoflurane (e.g., 5% for induction, 2% for maintenance) in a mixture of N₂/O₂ (70/30).
-
The femoral artery and vein are cannulated for blood pressure monitoring, blood gas analysis, and intravenous drug administration.
-
For studies requiring controlled ventilation, a tracheotomy is performed, and the animal is connected to a mechanical ventilator. Muscle relaxation is achieved with a neuromuscular blocking agent like pancuronium (B99182) bromide (e.g., 0.5 mg/kg/h i.v.).
-
2. Anesthesia Protocol for this compound:
-
Following surgical preparation under isoflurane, the anesthetic is switched to this compound.
-
A typical dose is 140 mg/kg administered intraperitoneally (i.p.).[1]
-
It is critical to allow for a stabilization period after the administration of this compound before commencing the phMRI experiment.
-
Physiological parameters, especially respiratory rate and blood gases, should be closely monitored, as spontaneously breathing animals under this compound can develop hypercapnia.[1] Mechanical ventilation is recommended to maintain stable physiological conditions.
3. phMRI Data Acquisition:
-
MRI System: A high-field small-animal MRI scanner (e.g., 7T or higher) is recommended for optimal signal-to-noise ratio.
-
Imaging Sequence: A T2*-weighted single-shot spin-echo echo-planar imaging (SE-EPI) sequence is commonly used for BOLD fMRI.
-
Typical Parameters:
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 45 ms
-
Flip Angle: 90°
-
Field of View (FOV): 2.5 x 2.5 cm
-
Matrix Size: 64 x 64
-
Slice Thickness: 1.5 mm
-
-
Experimental Paradigm:
-
A baseline imaging period of several minutes is acquired before the administration of the pharmacological agent.
-
The drug of interest (e.g., nicotine (B1678760) hydrogen tartrate salt, 0.25 mg/kg i.v.) is administered as a bolus.[1]
-
Image acquisition continues for a sufficient duration to capture the full hemodynamic response.
-
4. Physiological Monitoring:
-
Throughout the experiment, it is essential to monitor and maintain stable physiological parameters, including:
-
Body temperature (maintained with a warm water circulation system).
-
Heart rate and electrocardiogram (ECG).
-
Respiration rate and end-tidal CO₂.
-
Arterial blood pressure.
-
Arterial blood gases (PaO₂ and PaCO₂) should be checked before and after the experiment to ensure they are within the normal physiological range.
-
Visualizing Pathways and Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Thiobutabarbital and Butabarbital: Duration of Action and Pharmacokinetic Profiles
A comprehensive guide for researchers, scientists, and drug development professionals detailing the key differences in the duration of action between the thiobarbiturate, thiobutabarbital, and the oxybarbiturate, butabarbital. This guide synthesizes available experimental data to provide a clear comparison of their pharmacokinetic and pharmacodynamic properties.
The duration of action is a critical determinant of the therapeutic application of barbiturates, a class of central nervous system depressants. Within this class, structural modifications significantly influence their pharmacokinetic profiles. This guide provides a detailed comparison of this compound, a short-acting thiobarbiturate, and butabarbital, an intermediate-acting oxybarbiturate, with a focus on their differing durations of action supported by experimental evidence.
Key Differences in Pharmacokinetic Parameters
The primary distinction between this compound and butabarbital lies in their chemical structure, which directly impacts their lipid solubility and subsequent pharmacokinetic profiles. This compound possesses a sulfur atom at the C2 position of the barbituric acid ring, conferring higher lipid solubility compared to butabarbital, which has an oxygen atom at the same position. This structural difference is a key factor driving the variations in their onset and duration of action.
| Parameter | This compound | Butabarbital |
| Classification | Short-acting or Ultra-short-acting Thiobarbiturate | Intermediate-acting Oxybarbiturate |
| Primary Use | Intravenous Anesthetic (Veterinary)[1][2] | Sedative-hypnotic (Oral)[3] |
| Onset of Action | Rapid (Intravenous) | 45-60 minutes (Oral)[3] |
| Duration of Action | Short (Anesthetic use) | 6-8 hours[3] |
| Elimination Half-life | Not well-established in humans | Approximately 100 hours[3] |
| Metabolism | Hepatic microsomal enzymes[4] | Primarily hepatic[3] |
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profile of this compound and Butabarbital
Experimental Data and Methodologies
A seminal study by Koskela & Wahlström (1989) provides a direct comparison of the anesthetic and kinetic properties of this compound and butabarbital in a controlled experimental setting.[5]
Experimental Protocol: Anesthetic Threshold Determination in Rats
-
Subjects: Adult male Sprague-Dawley rats.[5]
-
Anesthetic Administration: this compound and butabarbital were administered via continuous intravenous infusion at varying rates.[5]
-
Endpoint Determination: The anesthetic threshold was defined as the dose required to induce a "silent second" (a burst suppression of one second or more) in the electroencephalogram (EEG). This objective measure allows for a precise determination of the onset of deep anesthesia.[5]
-
Pharmacokinetic Analysis: Following the attainment of the anesthetic threshold, tissue concentrations (brain, serum, muscle, and fat) were determined using high-performance liquid chromatography (HPLC) to understand the distribution of the drugs.[5]
Key Findings from the Koskela & Wahlström (1989) Study:
The study revealed a paradoxical finding regarding the duration of action of this compound. While generally classified as short-acting, under the conditions of continuous intravenous infusion, it exhibited an "exceptionally long duration of action".[5] This was in contrast to butabarbital. The duration of the "silent second" and the loss of the righting reflex showed a stepwise increase with increasing infusion rates for both drugs.[5]
This observation highlights the complexity of barbiturate (B1230296) pharmacokinetics, where the duration of effect is not solely dependent on elimination but also on the rate of administration and redistribution into different body compartments.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both this compound and butabarbital involves the enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability.
Figure 1: Barbiturate action on the GABA-A receptor.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of this compound and butabarbital would involve a series of well-defined steps to ensure robust and reproducible data.
References
Validating the use of Thiobutabarbital as an anesthetic for specific experimental models
For researchers and scientists in the field of drug development and preclinical studies, the choice of anesthetic is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Thiobutabarbital with other commonly used anesthetic agents in laboratory settings, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a short-acting barbiturate (B1230296) that induces sedation, hypnosis, and anesthesia.[1][2] It is recognized for its relatively long duration of action in male rats, often providing a stable surgical plane for several hours without the need for redosing in non-survival studies.[3] However, its effectiveness can be inconsistent in female rats.[3]
Performance Comparison of Anesthetic Agents
The selection of an anesthetic agent depends on the specific requirements of the experimental model, including the duration of the procedure, the species and sex of the animal, and the physiological parameters being measured. Below is a comparative summary of this compound and its common alternatives.
Quantitative Data Summary
The following tables summarize key performance indicators for this compound and other anesthetics based on available experimental data.
Table 1: Anesthetic Efficacy in Rodents
| Anesthetic Agent | Dosage | Route | Onset of Action | Duration of Anesthesia | Key Characteristics |
| This compound | 100-160 mg/kg (rats) | IP | Rapid | > 4-6 hours (male rats) | Long duration in male rats, inconsistent in females.[3] |
| Pentobarbital | 40-60 mg/kg (mice); 40-50 mg/kg (sedation), 70-85 mg/kg (anesthesia) (rats) | IP | Rapid | Variable, may require redosing every 45-60 minutes.[3][4] | Shorter acting than this compound in males.[3] |
| Ketamine/Xylazine | Ketamine: 80-100 mg/kg + Xylazine: 5-10 mg/kg (mice); Ketamine: 75-100 mg/kg + Xylazine: 5-10 mg/kg (rats) | IP | Rapid | 20-40 minutes, may require supplementation.[4][5] | Commonly used cocktail, provides good surgical anesthesia. |
| Isoflurane (B1672236) | 3-5% for induction, 1-3% for maintenance | Inhalation | Very Rapid | Dependent on administration | Allows for precise control of anesthetic depth and rapid recovery.[5] |
IP: Intraperitoneal
Table 2: Cardiovascular and Respiratory Effects in Rats
| Anesthetic Agent | Heart Rate | Blood Pressure | Respiratory Rate | Key Considerations |
| Thiopental (analog of this compound) | Lower than Ketamine/Xylazine | Generally stable | Depression observed | Can be antiarrhythmic.[6] |
| Pentobarbital | Generally stable | Can cause reduction in mean arterial pressure.[7] | Depression observed | May not affect arrhythmia.[6] |
| Ketamine/Xylazine | Significant decrease | Can cause hypotension.[7] | Depression observed | Has a strong antiarrhythmic effect.[7][8] |
| Isoflurane | Generally stable | Dose-dependent decrease | Depression observed | Rapid recovery of physiological parameters. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Protocol 1: Comparison of Anesthetic Effects on Cardiovascular Parameters in Rats
Objective: To compare the effects of this compound, Pentobarbital, and Ketamine/Xylazine on heart rate and blood pressure in adult male rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
This compound sodium salt
-
Pentobarbital sodium salt
-
Ketamine hydrochloride
-
Xylazine hydrochloride
-
Sterile saline
-
Animal scale
-
Syringes and needles (25G)
-
Apparatus for measuring heart rate and blood pressure (e.g., tail-cuff plethysmography or indwelling catheter with a pressure transducer)
-
Heating pad to maintain body temperature
Procedure:
-
Acclimatize rats to the laboratory environment for at least 7 days.
-
Fast the rats for 12 hours before the experiment with free access to water.
-
Divide the rats into three groups (n=8 per group) for each anesthetic agent.
-
Record baseline heart rate and blood pressure for each rat.
-
Administer the anesthetic agent via intraperitoneal (IP) injection:
-
Group 1: this compound (120 mg/kg)
-
Group 2: Pentobarbital (50 mg/kg)
-
Group 3: Ketamine (80 mg/kg) and Xylazine (10 mg/kg) cocktail
-
-
Place the rat on a heating pad to maintain a body temperature of 37°C.
-
Monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch).
-
Record heart rate and blood pressure at 5, 15, 30, 60, and 120 minutes post-injection.
-
Continue monitoring until the animal recovers the righting reflex.
Protocol 2: Evaluation of Anesthetic Induction and Duration in Mice
Objective: To determine the induction time and duration of anesthesia for this compound and a Ketamine/Xylazine cocktail in adult male mice.
Materials:
-
Adult male C57BL/6 mice (20-25g)
-
This compound sodium salt
-
Ketamine hydrochloride
-
Xylazine hydrochloride
-
Sterile saline
-
Animal scale
-
Syringes and needles (27G)
-
Stopwatch
-
Heating pad
Procedure:
-
Acclimatize mice to the laboratory environment for at least 7 days.
-
Divide the mice into two groups (n=10 per group).
-
Administer the anesthetic agent via intraperitoneal (IP) injection:
-
Group 1: this compound (100 mg/kg)
-
Group 2: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) cocktail
-
-
Start the stopwatch immediately after injection.
-
Record the time to loss of the righting reflex (induction time). The mouse is considered to have lost the righting reflex when it does not attempt to right itself within 30 seconds of being placed on its back.
-
Place the mouse on a heating pad to maintain body temperature.
-
Assess the pedal withdrawal reflex every 5 minutes to monitor the depth of anesthesia.
-
Record the time to return of the righting reflex (duration of anesthesia). The mouse is considered to have regained the righting reflex when it can right itself within 30 seconds of being placed on its back.
Mandatory Visualizations
Signaling Pathway of Barbiturate Action
Barbiturates, including this compound, exert their anesthetic effects primarily by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Workflow for Anesthetic Comparison
The following diagram illustrates a typical workflow for comparing the effects of different anesthetic agents in an experimental model.
Caption: Workflow for comparing anesthetic agents in animal models.
Conclusion
The choice of an anesthetic agent is a critical variable in experimental design. This compound offers the advantage of a prolonged and stable plane of anesthesia in male rats, which can be beneficial for lengthy, non-survival procedures. However, its variability in female rats and the availability of modern alternatives with more predictable effects and faster recovery times, such as isoflurane and ketamine/xylazine cocktails, necessitate careful consideration. Researchers should select the anesthetic that best suits the specific needs of their experimental model while minimizing potential confounding effects on the data. The provided protocols and data offer a foundation for making an informed decision and for designing rigorous comparative studies.
References
- 1. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 3. Comparison of anaesthetic and kinetic properties of this compound, butabarbital and hexobarbital after intravenous threshold doses in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. The physiologic effects of isoflurane anesthesia in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy and Safety of Thiobutabarbital in Veterinary Anesthesia: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Thiobutabarbital and other commonly used injectable anesthetics in veterinary medicine. Due to a scarcity of direct comparative studies involving this compound, this guide synthesizes available data on its properties and contrasts them with well-established alternatives like Propofol (B549288), Ketamine, and the closely related Thiopental. The information is intended to support research and development in veterinary anesthesia.
Executive Summary
This compound, also known as Inactin or Brevinarcon, is a short-acting thiobarbiturate with sedative, anticonvulsant, and hypnotic properties.[1] Historically used for induction of surgical anesthesia in veterinary medicine, its application in contemporary clinical practice appears limited compared to newer agents. This guide explores its mechanism of action, available efficacy and safety data, and provides a comparative perspective against modern anesthetics.
Mechanism of Action: GABAergic Modulation
This compound, like other barbiturates, exerts its anesthetic effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Barbiturates bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thus causing central nervous system depression.
Figure 1: Signaling pathway of this compound at the GABA-A receptor.
Comparative Overview of Injectable Anesthetics
Direct comparative studies detailing the efficacy and safety of this compound against modern anesthetics are limited. The following tables provide a summary of known characteristics based on available literature.
Table 1: General Characteristics of Injectable Anesthetics
| Anesthetic Agent | Class | Primary Mechanism of Action | Key Features |
| This compound | Thiobarbiturate | GABA-A Receptor Agonist | Sedative, anticonvulsant, hypnotic effects.[1] |
| Propofol | Phenolic Compound | GABA-A Receptor Agonist | Rapid onset and recovery, minimal accumulation. |
| Ketamine | Dissociative Anesthetic | NMDA Receptor Antagonist | Provides somatic analgesia, maintains cardiovascular function. |
| Thiopental | Thiobarbiturate | GABA-A Receptor Agonist | Ultra-short-acting, historically a standard induction agent. |
Table 2: Comparative Efficacy and Safety Profile (Qualitative)
| Parameter | This compound | Propofol | Ketamine | Thiopental |
| Induction | Smooth induction reported. | Rapid and smooth induction. | Can cause muscle rigidity if used alone. | Rapid induction. |
| Recovery | Limited data; may be prolonged compared to newer agents. | Rapid and generally smooth recovery. | Can be associated with excitement or dysphoria during recovery. | Recovery can be prolonged, especially in sighthounds. |
| Analgesia | Poor analgesic properties. | No analgesic properties. | Good somatic analgesia. | Poor analgesic properties. |
| Cardiovascular Effects | Dose-dependent cardiovascular depression expected (typical for barbiturates). | Can cause hypotension and bradycardia. | Sympathomimetic effects; generally supports heart rate and blood pressure. | Dose-dependent cardiovascular depression. |
| Respiratory Effects | Dose-dependent respiratory depression expected (typical for barbiturates). | Can cause apnea, especially with rapid injection. | Minimal respiratory depression; apneustic breathing pattern may be seen. | Significant dose-dependent respiratory depression. |
| Adverse Effects | Tissue irritation with perivascular injection (typical for thiobarbiturates). | Pain on injection, potential for microbial contamination. | Increased muscle tone, potential for hallucinations. | Tissue sloughing with perivascular injection, prolonged recovery in certain breeds. |
Experimental Protocols
Figure 2: Generalized experimental workflow for injectable anesthesia.
Methodology from a Comparative Study in Rats
A study comparing the anesthetic properties of this compound, butabarbital, and hexobarbital (B1194168) in adult male rats utilized an intravenous threshold technique.
-
Animal Model: Adult male rats.
-
Anesthetic Administration: The barbiturates were infused intravenously at different rates.
-
Anesthetic Depth Assessment: The criterion for anesthesia was a burst suppression in the electroencephalogram (EEG) of 1 second or more (the "silent second").
-
Data Collection: The dose required to induce the "silent second" was recorded as the threshold. Following induction, animals were either euthanized for tissue concentration analysis (serum, muscle, fat) via high-performance liquid chromatography (HPLC) or allowed to recover to record the duration of the "silent second" and the loss of the righting reflex.
This study found that with increasing infusion rates of this compound, there was a stepwise increase in the duration of the "silent second".
Conclusion
This compound is a short-acting barbiturate (B1230296) with a long history in veterinary medicine. However, the lack of recent, direct comparative studies with modern anesthetics makes a definitive assessment of its relative efficacy and safety challenging. Based on its classification as a thiobarbiturate, it can be inferred that it shares characteristics with Thiopental, including the potential for cardiovascular and respiratory depression and poor analgesic properties. Its use would necessitate careful patient selection and monitoring. For researchers, this compound may hold interest for specific experimental models where its particular pharmacokinetic profile is advantageous. However, for general clinical use, agents like propofol and ketamine (often in combination with other drugs) offer more predictable recovery profiles and, in the case of ketamine, inherent analgesia. Further research is required to quantitatively compare the anesthetic and adverse effect profiles of this compound with currently favored veterinary anesthetics.
References
A Comparative Guide to Analytical Methods for Thiobutabarbital Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Thiobutabarbital. This compound (Inactin, Brevinarcon) is a short-acting barbiturate (B1230296) derivative with sedative, anticonvulsant, and hypnotic effects, primarily used in veterinary medicine for surgical anesthesia.[1] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document outlines the performance of various analytical techniques, provides detailed experimental protocols, and presents a logical workflow for method cross-validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound analysis depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. forensic investigation). The most commonly employed techniques for the analysis of barbiturates, including this compound, are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
While direct cross-validation studies for this compound are not extensively documented, this guide compiles and compares typical performance characteristics of these methods based on published data for this compound and structurally similar thiobarbiturates like Thiopental.
Table 1: Comparison of Quantitative Performance Data for this compound Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.999 | >0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.1 - 5 ng/mL | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 25 ng/mL | 0.5 - 15 ng/mL | 5 - 15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% | < 5% | < 10% |
| Specificity | Moderate | High | Very High | Low |
| Sample Throughput | Moderate | Low to Moderate | High | High |
| Cost | Moderate | High | Very High | Low |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely available technique for the quantification of barbiturates.
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard (e.g., Phenobarbital).
-
Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol (B129727) and phosphate (B84403) buffer (e.g., 60:40 v/v), pH adjusted to 4.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 240 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is a gold standard for forensic confirmation of barbiturates. Derivatization is often required to improve the chromatographic properties of the analytes.
Sample Preparation and Derivatization (Urine):
-
To 2 mL of urine, add an internal standard (e.g., d5-Pentobarbital).
-
Adjust the pH to ~5 with an acetate (B1210297) buffer.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water and then elute the analyte with methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and heat at 70°C for 30 minutes.
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Monitor characteristic ions for this compound and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of drugs in biological matrices.
Sample Preparation (Whole Blood):
-
To 100 µL of whole blood, add an internal standard (e.g., Thiopental-d5).
-
Perform a protein precipitation by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-product ion transitions for this compound and the internal standard.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method suitable for the quantification of this compound in bulk drug or simple formulations, but it lacks specificity for complex matrices.[2]
Methodology:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing this compound in the same solvent.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which for thiobarbiturates is typically around 285-290 nm.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide comparable results. This is particularly important when transferring methods between laboratories or when using different techniques for the same analyte.
References
A Comparative Pharmacodynamic Analysis of Thiobutabarbital and Other Thiobarbiturates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic properties of Thiobutabarbital and other prominent thiobarbiturates, with a primary focus on Thiopental (B1682321). The information presented herein is intended to support research and drug development efforts by providing objective comparisons and supporting experimental data.
Introduction to Thiobarbiturates
Thiobarbiturates are a subclass of barbiturates characterized by the substitution of a sulfur atom for the oxygen atom at the C2 position of the barbituric acid ring. This structural modification significantly increases their lipid solubility, leading to a more rapid onset and shorter duration of action compared to their oxybarbiturate counterparts.[1] These agents are primarily used as ultra-short-acting intravenous anesthetics.[2] this compound, like other drugs in this class, exerts its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3]
Mechanism of Action: GABA-A Receptor Modulation
The principal mechanism of action for thiobarbiturates is the potentiation of GABAergic neurotransmission. They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event increases the duration of the opening of the chloride (Cl-) ion channel, leading to an enhanced influx of chloride ions into the neuron.[3] The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing a generalized depression of CNS activity, ranging from sedation to general anesthesia.[2]
dot
References
Safety Operating Guide
Navigating the Safe Disposal of Thiobutabarbital: A Procedural Guide
The proper disposal of Thiobutabarbital, a short-acting barbiturate (B1230296) used in veterinary medicine for surgical anesthesia, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] As a controlled substance, its disposal is subject to stringent regulations that researchers, scientists, and drug development professionals must adhere to. This guide provides a step-by-step approach to the safe handling and disposal of this compound waste.
Core Principles of this compound Disposal
Waste material containing this compound must be disposed of in accordance with all applicable national and local regulations. It is imperative to leave the chemical in its original container when possible and avoid mixing it with other waste types. Uncleaned containers should be treated with the same precautions as the product itself. The primary objective is to render the substance "non-retrievable" to prevent diversion and environmental contamination.[2]
Disposal Consideration Summary
For a clear overview, the following table summarizes the key considerations and recommended actions for the disposal of this compound.
| Consideration | Recommended Action | Regulatory Body/Guideline |
| Regulatory Status | Treat as a controlled substance and hazardous waste. | DEA, EPA |
| Personal Protective Equipment (PPE) | Wear suitable gloves, eye/face protection, and protective clothing.[3] | OSHA |
| Container Management | Keep waste in original or properly labeled, sealed containers. | RCRA |
| Waste Segregation | Do not mix with other waste streams. | Good Laboratory Practice |
| Spill Management | Cover spills to prevent dust generation, then collect mechanically.[4] | Facility SOP |
| Final Disposal Method | Use a licensed waste disposal company for incineration or other approved methods.[2] | DEA, EPA |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including residual amounts in vials, contaminated personal protective equipment (PPE), and materials used for spill cleanup.
- Segregate this compound waste from other laboratory waste. Returned or unused this compound should be clearly labeled and stored securely in a designated area, separate from active stock.[5]
2. Personal Protective Equipment (PPE):
- Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
3. Preparing for Disposal:
- For residual or "waste" this compound (e.g., leftover from an injection), it can be rendered irretrievable by mixing with an unappealing substance like cat litter or used coffee grounds.[6][7] This mixture should then be placed in a sealed container.
- Do not crush tablets or capsules if applicable.[6]
- For expired or out-of-date stock, commercially available denaturing kits can be used.[7] Follow the specific instructions provided with the kit.
4. Record Keeping:
- Maintain a detailed log of all this compound disposal activities.
- For controlled substances, regulations often require that the destruction of expired stock be witnessed.[7] The record should include the date of destruction, the quantity destroyed, and the signatures of the individual performing the disposal and the witness.[7]
5. Final Disposal:
- Dispose of the contained and denatured this compound waste through an approved hazardous waste disposal plant or a DEA-registered reverse distributor.[2][3]
- Incineration is a common and recommended method for the destruction of controlled substances to meet the "non-retrievable" standard.[2]
- Never dispose of this compound down the drain or in the regular trash.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. rcvs.org.uk [rcvs.org.uk]
- 6. fda.gov [fda.gov]
- 7. rcvs.org.uk [rcvs.org.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fda.gov [fda.gov]
Personal protective equipment for handling Thiobutabarbital
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of Thiobutabarbital. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.
I. Hazard Identification and Personal Protective Equipment (PPE)
Key Safety Precautions:
-
Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels as low as possible.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) | Recommended where the neat chemical is weighed and diluted.[2] For unknown atmospheres, a Self-Contained Breathing Apparatus (SCBA) should be used.[2] |
| Body Protection | Laboratory coat or disposable gown | To protect skin and clothing from contamination. |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure safety.
Operational Workflow:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, well-ventilated, and secure location, away from incompatible materials such as strong oxidizing agents. The sodium salt should be stored in a refrigerator.
-
Preparation/Weighing: Conduct all weighing and solution preparation in a designated area with appropriate engineering controls, such as a chemical fume hood or a ventilated balance enclosure.
-
Handling: Avoid creating dust. Use appropriate tools and techniques for handling the solid material.
-
Spill Management: In case of a spill, immediately follow the emergency procedures outlined below.
III. Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency involving this compound.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spills | Dampen the solid spill material with water. Transfer the dampened material to a suitable, sealed container for disposal. Use absorbent paper dampened with water to clean the area. Wash the contaminated surface with a soap and water solution.[2] |
| Large Spills | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the cleanup procedure for small spills. Prevent the material from entering drains or waterways. |
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Unused Product: Dispose of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations. Incineration is often the preferred method for the destruction of pharmaceutical compounds.
-
Contaminated Materials: All contaminated materials, including gloves, gowns, absorbent pads, and glassware, should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
V. Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
